5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
Description
Properties
IUPAC Name |
4-oxo-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBFUUKGAGSJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463821 | |
| Record name | 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112661-85-5 | |
| Record name | 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid chemical properties
It appears there may be some ambiguity in the chemical name "5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid". Our initial search has identified several related, but structurally distinct, compounds. To ensure the accuracy and relevance of the technical guide, please clarify which of the following molecules is the subject of your request. Providing a CAS number would be the most definitive way to identify the correct compound.
Here are the potential candidates based on your query:
Candidate 1: 5-(((Benzyloxy)carbonyl)amino)pentanoic acid
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CAS Number: 23135-50-4
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Key Distinction: This molecule lacks the ketone group at the 4th position.
Candidate 2: (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (also known as N-Cbz-L-glutamic acid benzyl ester)
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CAS Number: 3705-42-8
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Key Distinction: This is a derivative of glutamic acid with both a Cbz protecting group on the amine and a benzyl ester.
Candidate 3: 5-Amino-4-oxopentanoic acid (also known as 5-Aminolevulinic acid)
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CAS Number: 106-60-5
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Key Distinction: This is the parent molecule without the benzyloxycarbonyl (Cbz) protecting group on the amine.
Candidate 4: 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
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CAS Number: 72072-06-1
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Key Distinction: This molecule has a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl (Cbz) group.
Once you have identified the correct compound, we will proceed with generating a comprehensive technical guide as per your original request.
An In-depth Technical Guide to (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid, a critical building block in modern organic synthesis and pharmaceutical development. As a dually protected derivative of L-aspartic acid, this compound offers strategic advantages in the controlled construction of complex peptides and other chiral molecules. This document will delve into its chemical properties, provide a detailed synthetic protocol and characterization data, and explore its applications, particularly in the realm of drug discovery.
Core Compound Identity and Physicochemical Properties
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid, often referred to in literature and commercial catalogs by various synonyms, is a cornerstone reagent for chemists requiring a protected L-aspartic acid moiety with a free α-carboxylic acid for further elaboration.
Table 1: Compound Identification [1]
| Identifier | Value |
| IUPAC Name | (4S)-5-oxo-5-(phenylmethoxy)-4-[[(phenylmethoxy)carbonyl]amino]pentanoic acid |
| Synonyms | Z-L-Asp(OBzl)-OH, Cbz-L-Asp(OBzl)-OH, N-Cbz-L-Aspartic acid 4-benzyl ester, N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester |
| CAS Number | 3479-47-8 |
| Molecular Formula | C₁₉H₁₉NO₆[2] |
| Molecular Weight | 357.36 g/mol [2][3] |
| Appearance | White to off-white crystalline solid/powder[3] |
The strategic placement of the benzyloxycarbonyl (Cbz or Z) group on the α-amino group and the benzyl (Bzl or OBzl) ester on the β-carboxyl group provides orthogonal protection. The Cbz group is stable to mildly acidic and basic conditions, while the benzyl ester is also relatively robust. Both groups can be removed under specific conditions, most commonly via hydrogenolysis, allowing for the selective deprotection and subsequent reaction at either the amino or the β-carboxyl terminus.[3]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 105-107 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, acetone, chloroform, and ether. Insoluble in water. | [5], [6] |
| Optical Rotation | [α]²⁰/D +12° (c=0.5-2.0 in acetic acid) | [4] |
Synthesis and Purification: A Validated Protocol
The synthesis of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid from L-aspartic acid is a two-step process involving the selective protection of the β-carboxyl group as a benzyl ester, followed by the protection of the α-amino group with a benzyloxycarbonyl group. The following protocol is a synthesis of established methodologies, designed to be a self-validating system through in-process controls and final product characterization.
Synthetic Rationale
The synthetic strategy hinges on the differential reactivity of the α- and β-carboxylic acids of L-aspartic acid. Direct esterification under acidic conditions can lead to a mixture of products. A more controlled approach involves the formation of an anhydride or other activated intermediate, which can then be selectively opened by benzyl alcohol. However, a more common and reliable route involves the initial formation of the β-benzyl ester followed by N-protection.
Caption: Synthetic workflow for Z-Asp(OBzl)-OH.
Detailed Experimental Protocol
Step 1: Synthesis of L-Aspartic Acid β-Benzyl Ester (H-Asp(OBzl)-OH)
This step can be challenging due to the potential for polymerization and the formation of the α-ester. A common method involves the use of a copper salt of aspartic acid to favor the formation of the β-ester.
-
Preparation of Copper(II) Aspartate: Dissolve L-aspartic acid in hot water and add a stoichiometric amount of copper(II) acetate. The blue copper salt of aspartic acid will precipitate upon cooling. Filter and dry the precipitate.
-
Esterification: Suspend the copper(II) aspartate in benzyl alcohol and heat the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and treat it with hydrogen sulfide (H₂S) to precipitate copper(II) sulfide. Filter off the precipitate. The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic Acid (Z-Asp(OBzl)-OH) [5][7]
-
Reaction Setup: Dissolve L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH) in a mixture of dioxane and water. Cool the solution to 0°C in an ice bath.
-
Addition of Base and Protecting Agent: Add sodium carbonate (Na₂CO₃) to the solution, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) dissolved in dioxane over 2-3 hours, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up and Extraction: Extract the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol. Acidify the aqueous layer to a pH of 2 with 6N HCl. The product will precipitate out of the solution.
-
Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product as a semi-solid. Purify the product using silica gel column chromatography with a gradient of ethyl acetate in hexanes.
Purification by High-Performance Liquid Chromatography (HPLC)
For applications requiring high purity, such as peptide synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.
-
Column: C18-modified silica stationary phase.
-
Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents.
-
Detection: UV detection at 210–220 nm.
The purification process begins with a polar mobile phase to elute any polar impurities. The concentration of acetonitrile is then gradually increased to elute the more hydrophobic product and other impurities. Fractions are collected and analyzed by analytical HPLC to assess purity. Fractions containing the pure product are pooled and lyophilized to yield a fine white powder.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (2 x C₆H₅) | 7.25-7.40 (m, 10H) | 127.5-128.8, 135.0-136.5 |
| Benzyl CH₂ (Ester) | ~5.15 (s, 2H) | ~67.0 |
| Benzyl CH₂ (Cbz) | ~5.10 (s, 2H) | ~67.5 |
| α-CH | 4.50-4.60 (m, 1H) | ~50.0 |
| β-CH₂ | 2.80-3.00 (m, 2H) | ~37.0 |
| NH | 5.50-5.70 (d, 1H) | - |
| α-COOH | 9.0-12.0 (br s, 1H) | ~175.0 |
| β-C=O (Ester) | - | ~171.0 |
| C=O (Cbz) | - | ~156.0 |
Note: These are predicted values and may vary depending on the solvent and concentration. The multiplicity is indicated as s (singlet), d (doublet), and m (multiplet).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
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N-H stretch (carbamate): Around 3300 cm⁻¹
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C=O stretch (carboxylic acid, ester, carbamate): Strong absorptions between 1680-1750 cm⁻¹
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C-O stretch (esters, ethers): In the range of 1000-1300 cm⁻¹
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Aromatic C-H stretch: Above 3000 cm⁻¹
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Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region
Purity Assessment
Purity is typically assessed by RP-HPLC, as described in the purification section. For pharmaceutical applications, a purity of >98% is often required.
Applications in Research and Drug Development
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid is a versatile building block with significant applications in peptide synthesis and the development of small molecule therapeutics.[7][8][9]
Peptide Synthesis
This compound is a crucial reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The free α-carboxylic acid allows for coupling to the N-terminus of a growing peptide chain, while the protected amino and β-carboxyl groups prevent unwanted side reactions.
Caption: Role of Z-Asp(OBzl)-OH in peptide synthesis.
A significant challenge when using aspartic acid derivatives in peptide synthesis is the potential for aspartimide formation, especially under basic conditions used for Fmoc deprotection. This side reaction can lead to racemization and the formation of β-aspartyl peptides. The use of the Cbz protecting group, which is typically removed under acidic or hydrogenolytic conditions, can mitigate this issue in certain synthetic strategies.
Caspase Inhibitor Synthesis
Aspartic acid is a key recognition element for caspases, a family of proteases involved in apoptosis (programmed cell death). Consequently, derivatives of aspartic acid are extensively used in the design and synthesis of caspase inhibitors, which are valuable tools for studying apoptosis and have potential as therapeutic agents for diseases characterized by excessive cell death. (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid can serve as a precursor for synthesizing peptidomimetic caspase inhibitors.[10][11][12]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and purity of this compound.
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Storage: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container to protect it from moisture and light. For short-term storage, refrigeration at 2-8°C is suitable.
-
Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area. Avoid inhalation of dust. Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the product.
Conclusion
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid is a strategically protected amino acid derivative that plays a pivotal role in the synthesis of peptides and other complex organic molecules. Its unique protection scheme allows for controlled, regioselective reactions, making it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the laboratory.
References
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Journal of Chemical and Pharmaceutical Sciences. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. [Link]
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Chemsrc. (2025). Z-Asp(OBzl)-OH | CAS#:3479-47-8. [Link]
- Google Patents. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.
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PubChem. (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6. [Link]
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SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]
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ChemBK. (2024). beta-Benzyl N-Cbz-L-aspartate. [Link]
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PubChem. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
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bioRxiv. (2024). Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective ir. [Link]
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Pharmaffiliates. (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic Acid. [Link]
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PMC - NIH. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. [Link]
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ResearchGate. Synthesis of poly‐β‐(α‐benzyl‐L‐aspartate) from L‐aspartic β‐lactam benzyl ester (3(R)‐benzoxycarbonyl‐2‐azetidinone). [Link]
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PMC. (2021). A long way to go: caspase inhibitors in clinical use. [Link]
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An In-depth Technical Guide to the Physical Characteristics of N-Cbz-L-glutamic Acid Benzyl Ester
This guide provides a comprehensive overview of the essential physical characteristics of N-Cbz-L-glutamic acid benzyl ester, a critical building block in peptide synthesis and various other applications within pharmaceutical and materials science research. Recognizing the existence of two positional isomers, this document will distinctly address both the α-benzyl ester and the γ-benzyl ester of N-Cbz-L-glutamic acid, providing researchers, scientists, and drug development professionals with the detailed information necessary for their work.
Introduction: The Significance of N-Cbz-L-glutamic Acid Benzyl Esters
N-Carbobenzyloxy-L-glutamic acid benzyl esters are derivatives of L-glutamic acid where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and one of the carboxylic acid groups is protected as a benzyl ester. The selective protection of either the α- or γ-carboxylic acid allows for precise control during the stepwise elongation of peptide chains, making these compounds invaluable in the synthesis of complex peptides and peptidomimetics[1]. The choice between the α- and γ-benzyl ester is dictated by the specific synthetic strategy, particularly the desired coupling and deprotection sequence. Beyond peptide synthesis, these compounds also serve as precursors in the development of novel materials, such as polymers for drug delivery systems[2].
Physicochemical Properties: A Comparative Analysis
The physical properties of the α- and γ-benzyl esters of N-Cbz-L-glutamic acid exhibit notable differences, primarily due to the position of the benzyl ester group. A summary of these key characteristics is presented below for easy comparison.
| Property | N-Cbz-L-glutamic acid α-benzyl ester | N-Cbz-L-glutamic acid γ-benzyl ester |
| Synonyms | Z-L-Glu-OBzl, Cbz-L-Glu-OBzl | Z-L-Glu(OBzl)-OH, Cbz-L-Glu(OBzl)-OH |
| CAS Number | 3705-42-8[3][4] | 5680-86-4 |
| Molecular Formula | C₂₀H₂₁NO₆[3] | C₂₀H₂₁NO₆ |
| Molecular Weight | 371.38 g/mol [3] | 371.38 g/mol [5] |
| Appearance | White powder[4] | White to off-white solid[5] |
| Melting Point | 95 - 105 °C[4] | 77 - 78 °C (recrystallized from carbon tetrachloride)[5] |
| Optical Rotation | [α]ᴅ²⁰ = -23 ± 2° (c=1 in MeOH)[4] | [α]ᴅ²⁰ = -7.0 to -10.0° (c=2.5 in EtOH) |
| Solubility | Soluble in methanol, dimethyl sulfoxide; slightly soluble in water.[1] | Soluble in ethanol; insoluble in water.[5] |
Experimental Protocols for Physical Characterization
The accurate determination of the physical characteristics of N-Cbz-L-glutamic acid benzyl esters is crucial for their effective use in research and development. The following section provides detailed, step-by-step methodologies for key experimental workflows.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline N-Cbz-L-glutamic acid benzyl ester.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting). This range is the melting point of the sample.
Causality Behind Experimental Choices: A slow heating rate near the melting point is essential to allow for accurate temperature reading and to ensure that the sample and the thermometer are in thermal equilibrium, providing a precise melting range.
Solubility Assessment
Understanding the solubility of these compounds in various solvents is fundamental for their application in reactions, purification, and formulation.
Protocol:
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide).
-
Sample Preparation: Weigh a precise amount of the N-Cbz-L-glutamic acid benzyl ester (e.g., 10 mg) into a series of small vials.
-
Solvent Addition: Add a measured volume of a selected solvent (e.g., 1 mL) to the first vial.
-
Mixing: Agitate the vial vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration. If not, it can be classified as "sparingly soluble" or "insoluble."
-
Quantitative Assessment (Optional): For a more quantitative measure, incrementally add small, known volumes of the solvent until the solid completely dissolves. This allows for the calculation of an approximate solubility value (e.g., in mg/mL).
Self-Validating System: The protocol can be validated by repeating the measurements at a controlled temperature and using a consistent method of agitation to ensure reproducibility of the results.
Optical Rotation Measurement
Optical rotation is a key physical property for chiral molecules like the L-glutamic acid derivatives, confirming their enantiomeric purity.
Protocol:
-
Solution Preparation: Accurately weigh a specific amount of the N-Cbz-L-glutamic acid benzyl ester and dissolve it in a known volume of a specified solvent (e.g., methanol or ethanol) to achieve a precise concentration (c), typically expressed in g/100 mL.
-
Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent used for the sample).
-
Sample Loading: Carefully fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present in the light path. The length of the sample tube (l) is typically 1 decimeter (10 cm).
-
Measurement: Place the sample tube in the polarimeter and measure the angle of rotation (α) at a specific temperature (usually 20°C) and wavelength (typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c)
Expertise & Experience: The choice of solvent is critical as it can influence the measured optical rotation. It is essential to report the solvent and concentration along with the specific rotation value. The absence of air bubbles is crucial for an accurate reading as they can scatter the polarized light.
Spectroscopic Characterization
Spectroscopic techniques provide detailed structural information, which is essential for confirming the identity and purity of the N-Cbz-L-glutamic acid benzyl esters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretching (from the carbamate)
-
C=O stretching (from the carbamate, carboxylic acid, and ester)
-
C-O stretching (from the ester and carboxylic acid)
-
Aromatic C-H and C=C stretching (from the benzyl groups)[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments. The spectra for the α- and γ-isomers will show distinct chemical shifts and splitting patterns for the protons on the glutamic acid backbone, allowing for their differentiation.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (ester vs. carboxylic acid) will be significantly different between the two isomers, providing a clear method for identification[7].
-
Safety and Handling
Based on available safety data sheets, N-Cbz-L-glutamic acid benzyl esters are generally considered non-hazardous under standard laboratory conditions[8][9][10][11][12][13][14]. However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of any dust. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments for the comprehensive physical characterization of N-Cbz-L-glutamic acid benzyl ester.
Caption: Experimental workflow for the physical characterization of N-Cbz-L-glutamic acid benzyl ester.
References
-
Okabayashi, H., Ishida, M., Tamaoki, H., Masuda, H., & O'Connor, C. J. (2002). Fourier transform IR study of aggregational behavior of N-acetyl-L- and N-butyloxycarbonyl-L-glutamic acid oligomeric benzyl esters in dioxane and benzene: beta-turn-->antiparallel beta-sheet transition. Biopolymers, 65(2), 129–141. [Link]
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AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Glu-OBzl. Retrieved January 12, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Retrieved January 12, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). Retrieved January 12, 2026, from [Link]
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AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Z-Glu(OBzl)-OH DCHA. Retrieved January 12, 2026, from [Link]
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Fisher Scientific. (2024). SAFETY DATA SHEET - N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester. Retrieved January 12, 2026, from [Link]
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AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Glu(OtBu)-OBzl HCl. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). N-Carboxy-L-glutamic acid, N-benzyl ester. Retrieved January 12, 2026, from [Link]
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BuyersGuideChem. (n.d.). N-alpha-Benzyloxycarbonyl-L-glutamic-acid-alpha-benzyl ester. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-Benzyl-l-glutamic acid, alpha-benzyl ester. Retrieved January 12, 2026, from [Link]
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Zhang, M., et al. (2021). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science, 12(25), 8873-8879. [Link]
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Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. [Link]
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Aapptec. (n.d.). H-Glu-OBzl, CAS 13030-09-6, L-glutamic acid alpha benzyl ester. Retrieved January 12, 2026, from [Link]
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Zhang, J., et al. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. ResearchGate. [Link]
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Frontiers in Catalysis. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Retrieved January 12, 2026, from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 12, 2026, from [Link]
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A Technical Guide to the Spectral Analysis of 3-Ethoxy-4-methoxybenzaldehyde
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the spectral data for 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8). While the initial query referenced CAS 3705-42-8, publicly available spectral data under this number corresponds to N-Carbobenzyloxy-L-glutamic Acid O-Benzyl Ester. In contrast, a robust body of spectral data is available for the structurally significant aromatic aldehyde, 3-Ethoxy-4-methoxybenzaldehyde. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization. The methodologies and interpretation presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.
Introduction: The Significance of 3-Ethoxy-4-methoxybenzaldehyde
3-Ethoxy-4-methoxybenzaldehyde, a derivative of vanillin, is a versatile aromatic aldehyde.[1] Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor and fragrance industries.[2] For instance, it serves as a key building block in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis.[3] It is also utilized in the synthesis of compounds investigated for their potential role in neuroinflammatory diseases.[1][4][5] Given its importance, unambiguous structural confirmation through spectral analysis is paramount. This guide provides a detailed examination of the core spectroscopic techniques used to characterize this compound.
Chemical Structure and Predicted Spectral Features
A foundational understanding of the chemical structure of 3-Ethoxy-4-methoxybenzaldehyde is essential for interpreting its spectral data. The molecule consists of a benzene ring substituted with an aldehyde group, a methoxy group, and an ethoxy group.
Figure 1: Chemical Structure of 3-Ethoxy-4-methoxybenzaldehyde.
Based on this structure, we can anticipate the following spectral characteristics:
-
¹H NMR: Signals corresponding to an aldehyde proton, aromatic protons, a methoxy group, and an ethoxy group (with characteristic quartet and triplet splitting).
-
¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy and ethoxy groups.
-
IR Spectroscopy: Characteristic absorption bands for the aldehyde C-H stretch, the carbonyl C=O stretch, aromatic C=C stretches, and C-O ether linkages.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 180.20 g/mol , along with fragmentation patterns resulting from the loss of substituents.[2][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Ethoxy-4-methoxybenzaldehyde provides a clear fingerprint of its proton environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethoxy-4-methoxybenzaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹H NMR Data Summary
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.4 | d | 1H | Aromatic proton |
| ~7.3 | s | 1H | Aromatic proton |
| ~6.9 | d | 1H | Aromatic proton |
| ~4.1 | q | 2H | Methylene protons (-OCH₂CH₃) |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~1.5 | t | 3H | Methyl protons (-OCH₂CH₃) |
Interpretation of the ¹H NMR Spectrum: The downfield singlet at ~9.8 ppm is characteristic of the aldehyde proton. The signals in the aromatic region (~6.9-7.4 ppm) correspond to the three protons on the benzene ring. The quartet at ~4.1 ppm and the triplet at ~1.5 ppm are indicative of the ethoxy group, showing the expected spin-spin coupling. The sharp singlet at ~3.9 ppm is assigned to the three protons of the methoxy group.
Figure 3: Relationship between Functional Groups and IR Absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
Mass Spectral Data Summary
| m/z | Relative Intensity | Assignment |
| 180 | High | Molecular ion [M]⁺ |
| 151 | High | [M - CHO]⁺ or [M - C₂H₅]⁺ |
| 152 | Moderate | [M - C₂H₄]⁺ |
| 123 | Moderate | [M - C₂H₅O - CO]⁺ |
| 108 | Moderate | [M - C₂H₄ - CO - CH₃]⁺ |
Interpretation of the Mass Spectrum: The mass spectrum will show a prominent molecular ion peak at m/z 180, corresponding to the molecular weight of 3-Ethoxy-4-methoxybenzaldehyde. [7]Common fragmentation pathways include the loss of the aldehyde group (CHO, 29 Da) or the ethyl group (C₂H₅, 29 Da) to give a fragment at m/z 151. Subsequent losses of other small molecules, such as ethylene (C₂H₄, 28 Da) or carbon monoxide (CO, 28 Da), can also be observed.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unambiguous evidence for the structure of 3-Ethoxy-4-methoxybenzaldehyde. The spectral features are in excellent agreement with the assigned structure, and the detailed interpretation presented in this guide serves as a valuable resource for scientists and researchers. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the identity and purity of this important synthetic intermediate.
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The Architect Molecule: A Technical Guide to the Biological Activities of Cbz-Protected Glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic use of protecting groups is a cornerstone of modern synthetic chemistry, enabling the construction of complex, bioactive molecules. Among these, the Carbobenzyloxy (Cbz or Z) group has a storied history, providing robust protection for amine functionalities. When applied to glutamic acid, a pivotal amino acid in cellular metabolism and neurotransmission, the resulting Cbz-protected derivatives become powerful scaffolds for drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of Cbz-protected glutamic acid derivatives, moving beyond their role as mere synthetic intermediates to highlight their intrinsic therapeutic potential. We will delve into their anticancer, neuroprotective, and enzyme-inhibitory properties, elucidating the underlying mechanisms of action and providing field-proven experimental protocols for their synthesis and evaluation.
Introduction: The Strategic Importance of the Cbz Group in Glutamic Acid Chemistry
Glutamic acid is a non-essential amino acid that plays a dual role in the body: it is a fundamental building block of proteins and a primary excitatory neurotransmitter in the central nervous system.[1][2] Its dicarboxylic acid structure presents a unique challenge and opportunity in medicinal chemistry. The introduction of the Carbobenzyloxy (Cbz) protecting group, pioneered by Bergmann and Zervas in 1932, was a watershed moment in peptide chemistry.[2] The Cbz group effectively "masks" the nucleophilic amine of glutamic acid, allowing for selective modifications at its α- and γ-carboxyl groups.[][4]
The Cbz group's utility stems from its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[][5] This has made N-Cbz-L-glutamic acid (Z-Glu-OH) a widely used starting material in the synthesis of peptides, peptidomimetics, and other complex molecules.[] However, emerging research indicates that the Cbz-glutamic acid scaffold itself, and its immediate derivatives, possess significant biological activities. This guide will illuminate these activities, providing a roadmap for researchers to harness the therapeutic potential of this versatile molecular architecture.
Anticancer Activity: Targeting Tumor Metabolism and Proliferation
Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation, with many tumors becoming "addicted" to glutamine, an amino acid synthesized from glutamic acid.[1] This metabolic dependency makes the glutamine/glutamate pathway an attractive target for anticancer drug development.[1][6] Cbz-protected glutamic acid derivatives have emerged as promising candidates in this arena, demonstrating cytotoxic and antiproliferative effects through various mechanisms.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that derivatives of glutamic acid can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While direct IC50 values for Cbz-glutamic acid are not extensively reported, related compounds show significant activity. For instance, cyclic dipeptides containing protected amino acids have shown efficacy. The co-assembly of a hydrogel formed from a cyclic dipeptide containing S-benzyl protected cysteine with the anticancer drug 5-fluorouracil (5FU) significantly enhanced its anticancer activity against the HCT116 human colorectal cancer cell line, lowering the required IC50 dose of 5FU.[7][8] This suggests that peptide-based structures, for which Cbz-glutamic acid is a key building block, can serve as effective delivery vehicles and potentiators of chemotherapy.
Furthermore, studies on various heterocyclic compounds derived from amino acids have shown potent antitumor activity by inducing apoptosis and causing G2/M cell cycle arrest.[9]
Table 1: In Vitro Anticancer Activity of Selected Amino Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Oleoyl-antioxidant Hybrids | HCT116 | 0.34 - 22.4 | Apoptosis Induction | [10] |
| Gold(I) Complex | HCT-116 | Inactive - µM range | Aneuploidy Induction | [11] |
| Imidazopyrimidine Derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 | Cytotoxicity | [12] |
| Benzimidazole Derivatives | MCF-7 (Breast Cancer) | 39.0 - 43.4 | Antiproliferative | [12] |
| Cyclic Dipeptide-5FU Hydrogel | HCT116 | Decreased 5FU IC50 | Sustainable Drug Release | [7][8] |
Mechanistic Insight: The Caspase-Dependent Apoptotic Pathway
A primary mechanism by which many anticancer agents induce cell death is through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-9, triggers a cascade leading to the activation of executioner caspases, like caspase-3.[13] Caspase-3 then cleaves a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Interestingly, caspases can cleave after both aspartate and glutamate residues, suggesting that glutamate derivatives could potentially modulate this pathway.[14] Glutamate-induced apoptosis in neuronal cells has been shown to be mediated by both caspase-dependent and independent pathways.[15][16]
Neuroprotective Applications: Modulating Glutamatergic Neurotransmission
Glutamate is the principal excitatory neurotransmitter in the brain, and its dysregulation is implicated in a host of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] Excitotoxicity, a process where excessive glutamate receptor activation leads to neuronal damage and death, is a key pathological mechanism.[18] Cbz-protected glutamic acid derivatives, as structural analogs of glutamate, are uniquely positioned to modulate glutamatergic signaling and offer neuroprotection.
Inhibition of Glutamate Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a key enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate in the brain.[19] Inhibition of GCPII is a promising neuroprotective strategy as it simultaneously reduces the production of excess, potentially excitotoxic glutamate and increases the concentration of NAAG, which has its own neuroprotective effects.[19] A variety of glutamic acid derivatives have been investigated as GCPII inhibitors, with phosphonate and phosphonamidate derivatives showing high potency.[1]
The development of potent and selective GCPII inhibitors is an active area of research. High-throughput screening assays have been developed to identify novel inhibitor scaffolds.[20]
Table 2: Inhibition of Glutamate Carboxypeptidase II (GCPII) by Glutamic Acid Analogs
| Inhibitor | Ki (nM) | Inhibition Type | Reference |
| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | 0.2 | Competitive | [19] |
| n-Butylphosphonamidate derivative of (S)-glutamic acid | Potent | Not specified | [1] |
Modulation of Glutamate Receptors
Glutamate exerts its effects through ionotropic (NMDA, AMPA, kainate) and metabotropic receptors.[4] Antagonists of these receptors, particularly NMDA receptors, can prevent excitotoxic cell death.[8] Given their structural similarity to glutamate, Cbz-protected glutamic acid derivatives can be designed to act as antagonists at these receptors, thereby blocking the downstream signaling cascades that lead to neuronal damage. The design of multifunctional compounds, for example, linking a glutamate moiety to other pharmacophores, has been explored for diseases like Alzheimer's, targeting both cholinergic and glutamatergic systems.[21]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cbz-glutamic acid derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplate, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the Cbz-glutamic acid derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Glutamate Carboxypeptidase II (GCPII) Inhibition Assay
This protocol is adapted from a fluorescence-based assay for determining GCPII inhibitory potency. [22] Materials:
-
Recombinant human GCPII
-
Cbz-glutamic acid derivative (test inhibitor)
-
Fluorescently labeled substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the recombinant GCPII (e.g., 0.02 nM final concentration) with various concentrations of the Cbz-glutamic acid derivative for 10 minutes at 37°C. [22]2. Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate (e.g., 100 nM final concentration). [22]3. Incubation: Incubate the reaction mixture for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a small volume of a suitable stop solution (e.g., 0.1% TFA in 5% acetonitrile). [22]5. Detection: Measure the fluorescence of the cleaved product using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion and Future Directions
The Carbobenzyloxy-protected glutamic acid scaffold is far more than a simple intermediate for peptide synthesis. It is a versatile and privileged structure with a wide range of demonstrable and potential biological activities. From disrupting the metabolic machinery of cancer cells to protecting neurons from excitotoxic damage, Cbz-glutamic acid derivatives represent a promising class of molecules for therapeutic development.
Future research should focus on expanding the structure-activity relationship (SAR) studies for each of these biological activities. The synthesis of focused libraries of Cbz-glutamic acid derivatives with modifications at the α- and γ-carboxyl groups will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of this "architect molecule" will undoubtedly unlock new avenues for the treatment of cancer, neurodegenerative disorders, and infectious diseases.
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The Resurgence of a Classic Scaffold: Unlocking the Therapeutic Potential of N-Cbz Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The carbobenzyloxy (Cbz or Z) group, a cornerstone in peptide chemistry for nearly a century, has historically been revered for its role as a robust N-protecting group.[1][2] Its stability and facile removal have been instrumental in the synthesis of complex peptides and other bioactive molecules.[3][4] However, a growing body of evidence suggests that the N-Cbz amino acid scaffold is far more than a mere synthetic tool. This technical guide delves into the emerging therapeutic applications of N-Cbz amino acids and their derivatives, moving beyond their traditional role to explore their potential as direct-acting therapeutic agents. We will explore their utility in oncology, enzyme inhibition, and infectious diseases, providing a comprehensive overview of their mechanisms of action, supporting scientific data, and detailed experimental protocols to empower researchers in this exciting and evolving field.
Introduction: Beyond a Protecting Group - A Privileged Scaffold in Medicinal Chemistry
The introduction of the carbobenzyloxy group by Bergmann and Zervas in 1932 was a watershed moment in peptide synthesis.[1] This elegant solution to the challenge of preventing unwanted side reactions at the N-terminus of amino acids paved the way for the rational design and synthesis of peptides.[2] The Cbz group's stability under a variety of reaction conditions, coupled with its straightforward removal via catalytic hydrogenolysis, has made it an indispensable tool for organic chemists.[3]
While the utility of N-Cbz amino acids as intermediates is well-established, a paradigm shift is underway. Researchers are increasingly recognizing that the inherent structural features of the N-Cbz amino acid moiety can confer potent and specific biological activities. The presence of the rigid, aromatic benzyloxycarbonyl group can facilitate crucial interactions with biological targets, such as enzymes and receptors, through π-π stacking, hydrophobic interactions, and hydrogen bonding. This guide will illuminate the direct therapeutic potential of this classic chemical entity.
Anticancer Applications: Targeting the Machinery of Cell Proliferation
The quest for novel anticancer agents is a driving force in medicinal chemistry. N-Cbz amino acid derivatives have emerged as a promising class of compounds that can interfere with critical cellular processes in cancer cells, most notably DNA replication and repair.
Mechanism of Action: Inhibition of Topoisomerase IIα
Topoisomerase IIα is a vital enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. Many effective anticancer drugs, such as etoposide, function by stabilizing the "cleavable complex," a transient intermediate where topoisomerase IIα is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Recent studies have identified derivatives of N-(carbobenzyloxy)-L-phenylalanine and N-(carbobenzyloxy)-L-aspartic acid-β-benzyl ester as potent inhibitors of human topoisomerase IIα.[5] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the enzyme, interfering with its catalytic cycle and leading to the accumulation of DNA damage in cancer cells.[5]
Caption: Competitive Inhibition of Prolidase.
Quantitative Data: Prolidase Inhibition
Studies have shown that N-benzyloxycarbonyl-L-proline can significantly inhibit prolidase activity. In one study, a 90% inhibition of prolidase from human fibroblasts was observed when the inhibitor was present at a 1:1 molar ratio with the substrate (Gly-Pro). [6]
Experimental Protocol: Prolidase Activity Assay
This assay measures the amount of proline released from the substrate Gly-Pro by prolidase.
Materials:
-
Cell or tissue lysate containing prolidase
-
Gly-Pro substrate solution
-
N-Benzyloxycarbonyl-L-proline (inhibitor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂)
-
Trichloroacetic acid (TCA) solution
-
Chinard's reagent (acidic ninhydrin)
-
Toluene
-
Proline standard solutions
Procedure:
-
Enzyme Activation: Pre-incubate the enzyme sample with MnCl₂ in the reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, Gly-Pro substrate, and the test inhibitor (Cbz-Pro) or vehicle control.
-
Enzyme Addition: Add the pre-activated enzyme sample to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA solution.
-
Proline Quantification:
-
Add Chinard's reagent to the reaction mixture.
-
Boil the samples to allow for color development.
-
Cool the samples and extract the colored product with toluene.
-
Measure the absorbance of the toluene layer at 515 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of proline to determine the amount of proline released in the enzymatic reaction.
Antimicrobial and Antiviral Applications: Combating Infectious Diseases
The structural diversity of N-Cbz amino acid derivatives makes them attractive candidates for the development of novel antimicrobial and antiviral agents.
Antimicrobial Activity
Metal complexes of amino acids have been shown to possess significant antimicrobial activity. [7][8]The chelation of the metal ion to the amino acid can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. While direct studies on N-Cbz amino acid metal complexes are emerging, the principle suggests a promising avenue for exploration. For instance, complexes of N-benzyloxycarbonyl-S-phenylalanine with Co(II), Zn(II), and Cd(II) have demonstrated antimicrobial activity against common bacterial strains.
Antiviral Activity
Amino acid and peptide derivatives are key components in many antiviral drugs, particularly as inhibitors of viral proteases and neuraminidases. [9][10]The N-Cbz group, with its hydrophobic and aromatic nature, can be a valuable pharmacophore in the design of such inhibitors. For example, N-Cbz amino acid derivatives have been investigated as potential inhibitors of HIV protease and influenza neuraminidase. [11][12][13]
Conclusion and Future Perspectives
The N-Cbz amino acid scaffold, long appreciated for its utility in chemical synthesis, is now being recognized for its intrinsic therapeutic potential. The research highlighted in this guide demonstrates that these compounds and their derivatives are capable of potent and specific interactions with key biological targets, leading to significant anticancer, enzyme inhibitory, and potentially antimicrobial and antiviral activities.
The future of N-Cbz amino acids in drug discovery is bright. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and investigation into novel therapeutic targets will undoubtedly unlock the full potential of this classic yet remarkably versatile chemical entity. It is our hope that this guide will serve as a valuable resource for researchers in the field, inspiring new avenues of investigation and accelerating the development of the next generation of therapeutics based on the N-Cbz amino acid scaffold.
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Chand, P., et al. (2000). Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. Journal of Medicinal Chemistry, 43(23), 4435-4445. [Link]
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El-Sabbagh, O. I., et al. (2023). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2279998. [Link]
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Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterisation and Antimicrobial Activity of Some Metal(II) Amino Acids' Complexes. International Journal of Molecular Sciences, 12(7), 4485-4498. [Link]
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Ali, A., et al. (2000). Synthesis and antiviral activity of amino acid carbamate derivatives of AZT. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 87-100. [Link]
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Ghosh, A. K., et al. (2012). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 55(17), 7545-7556. [Link]
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Klumpp, K., et al. (1996). HIV Proteinase Inhibitors Containing 2-aminobenzylstatine as a Novel Scissile Bond Replacement: Biochemical and Pharmacological Characterization. Antimicrobial Agents and Chemotherapy, 40(10), 2345-2352. [Link]
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Ishiura, S., et al. (1984). N-Benzyloxycarbonyl-valyl-prolinal, a potent inhibitor of post-proline cleaving enzyme. Journal of Biochemistry, 95(6), 1819-1821. [Link]
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Discovery and history of Z-Glu-OBzl in peptide chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Z-Glu-OBzl: A Cornerstone in Peptide Chemistry
A Technical Guide to its Discovery, History, and Application
Introduction: The Dawn of Controlled Peptide Synthesis
The synthesis of peptides with a defined sequence is fundamental to modern chemistry, biochemistry, and the development of therapeutics. However, this precise molecular construction was once an insurmountable challenge. Early attempts to link amino acids were plagued by uncontrolled polymerization, as each amino acid possesses at least two reactive sites: a nucleophilic amino group and an electrophilic carboxylic acid group. Activating one amino acid to form a peptide bond would invariably lead to its reaction with other activated molecules, resulting in a random, uncharacterisable mixture.[1]
The paradigm shifted in 1932 with the introduction of the first reversible Nα-protecting group, the benzyloxycarbonyl (Z or Cbz) group, by Max Bergmann and Leonidas Zervas.[1][2][3] This innovation provided chemists with the critical tool needed to "mask" the reactivity of the amino group, allowing for the controlled, stepwise formation of peptide bonds. This guide provides a comprehensive technical overview of a direct and vital descendant of this breakthrough: the protected glutamic acid derivative Z-Glu-OBzl. We will explore its discovery, the chemical principles governing its use, its pivotal role in both solution- and solid-phase synthesis, and its enduring legacy in the field.
The Bergmann-Zervas Breakthrough: The Carbobenzoxy (Z) Group
The work of Max Bergmann and his postdoctoral associate Leonidas Zervas laid the very foundation for modern peptide synthesis.[2][3] They introduced the benzyloxycarbonyl (Z) group, a simple yet elegant solution to prevent unwanted side reactions at the N-terminus.[4] The Z-group is introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions (a Schotten-Baumann reaction).[1][5] This converts the highly nucleophilic amine into a much less reactive carbamate.
The true genius of their method lay in the group's selective removal. The Z-group is stable under the basic or mildly acidic conditions used for peptide coupling but can be cleanly cleaved by catalytic hydrogenation (H₂/Pd-C) or by strong acids like HBr in acetic acid.[6][7] This process, known as hydrogenolysis, regenerates the free amine and produces only toluene and carbon dioxide, which are easily removed byproducts.[8] This revolutionary ability to protect, couple, and then gently deprotect ushered in a new era of rational peptide design.[2] The Z-group is often abbreviated in honor of Zervas.
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5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic Acid
Chemical Identification and Properties
This compound, also known by its IUPAC name (4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid, is a derivative of glutamic acid commonly utilized in peptide synthesis and other areas of chemical research.[1][2][3] The presence of the benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, a foundational strategy in modern peptide chemistry.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3705-42-8 | [1] |
| Molecular Formula | C₂₀H₂₁NO₆ | [1] |
| Molecular Weight | 371.39 g/mol | [1] |
| Appearance | White to pale-yellow powder or crystals | |
| Solubility | Soluble in methanol and dimethyl sulfoxide. Slightly soluble in water. | [5] |
| Storage Temperature | Varies by supplier; common recommendations include Room Temperature, 2-8°C, or -20°C. | [2][5][6] |
Hazard Assessment and GHS Classification
While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, analysis of data for closely related N-Cbz protected amino acids allows for the construction of a reliable inferred hazard profile. Some suppliers of similar compounds indicate no classification for hazards, while others suggest mild irritant properties.[7][8] A conservative approach, assuming the presence of these mild hazards, is recommended.
Inferred GHS Classification:
-
Pictogram:
-
Signal Word: Warning [8]
Inferred Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Causality of Hazards: The potential for irritation is likely due to the carboxylic acid and keto functionalities, which can interact with biological tissues. While the Cbz group generally renders the amino acid derivative less reactive than its unprotected form, the overall molecule can still act as a mild irritant, particularly in its powdered form which can be easily inhaled.
Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential to ensure safety. The following procedures are based on standard practices for handling non-volatile, potentially irritating chemical solids.
Engineering Controls
-
Ventilation: Always handle the solid compound in a well-ventilated area. A certified chemical fume hood is required when handling the powder, especially during weighing and transfer operations, to prevent inhalation of dust.[9]
-
Containment: Use a powder containment hood or a glove box for procedures that may generate significant amounts of dust.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: ANSI-rated safety glasses with side shields are mandatory. A full-face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[6][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[6][8]
Diagram 1: Standard Laboratory Workflow for Handling Powdered Reagents
Caption: Workflow for safe handling of powdered chemical reagents.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
-
Temperature: Depending on the supplier and purity, storage conditions can range from ambient room temperature to refrigeration (2-8°C) or freezing (-20°C).[2][5][6] For long-term storage, refrigeration in a desiccated environment is a prudent measure to minimize degradation.
-
Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for high-purity samples intended for sensitive applications.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can react with the carboxylic acid or lead to the cleavage of the Cbz group.
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release: In case of a spill, evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, avoiding dust generation, and place it in a sealed container for proper disposal.
Considerations for Synthesis and Deprotection
Researchers using this compound as an intermediate must also consider the hazards associated with its synthesis and subsequent deprotection.
Synthesis (N-Cbz Protection)
The most common method for introducing a Cbz group involves the use of benzyl chloroformate (Cbz-Cl) under basic conditions.[9][10]
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, corrosive, and a lachrymator (induces tearing). It must be handled with extreme caution in a certified chemical fume hood with appropriate PPE.[9][11]
Deprotection
Removal of the Cbz group typically involves one of two main pathways, each with its own set of hazards.
-
Catalytic Hydrogenolysis: This is the most common method, involving hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. All sources of ignition must be eliminated.
-
Palladium on Carbon (Pd/C): The dry catalyst is often pyrophoric and can ignite spontaneously upon exposure to air. It should be handled under an inert atmosphere or as a wet paste.
-
-
Acidolysis: Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid, can also cleave the Cbz group.[10] These reagents are highly corrosive and can cause severe burns. They must be handled in a fume hood with acid-resistant gloves and appropriate PPE.
Diagram 2: Logical Flow for Cbz Group Handling in Synthesis
Caption: Hazard and control points in the synthesis/deprotection lifecycle.
Disposal Considerations
All waste containing this compound or its reagents should be treated as chemical waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled container.
-
Liquid Waste: Solutions should be collected in a labeled, sealed waste container compatible with the solvents used. Do not mix incompatible waste streams.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
References
-
Application Note - N-CBZ Protection | PDF | Amine | Chemical Compounds - Scribd. [Link]
-
N-Cbz-L-Glutamic acid 5-tert-butyl ester | CAS#:3886-08-6 | Chemsrc. [Link]
-
CAS 3705-42-8 | (S)-5-(Benzyloxy) - Alchem.Pharmtech. [Link]
-
Glutamic acid protection using cbz ? | ResearchGate. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic Acid
Abstract
This application note provides a detailed protocol for the synthesis of 5-(((benzyloxy)carbonyl)amino)-4-oxopentanoic acid, a valuable intermediate in medicinal chemistry and peptide synthesis. The procedure is based on the N-protection of 5-aminolevulinic acid hydrochloride using benzyl chloroformate under Schotten-Baumann conditions. This document outlines the reaction mechanism, a step-by-step experimental workflow, purification strategies, and methods for analytical characterization. Furthermore, it includes essential safety precautions and discusses the rationale behind key experimental choices to ensure reproducibility and high yield.
Introduction
This compound is a derivative of 5-aminolevulinic acid (ALA), a naturally occurring delta-amino acid that plays a crucial role in the biosynthesis of porphyrins in living organisms. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionality of ALA provides a stable yet readily cleavable intermediate essential for various synthetic applications. The Cbz group is widely used in peptide synthesis to prevent unwanted side reactions of the amino group while other chemical transformations are carried out on the molecule.[1][2][3] The presence of both a ketone and a carboxylic acid in the target molecule makes it a versatile building block for the synthesis of more complex molecules, including modified peptides and porphyrin analogs for photodynamic therapy research.
This protocol details a robust and reproducible method for the synthesis of this compound, starting from commercially available 5-aminolevulinic acid hydrochloride.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 5-aminolevulinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in a biphasic system (e.g., water and an organic solvent) in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction and to deprotonate the ammonium group of the starting material, thereby activating the nucleophile. This classic method is known as the Schotten-Baumann reaction.
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
-
Dissolution of Starting Materials: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.8 mmol) of 5-aminolevulinic acid hydrochloride and 9.5 g (89.6 mmol) of sodium carbonate in 100 mL of deionized water. Stir the mixture until all solids have dissolved. The sodium carbonate acts as a base to neutralize the HCl salt and the HCl produced during the reaction.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side product formation.
-
Addition of Benzyl Chloroformate: Add 5.6 mL (38.7 mmol, 1.3 equivalents) of benzyl chloroformate dropwise to the cold solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not rise above 10 °C during the addition. A white precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir vigorously overnight (12-16 hours) to ensure complete conversion.
-
Work-up: Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 100 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a common impurity). Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 by the slow addition of 2 M hydrochloric acid. The product, being a carboxylic acid, will become less water-soluble upon protonation. Monitor the pH using pH paper or a pH meter.
-
Extraction: Extract the acidified aqueous layer three times with 100 mL portions of ethyl acetate. The desired product will move into the organic phase. Combine the organic extracts.
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is often a pale yellow oil or a semi-solid.
Purification
The crude product can be purified by silica gel column chromatography.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) or a mixture of ethyl acetate and hexanes can be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto a silica gel column. Elute with the chosen solvent system and collect fractions. Monitor the fractions by thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the Cbz group (aromatic protons and benzylic CH₂) and the pentanoic acid backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₁₅NO₅: 266.10 g/mol ).
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the ketone, carboxylic acid, and carbamate, as well as the N-H stretch.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling benzyl chloroformate and organic solvents.
-
Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. Avoid inhalation of vapors and contact with skin and eyes. It should be handled with extreme care. [4]* Acid Handling: Handle hydrochloric acid with care. The acidification step is exothermic and should be performed slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Discussion
The protocol described provides a reliable method for the synthesis of this compound. The use of an excess of sodium carbonate ensures that the reaction mixture remains basic, which is essential for the nucleophilicity of the amino group and for neutralizing the generated HCl. The aqueous work-up is designed to efficiently remove unreacted starting materials and byproducts. Purification by column chromatography is recommended to achieve high purity, which is often required for subsequent applications in drug development and peptide synthesis. The expected yield for this type of reaction is typically in the range of 60-80% after purification, depending on the scale and the efficiency of the extraction and purification steps.
References
- BLD Pharmatech. (n.d.). Safety Data Sheet for (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.
- Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.
- Sigma-Aldrich. (n.d.). 4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid AldrichCPR.
- PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.
- PubChem. (n.d.). 4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid.
- BLDpharm. (n.d.). (S)-5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid.
- BLDpharm. (n.d.). (S)-4-(((Benzyloxy)carbonyl)amino)-5-((4-(tert-butoxy)-4-oxobutyl)amino)-5-oxopentanoic acid.
- Pharmaffiliates. (n.d.). (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic Acid.
- BuyersGuideChem. (n.d.). 4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid.
- CymitQuimica. (n.d.). 5-(((Benzyloxy)carbonyl)amino)pentanoic acid.
- Sigma-Aldrich. (n.d.). (R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid.
- Google Patents. (n.d.). EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
- BLDpharm. (n.d.). 4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.
- BLDpharm. (n.d.). (S)-4-(((Benzyloxy)carbonyl)amino)-5-((carboxymethyl)amino)-5-oxopentanoic acid.
- BLDpharm. (n.d.). (R)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid.
- Oakwood Chemical. (n.d.). 5-(((Benzyloxy)carbonyl)amino)pentanoic acid.
- PubChem. (n.d.). 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid.
- Smolecule. (n.d.). Buy 5-{[(Benzyloxy)carbonyl]amino}-2-bromopentanoic acid.
- BLDpharm. (n.d.). BD01354417[2096546-37-9]4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.
- PubMed Central. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- Mol-Instincts. (2024, April 9). 4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid (non-preferred name).
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- ResearchGate. (2025, August 7). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
Sources
The Strategic Advantage of Cbz-Glu-OBn in Orthogonal Peptide Synthesis
An In-Depth Technical Guide to the Application of Cbz-Glu-OBn in Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and professionals in drug development, the strategic incorporation of specific amino acid derivatives is fundamental to the successful synthesis of complex peptides. N-α-Carbobenzyloxy-L-glutamic acid γ-benzyl ester (Cbz-Glu-OBn), is a valuable building block for introducing glutamic acid residues into peptide sequences. This document serves as a detailed application note and protocol, providing both the theoretical underpinnings and practical guidance for the effective use of Cbz-Glu-OBn in solid-phase peptide synthesis (SPPS).
In the intricate process of peptide synthesis, protecting groups are essential for preventing unwanted side reactions.[1] The choice of these protective shields dictates the overall synthetic strategy. Cbz-Glu-OBn is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the γ-carboxyl group of the side chain is protected by a benzyl (Bn or Bzl) ester.[2][3] This dual protection is pivotal for controlled and selective peptide bond formation.[2]
The primary allure of the Cbz and OBn protecting groups lies in their susceptibility to simultaneous and mild cleavage via catalytic hydrogenation.[4][5] This characteristic allows for an elegant orthogonal deprotection strategy, which is a cornerstone of modern multi-step organic synthesis.[6] An orthogonal protection scheme enables the selective removal of one type of protecting group in the presence of others, which remain intact.[7] In the context of SPPS, this means that the N-terminal Cbz group and the side-chain OBn group of a glutamic acid residue can be removed concurrently without affecting other acid- or base-labile protecting groups that may be present on other amino acid residues in the peptide chain. This is in contrast to the more traditional Boc/Bzl strategy where both the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths.[8]
The incorporation of glutamic acid is critical for synthesizing a vast array of biologically active peptides, including peptide hormones and enzyme substrates, where the acidic side chain of glutamic acid can enhance hydrophilicity and is often crucial for binding interactions with biological targets.[9]
Quantitative Data Overview
The efficiency of coupling and deprotection are critical metrics in SPPS. The following table provides a summary of typical quantitative data for the incorporation and deprotection of Cbz-Glu-OBn in a peptide synthesis workflow. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value | Notes |
| Resin Type | Wang or PAM Resin | For peptides with a C-terminal carboxylic acid. |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution is often beneficial for longer or more complex peptides.[3] |
| Coupling Efficiency (Cbz-Glu-OBn) | ~95-99% | May necessitate optimized coupling reagents or double coupling for challenging sequences.[9] |
| Deprotection Yield (Catalytic Hydrogenation) | >90% | Dependent on catalyst activity and reaction conditions. |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the length and complexity of the peptide sequence.[9] |
| Purity of Crude Peptide | 60 - 80% | Influenced by the efficiency of each coupling and deprotection step, as well as the occurrence of any side reactions. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of Cbz-Glu-OBn into a peptide chain on a solid support and its subsequent deprotection.
Workflow for Cbz-Glu-OBn Incorporation in SPPS
Caption: General workflow for a single coupling cycle of Cbz-Glu-OBn in SPPS.
Protocol 1: Incorporation of Cbz-Glu-OBn
This protocol outlines a single cycle for the addition of a Cbz-Glu-OBn residue to a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[3]
-
If starting a new peptide chain or continuing a synthesis, ensure the N-terminal protecting group of the resin-bound amino acid is removed according to the chosen overall synthetic strategy (e.g., Fmoc removal with piperidine).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Cbz-Glu-OBn (3-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU or HATU (3-4 equivalents) in DMF.[3][10]
-
Add a tertiary base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[3]
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[3]
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[9] The resin is now ready for the next coupling cycle or for final deprotection and cleavage.
-
Deprotection and Cleavage via Catalytic Transfer Hydrogenation
The Cbz and OBn groups are efficiently removed by catalytic hydrogenation. Catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a palladium catalyst, is a safer and often more convenient alternative to using hydrogen gas, especially at a larger scale.[4][11]
Caption: Workflow for deprotection and cleavage using catalytic transfer hydrogenation.
Protocol 2: Simultaneous Deprotection of Cbz and OBn Groups
-
Preparation:
-
After the final coupling step, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.
-
-
Reaction Setup:
-
Suspend the dried peptide-resin in a suitable solvent mixture. Formic acid is a good solvent for many peptides and can also serve as the hydrogen donor.[12] A mixture of methanol or ethanol can also be used with a hydrogen donor like ammonium formate.[11]
-
Carefully add the palladium catalyst, such as 10% palladium on carbon (Pd/C), to the suspension (typically 5-10 mol% relative to the peptide).[11]
-
If not using formic acid as the solvent, add the hydrogen donor, for example, ammonium formate (3-5 equivalents).[11]
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature. Gentle heating may be applied to accelerate the reaction.
-
Monitor the progress of the deprotection by a suitable analytical method, such as LC-MS, until the reaction is complete.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a solvent like methanol and filter it through a pad of Celite to remove the resin and the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[6]
-
Concentrate the filtrate under reduced pressure. The byproducts of this reaction, toluene and carbon dioxide, are volatile and easily removed.[6]
-
The resulting crude peptide can then be purified by techniques such as preparative high-performance liquid chromatography (HPLC).
-
Potential Side Reactions and Mitigation Strategies
The synthesis of peptides containing glutamic acid residues can be prone to specific side reactions, primarily during cleavage and deprotection.[13]
Caption: Potential side reactions involving glutamic acid residues in peptide synthesis.
-
Pyroglutamate Formation: The deprotected γ-carboxyl group of a glutamic acid residue, particularly at the N-terminus, can undergo intramolecular cyclization to form a pyroglutamyl residue.[9]
-
Mitigation: This side reaction is more prevalent under acidic conditions. Using milder deprotection methods like catalytic hydrogenation for Cbz-Glu-OBn can help minimize this. If the N-terminal glutamic acid is desired, it should be coupled last, and the deprotection conditions should be carefully controlled.
-
-
Anisylation: During strong acid cleavage (e.g., with HF), the unprotected carboxyl group of glutamic acid can be protonated and lose water to form a reactive acylium ion. This intermediate can then be attacked by scavengers like anisole, leading to the formation of an aryl ketone byproduct.[9][14]
-
Mitigation: Performing the cleavage at lower temperatures (e.g., 0-5°C) can help reduce this side reaction.[8] The use of catalytic hydrogenation for cleavage avoids the strong acidic conditions that lead to this side reaction.
-
-
Racemization: As with any amino acid coupling, there is a risk of racemization, especially with certain coupling reagents.[10]
-
Mitigation: The use of additives like 1-hydroxybenzotriazole (HOBt) or employing modern, low-racemization coupling reagents like HATU or COMU can significantly suppress this side reaction.[15]
-
Conclusion
Cbz-Glu-OBn is an invaluable reagent for the incorporation of glutamic acid into synthetic peptides. Its true strength lies in its compatibility with an orthogonal deprotection strategy centered around catalytic hydrogenation. This allows for the mild and simultaneous removal of both the N-terminal and side-chain protecting groups, avoiding the harsh acidic conditions that can lead to undesirable side reactions. A thorough understanding of the coupling and deprotection protocols, as well as an awareness of potential side reactions, is crucial for leveraging the full potential of Cbz-Glu-OBn in the synthesis of complex and biologically important peptides.
References
- Bieg, T., & Szeja, W. (1985).
- The Role of N-Cbz-D-glutamic Acid Alpha-benzyl Ester in Peptide Synthesis. (n.d.).
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (n.d.). Benchchem.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 751-754.
- Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(9), 838-841.
- Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Reddy, P. A., et al. (2007). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6565-6570.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
- Tandem deprotection/coupling for peptide synthesis in water at room temperature. (2017). Luxembourg Bio Technologies.
- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.).
- Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (2012). PMC - NIH.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2026). PubMed.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Z-Glu-OBzl for N-Terminal Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to N-Terminal Modification
In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving the desired final product with high purity and yield. While the benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is a foundational Nα-protecting group, its application in the form of Z-Glu-OBzl offers a unique tool for N-terminal modification.[1] Z-Glu-OBzl, or N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester, is a derivative of L-glutamic acid where the α-amino group is protected by a Z-group and the α-carboxyl group is protected by a benzyl (Bzl) ester.[2] This dual-protected amino acid is not only a building block for incorporating glutamic acid residues within a peptide sequence but can also be strategically employed to cap the N-terminus of a peptide. This application is particularly relevant in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The use of Z-Glu-OBzl for N-terminal protection provides a stable, non-urethane protecting group that can be removed under specific and mild conditions, offering an orthogonal strategy in complex synthetic schemes. The simultaneous removal of both the Z and OBzl groups is a key advantage, typically achieved through catalytic hydrogenolysis.[3][4] This method is highly selective and avoids the harsh acidic conditions required for Boc-group removal or the basic conditions for Fmoc-group removal, thus preserving the integrity of sensitive peptide sequences.
This guide provides a detailed exploration of the application of Z-Glu-OBzl for N-terminal protection, covering the underlying chemistry, comprehensive protocols, and troubleshooting strategies to navigate potential challenges.
The Chemistry of Z-Glu-OBzl in N-Terminal Protection
The utility of Z-Glu-OBzl as an N-terminal protecting group is rooted in the distinct properties of the Z and OBzl functionalities.
-
The Z (Benzyloxycarbonyl) Group: This protecting group is stable to a wide range of reagents used in peptide synthesis, including the conditions for Fmoc and Boc deprotection. Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or catalytic transfer hydrogenolysis.[3][4][5]
-
The OBzl (Benzyl Ester) Group: The benzyl ester protecting the α-carboxyl group is also labile to hydrogenolysis. This allows for the simultaneous deprotection of both the N-terminal Z-group and the α-carboxyl benzyl ester of the glutamic acid residue in a single, efficient step.
This dual-functionality makes Z-Glu-OBzl an attractive choice for introducing a glutamic acid residue at the N-terminus while ensuring its protection throughout the synthesis, with a straightforward final deprotection step.
Core Applications in Peptide Synthesis
The strategic use of Z-Glu-OBzl for N-terminal protection is beneficial in several scenarios:
-
Synthesis of Peptides with N-terminal Glutamic Acid: It is the most direct method for producing peptides with a final, unprotected N-terminal glutamic acid.
-
Modulation of Peptide Solubility: The presence of the two benzyl groups can enhance the solubility of the protected peptide in organic solvents, which can be advantageous during synthesis and purification.[6]
-
Orthogonal Protection Strategy: In the synthesis of complex peptides with multiple protecting groups, the Z and OBzl groups, removable by hydrogenolysis, provide an additional layer of orthogonality.[7]
Experimental Protocols
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide with Z-Glu-OBzl (SPPS)
This protocol outlines the coupling of Z-Glu-OBzl to the free N-terminus of a peptide chain assembled on a solid support using a standard Boc/Bzl or Fmoc strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-Glu-OBzl
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Kaiser Test Kit
Workflow Diagram:
Caption: Workflow for N-terminal capping with Z-Glu-OBzl in SPPS.
Procedure:
-
Resin Preparation: Following the final deprotection step of the peptide chain elongation, wash the peptide-resin thoroughly with DMF (3 x) and DCM (3 x) to remove any residual reagents.
-
Activation of Z-Glu-OBzl: In a separate vessel, dissolve Z-Glu-OBzl (3 equivalents relative to the resin loading capacity) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated Z-Glu-OBzl solution to the peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.[6]
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful capping of all free amines. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5 x) and DCM (5 x) to remove excess reagents and byproducts. The resin now carries the N-terminally Z-Glu-OBzl protected peptide.
Protocol 2: Simultaneous Deprotection of Z and OBzl Groups by Catalytic Transfer Hydrogenolysis
This protocol describes the removal of the N-terminal Z-Glu-OBzl protecting groups from the peptide after cleavage from the solid support.
Materials:
-
Crude peptide with N-terminal Z-Glu-OBzl
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or formic acid[3]
-
Methanol (MeOH) or a mixture of MeOH/Acetic Acid
-
Celite® for filtration
-
Nitrogen or Argon gas for inert atmosphere
Workflow Diagram:
Caption: Workflow for catalytic transfer hydrogenolysis.
Procedure:
-
Reaction Setup: Dissolve the crude peptide in methanol.
-
Addition of Reagents: To the solution, add ammonium formate (a 10-fold molar excess over the peptide). Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Reaction: Flush the reaction vessel with nitrogen or argon and stir the mixture at room temperature. Monitor the reaction progress by HPLC and mass spectrometry to confirm the removal of both benzyl-based protecting groups. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected peptide. The peptide can then be purified by preparative HPLC.
Challenges and Troubleshooting
The use of Z-Glu-OBzl at the N-terminus of a peptide can present specific challenges.
| Problem | Possible Cause | Troubleshooting and Optimization Strategies |
| Pyroglutamate Formation | Intramolecular cyclization of the N-terminal glutamic acid residue, especially under basic or acidic conditions.[6] | - Use milder coupling conditions and shorter activation times for the subsequent amino acid if Z-Glu-OBzl is not the final residue.[6] - Control the amount of base (DIPEA) used during coupling; use stoichiometric amounts or a weaker base.[6] - Proceed with the subsequent reaction step immediately after any deprotection to minimize exposure of the free amine.[6] |
| Incomplete Coupling | Steric hindrance from the bulky Z and OBzl groups can slow down the coupling reaction.[6] | - Switch to a more potent coupling reagent like HATU.[8] - Increase the reaction time for the coupling step to 4-6 hours. - Perform a double coupling by repeating the coupling step with fresh reagents.[6] |
| Solubility Issues | The hydrophobic nature of the benzyl groups can lead to aggregation and poor solubility of the peptide in standard SPPS solvents.[6] | - Use NMP as a solvent, which has better solvating properties than DMF.[8] - Incorporate chaotropic salts like LiCl (0.5 M) in the DMF to disrupt secondary structures.[6] |
| Incomplete Deprotection | Catalyst poisoning or insufficient hydrogen donor. | - Ensure the peptide is free of any sulfur-containing residues that can poison the palladium catalyst. - Increase the amount of catalyst and/or hydrogen donor. - Consider switching to standard hydrogenolysis with H₂ gas if transfer hydrogenolysis is not effective. |
Conclusion
Z-Glu-OBzl is a versatile reagent in peptide synthesis that extends beyond its role as a simple glutamic acid building block. Its application for N-terminal protection offers a strategic advantage due to the stability of the Z and OBzl groups and their concomitant removal under mild hydrogenolysis conditions. A thorough understanding of the coupling and deprotection protocols, as well as an awareness of potential side reactions like pyroglutamate formation, will enable researchers to effectively utilize Z-Glu-OBzl for the synthesis of complex and N-terminally modified peptides. This approach enriches the toolkit of peptide chemists, facilitating the development of novel peptide-based therapeutics and research tools.
References
- BenchChem. (2025). Strategies for synthesizing difficult sequences with Z-Glu(OBzl)-OH.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.
- Bieg, T., & Szeja, W. (1985).
- Indian Journal of Chemistry. (2001).
- Journal of the Chemical Society, Perkin Transactions 1. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Peptide Synthesis with Z-Glu(OBzl)-OH.
- TCI. (n.d.). Amino Acids and Peptide Synthesis Reagents.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Z-Glu-OBzl into Peptide Libraries.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Kuujia. (n.d.). Cas no 3705-42-8 (Z-Glu-OBzl).
- Thieme. (n.d.). Product Class 11: Peptides.
- NIH. (n.d.). Introduction to Peptide Synthesis.
Sources
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- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Chemoselective Deprotection of the Cbz Group in 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
Introduction: The Strategic Challenge of Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly revered in peptide and pharmaceutical chemistry for its general stability.[1][2] Introduced by Bergmann and Zervas in the 1930s, its removal is classically achieved via catalytic hydrogenolysis, a method prized for its mildness and clean byproducts (toluene and carbon dioxide).[1][2]
However, the application of this standard procedure to complex molecules, such as the title compound 5-(((benzyloxy)carbonyl)amino)-4-oxopentanoic acid , introduces a significant chemoselectivity challenge. The substrate contains a ketone at the C4 position, a functional group susceptible to reduction under typical hydrogenation conditions. Therefore, the primary objective is to identify and optimize a deprotection protocol that cleaves the Cbz group with high fidelity while preserving the integral ketone functionality.
This guide provides a detailed analysis of suitable deprotection methodologies, offering field-tested protocols and a decision-making framework to assist researchers in navigating this synthetic challenge.
Comparative Overview of Deprotection Methodologies
The choice of a Cbz deprotection method is dictated by the substrate's overall functional group tolerance. For the target molecule, the key consideration is the preservation of the ketone.
-
Catalytic Hydrogenolysis: This is the most common method, involving hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[3][4] While highly efficient for Cbz removal, standard conditions can lead to the over-reduction of other functional groups, including ketones. The efficiency and selectivity of this reaction can be highly dependent on the quality and properties of the commercial Pd/C catalyst.[5]
-
Catalytic Transfer Hydrogenation (CTH): A safer and often more selective alternative to using pressurized hydrogen gas.[2] CTH employs a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ on the catalyst surface.[2][6][7] This method often proceeds under milder conditions, enhancing its selectivity for Cbz hydrogenolysis over ketone reduction.[8][9]
-
Acid-Mediated Cleavage: For substrates that are entirely incompatible with hydrogenation, strong acids like HBr in acetic acid can cleave the Cbz group.[2][10] However, these harsh conditions can damage other acid-labile functionalities. Recently, milder Lewis acid systems, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed, offering excellent functional group tolerance and providing a robust alternative.[11][12]
Decision Framework for Method Selection
To guide the researcher, the following decision tree outlines a logical approach to selecting the optimal deprotection strategy for a Cbz-protected amine, with special consideration for ketone-containing substrates.
Caption: Decision tree for selecting a Cbz deprotection method.
Data Presentation: Summary of Key Deprotection Methods
| Method Category | Reagents & Conditions | Key Advantages | Potential Limitations & Chemoselectivity Concerns |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 5-10% Pd/C, in MeOH, EtOH, or EtOAc at room temperature.[2] | High efficiency, clean byproducts (CO₂ and toluene), neutral pH. | Risk of ketone reduction . Incompatible with other reducible groups (alkenes, alkynes, nitro groups).[2] Safety hazards associated with H₂ gas. |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate (HCO₂NH₄), 10% Pd/C, in MeOH at room temperature or with gentle heat.[6][7] | Generally higher chemoselectivity , avoids flammable H₂ gas, operationally simple, mild conditions.[9] | Catalyst can be poisoned by sulfur or phosphorus impurities.[13] Reaction rate can be substrate-dependent. |
| Mild Acidic Cleavage | AlCl₃ in HFIP at room temperature.[12] | Excellent functional group tolerance (preserves reducible groups like ketones and nitro groups), avoids metals and H₂, scalable.[12] | HFIP is a costly solvent. Not compatible with highly acid-labile groups like Boc. |
| Harsh Acidic Cleavage | 33% HBr in Acetic Acid (AcOH) at room temperature.[2] | Effective for substrates intolerant to hydrogenation. | Very harsh conditions, can cleave other protecting groups and degrade sensitive molecules. |
Mechanistic Pathways and Workflow Visualization
Understanding the underlying mechanisms is key to troubleshooting and optimizing deprotection reactions.
Caption: Mechanisms for Cbz deprotection.
Caption: A generalized experimental workflow for Cbz deprotection.
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate (Recommended Method)
This method is the preferred approach for this compound due to its high chemoselectivity and operational safety.[6][9]
Materials:
-
Cbz-protected substrate (1.0 eq)
-
10% Palladium on carbon (Pd/C, 50% wet), ~10-20 mol% Pd
-
Ammonium formate (HCO₂NH₄, 5.0 eq)
-
Methanol (MeOH), reagent grade
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere (N₂ or Argon).
-
Add solid ammonium formate (5.0 eq) to the stirring suspension.
-
Fit the flask with a reflux condenser and stir the mixture at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Caution: Do not allow the Celite® pad with the catalyst to dry completely, as it may become pyrophoric.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts. The purified product is typically isolated from the aqueous layer after lyophilization or from the organic layer if the product is sufficiently nonpolar.
Protocol 2: Catalytic Hydrogenolysis with Hydrogen Gas
This classic method requires careful monitoring to prevent reduction of the ketone.
Materials:
-
Cbz-protected substrate (1.0 eq)
-
10% Palladium on carbon (Pd/C, 50% wet), ~5-10 mol% Pd
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Seal the reaction vessel and purge the system thoroughly, first with vacuum and then by backfilling with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ (typically 1 atm from a balloon) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress very closely by TLC or LC-MS at short intervals (e.g., every 15-30 minutes) to minimize potential ketone reduction once the starting material is consumed.
-
Once the reaction is complete, carefully purge the vessel with an inert gas (N₂ or Argon) to remove all hydrogen.
-
Filter the mixture through Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as required.
Protocol 3: Mild Acidic Cleavage with AlCl₃/HFIP
This protocol is an excellent metal-free alternative, particularly if hydrogenation methods prove problematic.[12]
Materials:
-
Cbz-protected substrate (1.0 eq)
-
Aluminum chloride (AlCl₃, anhydrous, 3.0 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the Cbz-protected substrate (1.0 eq) in HFIP (approx. 0.25 M), add anhydrous AlCl₃ (3.0 eq) at room temperature. The mixture will likely be a suspension.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or UPLC-MS.
-
Upon completion, dilute the reaction mixture with DCM (5 volumes), which should result in a clear, homogeneous solution.
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous work-up. The product may be extracted into either the aqueous or organic layer depending on its polarity. Neutralize the aqueous layer if necessary before extraction.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product for further purification.
Conclusion
The successful deprotection of the Cbz group from this compound hinges on a chemoselective approach that preserves the ketone functionality. While classical catalytic hydrogenolysis is a powerful tool, its application requires caution. Catalytic transfer hydrogenation using ammonium formate and Pd/C stands out as the premier method , offering a superior balance of efficiency, safety, and selectivity. For substrates where hydrogenation is unfeasible, the mild acidic cleavage system of AlCl₃/HFIP provides a modern and highly effective alternative. Careful selection and optimization based on the principles and protocols outlined in this guide will empower researchers to achieve their synthetic goals efficiently and reliably.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (Archived). [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]
-
Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Europe PMC. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
ResearchGate. Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. [Link]
-
Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]
-
Organic Reactions. Palladium on Carbon. [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
ResearchGate. Reaction schemes for the chemical and biocatalytic deprotection of a doubly protected amino acid (Cbz-L-AA-OtBu). [Link]
-
Zenodo. Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. [Link]
-
Thieme Chemistry. Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. [Link]
-
ACS Publications. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link]
-
National Institutes of Health. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. [Link]
- Google Patents. Deprotection of protected peptides.
-
ResearchGate. Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. [Link]
-
National Institutes of Health. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
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Application Notes and Protocols for the Coupling of N-Cbz-L-glutamic acid benzyl ester with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Glutamic Acid Derivatives in Peptide Synthesis
The incorporation of glutamic acid residues into peptide sequences is a cornerstone of therapeutic peptide and peptidomimetic drug development. The bifunctional nature of glutamic acid, with its α-carboxyl group for peptide backbone elongation and its γ-carboxyl group for side-chain modifications, offers a versatile scaffold for introducing a wide range of functionalities. N-Cbz-L-glutamic acid benzyl ester is a key intermediate in this process, where the N-terminal amine is protected by a benzyloxycarbonyl (Cbz) group and the γ-carboxyl group is protected as a benzyl ester. This strategic protection scheme allows for the selective activation of the α-carboxyl group for coupling with the N-terminus of another amino acid, forming a peptide bond.[1][2][3][4]
This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful coupling of N-Cbz-L-glutamic acid benzyl ester with other amino acids. We will delve into the rationale behind the selection of coupling reagents, explore their mechanisms of action, and offer step-by-step procedures to empower researchers in achieving high-yield, high-purity peptide products with minimal side reactions.
I. The Critical Role of Protecting Groups: A Foundation for Selective Coupling
In peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.[3][4] In the case of our starting material, N-Cbz-L-glutamic acid benzyl ester, two key protecting groups are employed:
-
N-terminal Protection (Cbz): The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group.[2] Its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation (e.g., H₂/Pd) or strong acids make it a valuable tool in solution-phase peptide synthesis.[2][5]
-
Side-Chain Protection (Benzyl Ester): The γ-carboxyl group of glutamic acid is protected as a benzyl ester (OBzl). This prevents the side chain from participating in the coupling reaction. The benzyl ester is orthogonal to many other protecting groups and can be cleaved simultaneously with the Cbz group via hydrogenolysis.[1]
The strategic choice of these protecting groups ensures that only the α-carboxyl group of the N-Cbz-L-glutamic acid benzyl ester is available for activation and subsequent coupling.
II. Selecting the Optimal Coupling Reagent: A Comparative Analysis
The heart of the peptide bond formation lies in the activation of the α-carboxyl group by a coupling reagent. The choice of this reagent significantly impacts reaction efficiency, speed, and the suppression of side reactions, most notably racemization.[6][7] We will explore three major classes of coupling reagents applicable to this reaction.
A. Carbodiimides: The Classical Approach
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and still widely used coupling reagents.[8][9]
Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then react with the amine component to form the peptide bond. However, this intermediate is also susceptible to an intramolecular rearrangement to form an unreactive N-acylurea, which can reduce the yield.[8] To mitigate this and reduce the risk of racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[10][11] HOBt traps the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[8][10]
Workflow for Carbodiimide-Mediated Coupling:
Caption: Carbodiimide coupling workflow with HOBt.
Advantages:
-
Cost-effective.
-
Well-established procedures.
Disadvantages:
-
Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification in solution-phase synthesis.[8][12]
-
Risk of racemization if HOBt is not used.[10]
-
Potential for N-acylurea formation.[8]
B. Onium Salts: Aminium/Uronium and Phosphonium Reagents
Onium salts have become the reagents of choice for many peptide chemists due to their high efficiency, rapid reaction times, and low levels of racemization.[7] They are broadly categorized into aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP).
1. Aminium/Uronium Salts: HBTU and HATU
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an HOBt active ester in situ.[6][12]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of HOBt.[13] The nitrogen atom at the 7-position of the purine ring in HOAt accelerates the coupling reaction and further suppresses racemization, making HATU generally more reactive and efficient than HBTU, especially for sterically hindered couplings.[13]
Mechanism of Action: In the presence of a base, the onium salt reacts with the carboxylic acid to form a highly reactive activated ester (OBt or OAt ester), which then rapidly acylates the amine component.
Workflow for Onium Salt-Mediated Coupling:
Caption: Onium salt (HBTU/HATU) coupling workflow.
2. Phosphonium Salts: PyBOP
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is another excellent coupling reagent that functions similarly to HBTU, forming an HOBt active ester. A key advantage of phosphonium salts like PyBOP is that they do not have the potential to cause guanidinylation of the free N-terminus, a side reaction that can occur with excess aminium/uronium salts.[14]
Comparative Data of Common Coupling Reagents:
| Reagent | Class | Additive Required | Relative Reactivity | Key Advantages | Potential Issues |
| DCC | Carbodiimide | HOBt | Moderate | Low cost. | Insoluble DCU byproduct.[8][12] |
| EDC | Carbodiimide | HOBt | Moderate | Water-soluble byproduct. | Potential for N-acylurea.[8] |
| HBTU | Aminium Salt | None (in situ) | High | High efficiency, soluble byproducts.[6][7] | Potential for guanidinylation. |
| HATU | Aminium Salt | None (in situ) | Very High | Faster than HBTU, less racemization.[12][13] | Higher cost. |
| PyBOP | Phosphonium Salt | None (in situ) | High | No guanidinylation side reaction.[14] | Byproducts can be challenging to remove. |
III. Detailed Experimental Protocols
Materials and General Considerations:
-
Solvents: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. Ensure solvents are of high purity and dry.
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are typical non-nucleophilic bases used with onium salt reagents.
-
Reagents: N-Cbz-L-glutamic acid benzyl ester, the desired amino acid ester hydrochloride salt, coupling reagents, and additives should be of high purity.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of the reaction.
Protocol 1: Coupling using DCC/HOBt
This protocol is a classic and cost-effective method for peptide bond formation.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve N-Cbz-L-glutamic acid benzyl ester (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in DCM or DMF dropwise to the cooled solution.
-
Pre-activation: Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: In a separate flask, neutralize the amino acid ester hydrochloride salt (1.0 eq.) with DIPEA (1.0 eq.) in DCM or DMF. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter off the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel.
Protocol 2: Coupling using HATU/DIPEA
This protocol utilizes a highly efficient onium salt reagent for rapid and clean coupling.
Step-by-Step Methodology:
-
Reactant Mixture: To a solution of N-Cbz-L-glutamic acid benzyl ester (1.0 eq.) and the amino acid ester hydrochloride salt (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.).
-
Cooling: Cool the mixture to 0 °C.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise to the cooled mixture. The addition of base initiates the reaction.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography.
IV. Troubleshooting and Key Considerations
-
Racemization: While modern coupling reagents significantly minimize racemization, it is crucial to avoid excessive reaction times and high temperatures. The use of additives like HOBt or reagents like HATU is highly recommended.[6][10]
-
Incomplete Coupling: If the reaction stalls, ensure all reagents and solvents are anhydrous. A slight excess of the coupling reagent and the acylating amino acid can be used to drive the reaction to completion.
-
Side Reactions: With onium salts like HBTU and HATU, using a minimal excess of the reagent is advisable to prevent potential guanidinylation of the free amine.
-
Purification: The choice of purification method will depend on the properties of the resulting dipeptide. Silica gel chromatography is common for solution-phase synthesis.
Conclusion
The coupling of N-Cbz-L-glutamic acid benzyl ester with amino acids is a fundamental transformation in the synthesis of complex peptides. A thorough understanding of protecting group strategies and the mechanisms of various coupling reagents is paramount for success. By carefully selecting the appropriate coupling reagent and adhering to optimized protocols, researchers can efficiently construct peptide bonds with high yield and purity, paving the way for advancements in drug discovery and development.
References
- BenchChem. (n.d.). A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe) - Benchchem.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- PrepChem.com. (n.d.). Synthesis of γ-benzyl L-glutamate.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
- (n.d.). Understanding Poly(γ-benzyl-L-glutamate) Synthesis: A Supplier's Perspective.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.). Synthesis and characterization of novel poly(γ‐benzyl‐L‐glutamate) derivatives tailored for the preparation of nanoparticles of pharmaceutical interest | Request PDF.
- PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
- YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
- ResearchGate. (2025, August 10). Synthesis of poly (γ-benzyl-L-glutamate) with well-defined terminal structures and its block polypeptides with alanine, leucine and phenylalanine | Request PDF.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Beilstein Journals. (2019, January 25). Synthesis of nonracemic hydroxyglutamic acids.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Frontiers. (2024, January 30). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
- (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Google Patents. (n.d.). CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid.
- Google Patents. (n.d.). CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid.
- ChemicalBook. (n.d.). Cbz-L-Glutamic acid 1-benzyl ester | 3705-42-8.
- SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- AIR Unimi. (n.d.). Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin.
- Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
- NIH. (n.d.). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester.
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Z-Glu-OBzl
Introduction
N-Carbobenzyloxy-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), is a pivotal intermediate in the synthesis of peptides and other complex organic molecules.[1] Its dual-protecting group strategy, with the benzyloxycarbonyl (Z) group on the α-amino group and the benzyl ester (OBzl) on the α-carboxyl group, allows for selective reactions at the γ-carboxyl group of the glutamic acid side chain.[2] The purity of Z-Glu-OBzl is paramount, as impurities can lead to the formation of undesired by-products and significantly impact the yield and purity of the final peptide or drug substance.
This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Z-Glu-OBzl. The described methodology is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.
Scientific Rationale and Method Development
The development of a reliable HPLC method for Z-Glu-OBzl hinges on understanding its physicochemical properties and potential degradation pathways. Z-Glu-OBzl is a relatively non-polar molecule due to the presence of two benzyl groups, making it well-suited for reverse-phase HPLC (RP-HPLC).
Chromatographic Principles:
The chosen RP-HPLC method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is employed to ensure the timely elution of both more polar impurities and the relatively non-polar Z-Glu-OBzl, while maintaining good peak shape and resolution.
Detection:
The presence of the benzyl rings in the Z and OBzl protecting groups results in strong UV absorbance, making UV detection a highly sensitive and appropriate choice. A detection wavelength of 254 nm is recommended as a starting point, though scanning for the optimal wavelength is advisable for method optimization.[3]
Stability-Indicating Nature of the Method:
Z-Glu-OBzl is susceptible to degradation, primarily through two pathways:
-
Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield Z-L-glutamic acid and benzyl alcohol.[3]
-
Intramolecular Cyclization: The N-terminal glutamic acid derivative can undergo cyclization to form the corresponding pyroglutamate derivative.[3]
A robust, stability-indicating HPLC method must be able to resolve these potential degradation products from the parent compound. The method detailed herein has been designed with this capability in mind.
Experimental Workflow
The overall workflow for the purity assessment of Z-Glu-OBzl using HPLC is depicted in the following diagram:
Caption: Workflow for Z-Glu-OBzl Purity Assessment by HPLC.
Detailed HPLC Protocol
This protocol provides a comprehensive, step-by-step guide for the purity analysis of Z-Glu-OBzl.
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
-
Z-Glu-OBzl Reference Standard: A well-characterized lot of high purity.
-
Z-Glu-OBzl Sample for Analysis.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the Z-Glu-OBzl reference standard and dissolve it in 10 mL of diluent to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution, using the Z-Glu-OBzl sample to be analyzed.
3. HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water[3] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[3] |
| Gradient Program | A linear gradient starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a suitable runtime (e.g., 30 minutes) is recommended to elute all components.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL[3] |
4. Chromatographic Run Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the reference standard solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time and peak area reproducibility).
-
Inject the sample solution.
-
-
Data Acquisition: Acquire the chromatograms for the specified run time.
5. Data Analysis and Purity Calculation
-
Peak Identification: Identify the Z-Glu-OBzl peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Purity Calculation (Area Percent Method): The purity of the Z-Glu-OBzl sample can be estimated using the area percent method, assuming all impurities have a similar UV response at the detection wavelength.
Purity (%) = (Area of Z-Glu-OBzl Peak / Total Area of all Peaks) x 100
-
Impurity Profiling: Identify and quantify any impurity peaks. For unknown impurities, further characterization using techniques like LC-MS may be necessary.
Method Validation and System Suitability
For use in a regulated environment, the developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[3]
System Suitability Criteria (Example):
-
Tailing Factor for Z-Glu-OBzl peak: ≤ 2.0
-
Theoretical Plates for Z-Glu-OBzl peak: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas from replicate injections of the reference standard: ≤ 2.0%
Conclusion
The reverse-phase HPLC method detailed in this application note provides a reliable and robust approach for the purity assessment of Z-Glu-OBzl. The stability-indicating nature of the method ensures that critical impurities and degradation products can be effectively separated and quantified, thereby guaranteeing the quality and integrity of this important synthetic intermediate for its applications in peptide synthesis and drug development.
References
-
Taylor & Francis Online. HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Available at: [Link]
-
Marcel Dekker, Inc. HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Available at: [Link]
-
PubChem. Z-D-Glu-OBzl. Available at: [Link]
-
Chemsrc. Z-Glu(OBzl)-OH. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. analysis of amino acids by high performance liquid chromatography. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]
-
ResearchGate. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
Protheragen. Cbz-Glu(Obzl)-OH. Available at: [Link]
-
Aapptec. Z-Glu(OBzl)-OH. Available at: [Link]
-
BuyersGuideChem. Z-Glu-OBzl. Available at: [Link]
Sources
Purification techniques for crude 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
Application Notes & Protocols for the Purification of Crude 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
Abstract
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the purification of crude this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry and drug discovery. This document emphasizes the underlying chemical principles of each purification technique, ensuring a robust and reproducible approach to obtaining a highly purified final product. The protocols cover liquid-liquid extraction, column chromatography, and recrystallization, tailored to the specific physicochemical properties of the target molecule.
Introduction: Understanding the Molecule and the Purification Challenge
This compound is a key intermediate in various synthetic pathways, particularly in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group, a keto functional group, and a carboxylic acid moiety. This combination of functional groups imparts a moderate polarity and specific chemical reactivity that must be considered during purification.
The crude product from synthesis typically contains a mixture of the desired compound, unreacted starting materials (e.g., the parent amino acid), reagents (e.g., benzyl chloroformate and its byproducts), and side-products. The primary purification challenge lies in efficiently separating the target molecule from these impurities, which may have similar polarities and solubilities.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₆ | [1] |
| Molecular Weight | 371.4 g/mol | [1] |
| Appearance | Typically a white to off-white solid | |
| XLogP3 | 2.7 | [1] |
| Key Functional Groups | Carboxylic acid, ketone, carbamate (Cbz-group) |
The presence of the carboxylic acid group makes the molecule's solubility highly dependent on pH.[2][3] This property is pivotal for designing an effective liquid-liquid extraction strategy. The Cbz group, being relatively non-polar, contributes to the molecule's solubility in a range of organic solvents.[4]
Strategic Approach to Purification
A multi-step purification strategy is recommended to achieve high purity. The logical flow of this strategy is designed to remove distinct classes of impurities at each stage.
Sources
Application Note & Protocol Guide: (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid in Solution-Phase Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Strategic Role of Z-L-Glu(OBzl)-OH in Peptide Chemistry
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid is a cornerstone reagent in classical solution-phase peptide synthesis. To practitioners, it is more commonly known by its abbreviated names: N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester , Z-L-Glu(OBzl)-OH , or Cbz-L-Glu(OH)-OBzl .[1][2] This glutamic acid derivative is strategically engineered with two distinct protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and a benzyl ester (OBzl) at the γ-carboxyl group of the side chain.[1]
This dual-protection scheme is fundamental to its utility. It leaves the α-carboxyl group as the sole reactive site for peptide bond formation, thereby directing the reaction with high specificity.[1] The Z and OBzl groups are robust enough to withstand typical coupling conditions but are uniquely susceptible to simultaneous cleavage under mild catalytic hydrogenation conditions. This characteristic offers an elegant and efficient deprotection pathway, streamlining the synthesis of complex peptides.[3] This guide provides an in-depth exploration of the practical application of Z-L-Glu(OBzl)-OH, detailing not just the procedural steps but the chemical logic that underpins them.
Physicochemical Data & Handling
Accurate characterization is the foundation of reproducible science. The properties of Z-L-Glu(OBzl)-OH and its corresponding D-isomer are summarized below. It is critical to select the correct stereoisomer to ensure the desired chirality in the final peptide.[1]
| Property | (4S) - Z-L-Glu(OBzl)-OH | (4R) - Z-D-Glu(OBzl)-OH |
| Molecular Formula | C₂₀H₂₁NO₆ | C₂₀H₂₁NO₆ |
| Molecular Weight | 371.38 g/mol | 371.38 g/mol |
| CAS Number | 5680-86-4[1] | 59486-73-6[1] |
| Appearance | White to off-white solid | White solid |
| IUPAC Name | (4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[2] | (4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[4] |
Storage & Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Avoid breathing dust. Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.
Core Application: Solution-Phase Dipeptide Synthesis
The primary application of Z-L-Glu(OBzl)-OH is the controlled formation of a peptide bond.[1] Solution-phase synthesis, while more labor-intensive than solid-phase methods, remains indispensable for large-scale production and for certain complex sequences.[5] The following protocols detail a typical workflow for the synthesis of a model dipeptide, Z-L-Glu(OBzl)-L-Phe-OMe, and its subsequent deprotection.
Workflow Overview: From Protected Monomers to Free Dipeptide
The synthesis cycle involves the activation of the free α-carboxyl group on Z-L-Glu(OBzl)-OH, coupling with an amino acid ester, and finally, the removal of the protecting groups to yield the free dipeptide.[1]
Caption: General workflow for dipeptide synthesis using Z-L-Glu(OBzl)-OH.
Protocol 1: Coupling of Z-L-Glu(OBzl)-OH with L-Phenylalanine Methyl Ester
This protocol details the formation of the peptide bond using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) activation method.[1] The HOBt additive is crucial for suppressing side reactions and minimizing racemization.
Materials:
-
Z-L-Glu(OBzl)-OH (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
1N Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve Z-L-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. In a separate flask, suspend H-L-Phe-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the salt, stirring for 15-20 minutes to generate the free amine.
-
Activation: Cool the Z-L-Glu(OBzl)-OH solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Coupling: Add the neutralized H-L-Phe-OMe solution from step 1 to the activated mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU byproduct.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[1] Causality Note: The acidic wash removes unreacted amine and base, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected dipeptide.[1]
-
-
Purification: The crude Z-L-Glu(OBzl)-L-Phe-OMe can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to achieve high purity.[1]
Protocol 2: Deprotection via Catalytic Hydrogenation
This protocol describes the simultaneous removal of the Z (amino-protecting) and OBzl (side-chain protecting) groups. This is a key advantage of the Z/Bzl strategy, as both groups are cleaved under the same mild conditions.[1][3]
Materials:
-
Protected Dipeptide (Z-L-Glu(OBzl)-L-Phe-OMe) (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the dipeptide)
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite™ filtration aid
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the protected dipeptide in methanol in a suitable hydrogenation flask. Expert Insight: Acetic acid can be used as a solvent to improve solubility and reaction rates, but its removal requires more care.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen to replace the inert atmosphere.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.[1]
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is fully consumed.
-
Work-up:
-
Carefully purge the reaction vessel with an inert gas to remove all hydrogen.[1]
-
Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol).[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure. This will yield the deprotected dipeptide, H-L-Glu-L-Phe-OH. Note: The methyl ester on phenylalanine will also be saponified during this process if run long enough or under certain conditions, yielding H-L-Glu-L-Phe-OH. If only Z and OBzl removal is desired, conditions must be carefully controlled.
-
Troubleshooting and Field-Proven Insights
| Symptom | Possible Cause | Troubleshooting & Optimization Strategies |
| Positive Kaiser test after coupling (incomplete reaction) | Steric Hindrance: The bulky Z and OBzl groups are impeding the reaction. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DCC/HOBt.[3]2. Increase reaction time: Extend the coupling period to 24 hours.3. Perform a double coupling: After the initial coupling, filter and wash the reaction mixture (if possible in the setup) and repeat the coupling step with fresh reagents.[3] |
| Peptide Aggregation: The growing peptide chain may be aggregating in solution, blocking reactive sites. | 1. Change the solvent: Use N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF/DCM.[3]2. Add chaotropic salts: Incorporate salts like LiCl (0.5 M) in DMF to disrupt secondary structures.[3] | |
| Low yield after deprotection | Incomplete Hydrogenolysis: The catalyst may be poisoned or deactivated. | 1. Ensure high-quality catalyst: Use fresh, active Pd/C.2. Check for catalyst poisons: Sulfur-containing compounds or residual solvents can poison the catalyst. Ensure the protected peptide is pure.3. Increase catalyst loading or hydrogen pressure. |
| Pyroglutamate formation | Intramolecular cyclization: Can occur if the N-terminal Glu residue is deprotected and exposed to basic or thermal conditions. | 1. Use milder coupling conditions: Employ reagents that require shorter activation times.[3]2. Control basicity: Avoid excessive use of tertiary amine bases like DIPEA during subsequent coupling steps.[3]3. Proceed without delay: After deprotecting an N-terminal Z-Glu residue, proceed immediately to the next coupling step.[3] |
Strategic Context: Orthogonality
The Z/Bzl protecting group strategy is considered "orthogonal" to the base-labile Fmoc group and the acid-labile Boc group under specific conditions.[6] This means one type of group can be removed without affecting the other, which is a foundational principle in complex multi-step synthesis.[5]
| Protecting Group | Cleavage Condition | Orthogonal To |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂/Pd-C)[6] | Fmoc (Base), Boc (Mild Acid) |
| OBzl (Benzyl ester) | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HF)[6] | Fmoc (Base) |
| Fmoc | Base (e.g., Piperidine)[5] | Z, OBzl, Boc, tBu |
| Boc / tBu | Acid (e.g., TFA)[5] | Z, OBzl, Fmoc |
This orthogonality allows for complex synthetic designs, such as the synthesis of protected peptide fragments that can be later deprotected and ligated in solution.[7]
References
- BenchChem (2025). In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis.
- BenchChem (2025). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem (2025). Strategies for synthesizing difficult sequences with Z-Glu(OBzl)-OH.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Z-Glu-OH: A Fundamental Component in Peptide Synthesis and Beyond.
- BenchChem (2025). A Comparative Guide to Z-Glu-OBzl and Z-Glu(OAll)-OH Protecting Groups in Peptide Synthesis.
- Chemistry LibreTexts (2025). 12.5: Peptide Synthesis- Solution-Phase.
- Bachem (n.d.). Introduction to Peptide Synthesis Methods.
- PubChem, National Library of Medicine. 4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid.
- PubChem, National Library of Medicine. Z-D-Glu-OBzl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 6994031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cbz Deprotection Side Reactions
Welcome to the Technical Support Center for Carbobenzyloxy (Cbz) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on identifying, understanding, and overcoming common side reactions encountered during the removal of the Cbz protecting group. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues that may arise during Cbz deprotection experiments in a question-and-answer format.
Catalytic Hydrogenolysis
Q1: My Cbz deprotection via catalytic hydrogenation is slow, incomplete, or has stalled. What are the possible causes and solutions?
A1: Slow or incomplete catalytic hydrogenation is a frequent challenge with several potential root causes related to the catalyst, substrate, or reaction conditions.
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1][2] The product amine itself can also sometimes coordinate to the catalyst surface and inhibit its activity.[2]
-
Solution:
-
Ensure the starting material is free from sulfur-containing impurities through careful purification.
-
If the substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidic or nucleophilic cleavage.[1][2]
-
In some cases, using a larger amount of catalyst or adding fresh catalyst portion-wise can help drive the reaction to completion.[1][2]
-
Adding a small amount of a weak acid (e.g., acetic acid) can protonate the product amine, reducing its coordination to the catalyst.[2][3]
-
-
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish with age.[2][3]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging or sterically hindered substrates.[1][2]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][2]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
Q2: I'm observing the reduction of other functional groups in my molecule during catalytic hydrogenation. How can I improve selectivity?
A2: The non-selective reduction of other functional groups is a known challenge with catalytic hydrogenation, as groups like aryl halides (especially bromides and iodides), nitro groups, double bonds, and benzyl ethers can also be reduced under standard hydrogenation conditions.[1][2][4]
-
Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity.[1][5] It uses a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene, avoiding the need for pressurized hydrogen gas.[2][5]
-
Solution 2: Alternative Deprotection Methods: For substrates with sensitive functional groups, non-reductive methods are recommended.[1]
-
Acidic Cleavage: HBr in acetic acid or milder Lewis acid conditions like AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent choices.[1][2][6] The AlCl₃/HFIP system is known for its good functional group tolerance.[1][7]
-
Nucleophilic Cleavage: A protocol using 2-mercaptoethanol and a base like potassium phosphate or potassium acetate in N,N-dimethylacetamide (DMAC) is highly selective and avoids the reduction of sensitive functionalities.[1][6][8]
-
Q3: I've isolated an N-benzyl side product after my catalytic hydrogenation reaction. How did this form and how can I prevent it?
A3: The formation of an N-benzyl tertiary amine is a side reaction that can occur when there is an insufficient hydrogen source.[7] The reaction mechanism for Cbz deprotection involves the formation of an unstable carbamic acid intermediate which then decarboxylates to the free amine. If the reaction stalls or the hydrogen supply is inadequate, the partially reduced intermediates can lead to N-benzylation.
-
Prevention:
-
Ensure a sufficient and continuous supply of hydrogen gas or the hydrogen donor in CTH.
-
Monitor the reaction closely to ensure it goes to completion.
-
Optimize catalyst loading and hydrogen pressure as discussed in Q1.
-
Acid-Catalyzed Deprotection
Q4: During my Cbz deprotection with HBr in acetic acid, I'm getting an acetylated side product. How can I prevent this?
A4: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent, especially at elevated temperatures.[1][9]
-
Solution:
-
Use a Non-nucleophilic Acid/Solvent System: Consider using HCl in a non-acetylating solvent like dioxane or isopropanol.[1][10] Trifluoroacetic acid (TFA) can also be used, but it is a strong acid that might cleave other acid-sensitive protecting groups.[1][11]
-
Milder Lewis Acid Conditions: The AlCl₃/HFIP method is performed at room temperature and is an excellent alternative to avoid such side reactions while being compatible with many functional groups.[1][6]
-
Q5: My substrate contains acid-sensitive functional groups. Are there any mild acidic conditions for Cbz deprotection?
A5: Yes, for substrates sensitive to strong acids like HBr/acetic acid, milder Lewis acid conditions are a good alternative. The AlCl₃/HFIP system is particularly effective for selectively removing Cbz groups in the presence of other sensitive functionalities like nitro groups, double bonds, and benzyl groups.[7]
General Troubleshooting
Q6: I am working with a sulfur-containing compound. What is the recommended deprotection strategy?
A6: Sulfur-containing compounds readily poison palladium catalysts, making standard catalytic hydrogenation inefficient.[1][2][3]
-
Recommended Methods: The preferred methods are those that do not rely on a palladium catalyst.
Q7: I am concerned about the formation of genotoxic byproducts. Are there safer alternatives to certain deprotection methods?
A7: Yes, safety and the nature of byproducts are critical considerations, especially in drug development. For instance, using Lewis acid-TMS-iodide for Cbz deprotection can generate the genotoxic byproduct benzyl iodide.[1][4]
-
Safer Alternatives:
-
Opt for methods that do not generate highly reactive and genotoxic byproducts.
-
Nucleophilic cleavage with 2-mercaptoethanol is a much safer alternative, producing a benzylated thiol as a byproduct, which is generally less reactive and easier to remove.[1][4]
-
Catalytic hydrogenation is also a safe choice as the byproducts are toluene and carbon dioxide, which are easily removed.[1]
-
Milder acidic conditions like AlCl₃/HFIP are also considered safer choices.[1]
-
Data Presentation: Comparison of Cbz Deprotection Methods
| Deprotection Method | Reagents | Advantages | Common Side Reactions/Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean byproducts (toluene, CO₂); mild conditions.[1] | Reduction of other functional groups; catalyst poisoning by sulfur.[1][2] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Safer than H₂ gas; often more selective.[1][2] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage (Strong Acid) | HBr in Acetic Acid | Fast and effective. | Acetylation of the product amine; harsh conditions for sensitive substrates.[1][11] |
| Acidic Cleavage (Lewis Acid) | AlCl₃ in HFIP | Good functional group tolerance; mild conditions.[1][6] | Requires careful quenching. |
| Nucleophilic Cleavage | 2-mercaptoethanol, Base | Highly selective; compatible with reducible and sulfur-containing groups.[1][6][8] | Requires heating; byproduct is a benzylated thiol.[1][8] |
Experimental Protocols
General Protocol for Catalytic Hydrogenolysis using H₂ Gas
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).[2]
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[5] The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[2] It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[2]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.[2][5]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
General Protocol for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid.[2]
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[2]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate.[2]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[2][11][12]
General Protocol for Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
-
Reaction Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2]
-
Reagent Addition: Add aluminum chloride (AlCl₃) (e.g., 1.5-3.0 equiv) portion-wise to the solution at room temperature.[5]
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[2]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[2] Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
General Protocol for Nucleophilic Deprotection with 2-Mercaptoethanol
-
Reaction Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium acetate (e.g., 4 equivalents).[1]
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][8]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Caption: Decision-making process for selecting the appropriate Cbz deprotection method.
References
-
Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether. Organic letters, 6(25), 4643–4646. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
-
PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
PubMed. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. How to remove CBz of a compound?. [Link]
-
Common Conditions. Cbz Protection. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. Why does my CBz-deprotection not work?. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
SynArchive. Protection of Amine by Carbamate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization During Coupling with Z-Glu-OBzl
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into a critical challenge in peptide synthesis: the prevention of racemization during the coupling of N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl). Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the stereochemical integrity of your synthetic peptides.
Understanding the Core Challenge: The "Why" Behind Racemization
Before delving into troubleshooting, it is crucial to understand the underlying mechanisms that lead to the loss of stereochemical purity at the α-carbon of Z-Glu-OBzl during peptide bond formation. Racemization in this context primarily proceeds through two base-catalyzed pathways: direct enolization and the formation of a 5(4H)-oxazolone intermediate.[1][2][3] Of these, the oxazolone pathway is the most significant contributor to racemization in peptide synthesis.[1]
The process begins with the activation of the carboxylic acid group of Z-Glu-OBzl by a coupling reagent.[1] This highly activated intermediate is susceptible to intramolecular cyclization, where the carbonyl oxygen of the Z-protecting group attacks the activated carboxyl carbon, forming a planar oxazolone ring.[1][4][5] The α-proton of this oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture.[6] The resulting achiral enolate can then be re-protonated from either face, leading to a mixture of L- and D-isomers.[5]
Urethane-based protecting groups like Z (benzyloxycarbonyl) and Fmoc are specifically designed to suppress racemization by reducing the propensity for oxazolone formation.[6] However, under certain conditions, particularly with strong activation methods or the presence of excess base, this protective effect can be overcome.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the coupling of Z-Glu-OBzl, providing both explanations and actionable solutions.
Q1: I'm observing significant racemization with my Z-Glu-OBzl coupling, even when using a standard carbodiimide reagent like DCC or DIC. What's going wrong?
A1: While carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective coupling reagents, their use without additives is a primary cause of racemization.[6][7] They form a highly reactive O-acylisourea intermediate which is very prone to cyclizing into the problematic oxazolone.[5]
Core Problem: The O-acylisourea intermediate is too reactive and has a longer lifetime than desired, increasing the window of opportunity for oxazolone formation and subsequent racemization.
Recommended Solutions:
-
Incorporate Additives: The most critical step is to use the carbodiimide in conjunction with a racemization-suppressing additive.[8][9][10] 1-Hydroxybenzotriazole (HOBt) is a classic and effective choice.[5][6] HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to forming the oxazolone.[5] Other effective additives include 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][9][10]
-
Temperature Control: Perform the coupling reaction at 0°C. Lower temperatures reduce the rate of both the desired coupling and the undesired racemization, but often have a more pronounced effect on the latter.
-
Stoichiometry is Key: Use a slight excess of the amino acid and coupling reagent (e.g., 1.1-1.2 equivalents) relative to the amine component, but avoid a large excess of the carbodiimide. Ensure the additive is present in at least a 1:1 ratio with the carbodiimide.
Q2: I'm using an onium salt reagent like HBTU, but still seeing epimerization. I thought these were supposed to be low-racemization reagents?
A2: Onium salt reagents (aminium/uronium and phosphonium salts) such as HBTU, HATU, and PyBOP are indeed highly efficient and generally associated with low levels of racemization.[7][11] However, their activation chemistry is different from carbodiimides and requires careful control of the base.
Core Problem: Onium salt reagents require a tertiary amine base (e.g., DIPEA, NMM) for the activation step.[6] The basicity and steric hindrance of this base can significantly influence the extent of racemization.[2] An overly strong or sterically unhindered base can directly abstract the α-proton from the activated amino acid, leading to racemization even if oxazolone formation is suppressed.[1][2]
Recommended Solutions:
-
Choose the Right Base: Opt for a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is often a better choice than Diisopropylethylamine (DIPEA).[2] In cases with a high risk of racemization, the use of a highly hindered base like 2,4,6-collidine has been shown to produce the least racemic product.[2]
-
Control Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents relative to the amino acid are sufficient.
-
Pre-activation Time: Minimize the pre-activation time (the time the amino acid is mixed with the coupling reagent and base before adding to the amine component). A prolonged pre-activation period allows more time for the activated species to racemize. A pre-activation time of 2-5 minutes is generally recommended.[12]
Q3: Can the choice of solvent affect the level of racemization?
A3: Yes, the solvent plays a crucial role in the reaction environment.[1] More polar solvents can stabilize the charged intermediates involved in the racemization process, potentially increasing the rate of this side reaction.[1][13]
Core Problem: Solvents like Dimethylformamide (DMF), while excellent for solubilizing peptides, are quite polar and can promote racemization.
Recommended Solutions:
-
Consider Less Polar Solvents: Where solubility allows, consider using less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which have been shown to suppress racemization compared to DMF.[13][14]
-
Solvent Mixtures: A mixture of solvents, such as DCM/DMF, can sometimes provide a good balance between solubility and suppression of racemization.
Q4: Are there any "fail-safe" coupling reagents for particularly sensitive couplings involving Z-Glu-OBzl?
A4: While no method is entirely foolproof, some reagents and additives are known for their superior ability to suppress racemization.
Advanced Strategies:
-
Copper(II) Chloride (CuCl₂) as an Additive: The addition of CuCl₂ in conjunction with HOBt and a carbodiimide has been shown to be exceptionally effective at suppressing racemization, often to undetectable levels.[8][15] The copper ions are thought to chelate with the activated intermediate, preventing the formation of the oxazolone.[15]
-
Specialized Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents, particularly for sterically hindered couplings, with very low racemization.[7]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A newer generation coupling reagent that incorporates an Oxyma moiety, making it both highly efficient and safe to handle, with excellent racemization suppression.[6]
-
DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonic acid derivative is particularly useful for coupling easily epimerized amino acids.[11]
-
Data Summary & Comparative Analysis
To aid in the selection of an appropriate coupling strategy, the following table summarizes the relative racemization potential of common coupling reagent combinations.
| Coupling Reagent | Additive | Base | Relative Racemization | Key Considerations |
| DIC/DCC | None | N/A | High | Not recommended for chiral amino acids.[7] |
| DIC/DCC | HOBt | NMM/DIPEA | Low | A standard, cost-effective method.[6] |
| DIC/DCC | HOAt | NMM/DIPEA | Very Low | HOAt is more effective than HOBt but also more expensive.[10] |
| DIC/DCC | HOBt + CuCl₂ | NMM/DIPEA | Extremely Low | Highly effective for solution-phase segment coupling.[8][15] |
| HBTU/TBTU | HOBt (optional) | DIPEA/NMM | Low | Efficient and fast; racemization is base-dependent.[11] |
| HATU | None | DIPEA/NMM/Collidine | Very Low | Excellent for difficult couplings; use a hindered base.[7] |
| COMU | None | DIPEA/NMM | Very Low | A safer, non-explosive alternative to HATU/HBTU.[6] |
Visualizing the Problem and Solution
To better understand the chemical processes and decision-making workflows, the following diagrams are provided.
Mechanism of Racemization
The primary pathway for racemization involves the formation of a planar oxazolone intermediate.
Caption: Decision workflow for troubleshooting racemization.
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling to Minimize Racemization
This protocol describes a standard solution-phase coupling procedure designed to minimize racemization.
Materials:
-
Z-Glu(OBzl)-OH
-
Amine component (e.g., H-Leu-OMe·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylcarbodiimide (DIC)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Methodology:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq) and NMM (1.1 eq) in anhydrous DCM. Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Z-Glu(OBzl)-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the Z-Glu(OBzl)-OH solution to 0°C in an ice bath.
-
Slowly add DIC (1.1 eq) to the Z-Glu(OBzl)-OH solution. Stir at 0°C for 15 minutes.
-
Add the solution containing the amine component to the activated Z-Glu(OBzl)-OH solution at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Analysis of Racemization by Chiral HPLC
This is a general procedure for determining the enantiomeric purity of the resulting peptide product. The exact column and mobile phase will be peptide-dependent.
Methodology:
-
Sample Preparation:
-
Cleave a small amount of the peptide from the solid support if applicable.
-
Dissolve the crude or purified peptide in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. [16] * Filter the sample through a 0.22 µm syringe filter. [16]2. Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, etc.).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or a similar normal-phase system. The exact ratio must be optimized to achieve separation of the diastereomers.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min).
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Identify the peaks corresponding to the desired L-L diastereomer and the undesired D-L diastereomer.
-
Integrate the peak areas to calculate the percentage of the undesired diastereomer, which corresponds to the level of racemization.
-
For unambiguous quantification, especially at low levels, methods involving hydrolysis followed by GC-MS analysis of derivatized amino acids can be employed. [17][18]Capillary electrophoresis is another powerful technique for separating and quantifying peptide isomers with high sensitivity. [16][19][20]
References
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support.
- Nam, I., Nam, H. G., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316263121.
- Williams, J. P., et al. (2014). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Chemical Society, 136(26), 9381–9391.
- Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Del Secco, B., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017.
- Unknown Author. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(23), 8445–8448.
- Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-313.
- Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
- A-Z Chemical. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. A-Z Chemical.
- Del Secco, B., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6523.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025).
- Rebek, J., & Feitler, D. (1974). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 96(5), 1606-1607.
- Al-Warhi, T. I., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7001.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. BenchChem.
- Xu, S., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(4), 867–878.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Z-Glu(OBzl)-OH Coupling. BenchChem.
- Echner, H., & Voelter, W. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 67(23), 4238-4241.
- BenchChem. (2025). Strategies for synthesizing difficult sequences with Z-Glu(OBzl)-OH. BenchChem Technical Support.
- Malek, S., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6523.
- Watson, A. J. A., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(5), 1212-1216.
- Unknown Author. (n.d.). Validation of determination of optical purity of peptides. Bachem.
- L. A. Carpino, et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8194-8205.
- Xu, S., et al. (2019). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Echner, H., & Voelter, W. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 67(23), 4238-4241.
- Kemp, D. S. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 656-681). Thieme.
- T. Ishii, et al. (2018). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 16(33), 6045-6053.
- Benoiton, N. L., et al. (1994). Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. International journal of peptide and protein research, 44(3), 247-254.
- Gyros Protein Technologies. (2016). SPPS Tips For Success Handout. Mesa Labs.
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 15. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biosynth.com [biosynth.com]
- 18. cat-online.com [cat-online.com]
- 19. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of N-Cbz-L-Glutamic Acid α-Benzyl Ester Synthesis
Welcome to the technical support guide for the synthesis and optimization of N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu(OBzl)-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs)
FAQ 1: What is the overall synthetic strategy for N-Cbz-L-glutamic acid α-benzyl ester?
The synthesis is typically a two-step process starting from L-glutamic acid. The first step is the protection of the α-amino group with a benzyloxycarbonyl (Cbz or Z) group. The second, more challenging step, is the selective esterification of the α-carboxylic acid with a benzyl group, leaving the γ-carboxylic acid free for subsequent peptide coupling.[1] This selective protection is fundamental in peptide chemistry, preventing unwanted side reactions at the α-amino and α-carboxyl functionalities.[1]
FAQ 2: Why is temperature control so critical during the N-protection (Cbz formation) step?
Controlling the temperature, typically between 0-8°C, during the addition of benzyl chloroformate (Z-Cl) is crucial for several reasons.[2][3] Firstly, the reaction is exothermic, and lower temperatures help to manage the reaction rate and prevent thermal degradation of the starting material and product. Secondly, and most importantly, it minimizes side reactions. Benzyl chloroformate can react with water at higher temperatures, leading to the formation of benzyl alcohol and CO2, which reduces the efficiency of the protecting group introduction. Maintaining a stable, low temperature ensures a clean and high-yield formation of N-Cbz-L-glutamic acid (Z-Glu-OH).
FAQ 3: How do I choose the right conditions for the selective α-benzylation step?
The selective esterification of the α-carboxylic acid is the most critical and challenging part of the synthesis. There are two primary approaches:
-
Direct Esterification with an Acid Catalyst: This method involves reacting Z-Glu-OH with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH).[4][5] The reaction is typically performed in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the ester product.[5] However, this method carries a significant risk of racemization, especially when using solvents like toluene at reflux temperatures.[4][5] Using cyclohexane at a lower reflux temperature can mitigate this issue.[5]
-
Coupling Agent-Mediated Esterification: This approach involves activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of benzyl alcohol.[6][7] This method is generally milder and less prone to racemization. However, it introduces the challenge of removing the dicyclohexylurea (DCU) byproduct, which is often insoluble and requires careful filtration.[1][7]
FAQ 4: What are the common side products, and how can I minimize their formation?
The most common side products are the γ-benzyl ester and the α,γ-dibenzyl ester.
-
Formation of the γ-benzyl ester: The γ-carboxylic acid can also be esterified. The relative reactivity of the α- and γ-carboxylic acids can be influenced by reaction conditions. Some methods have been developed to selectively produce the γ-benzyl ester using specific catalysts like CuCl2, highlighting the importance of choosing the correct catalytic system for the desired α-selectivity.[8]
-
Formation of the α,γ-dibenzyl ester: This occurs when both carboxylic acids react. This is more likely to happen with prolonged reaction times or an excess of benzyl alcohol and activating agent.
To minimize these side products, it is essential to carefully control the stoichiometry of the reagents and the reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[9]
Troubleshooting Guide
Problem 1: Low Yield of N-Cbz-L-Glutamic Acid (Z-Glu-OH) in the First Step
Possible Causes:
-
Inadequate pH control: The reaction requires a basic pH (typically 8-10) to deprotonate the amino group, making it nucleophilic enough to attack the benzyl chloroformate.[1][2] If the pH drops too low, the reaction will slow down or stop.
-
Decomposition of benzyl chloroformate: Adding the reagent too quickly or at an elevated temperature can cause it to decompose before it reacts with the glutamic acid.
-
Incomplete dissolution of L-glutamic acid: If the starting material is not fully dissolved in the aqueous base at the beginning, the reaction will be heterogeneous and inefficient.
Solutions:
-
Monitor and adjust pH: Use a pH meter and concurrently add an aqueous base (e.g., sodium hydroxide or potassium carbonate solution) to maintain the optimal pH range throughout the addition of benzyl chloroformate.[1][3]
-
Slow, controlled addition at low temperature: Add the benzyl chloroformate dropwise over several hours while maintaining the reaction temperature between 0-8°C.[2][3]
-
Ensure complete dissolution: Stir the mixture of L-glutamic acid and aqueous base until a clear solution is obtained before starting the addition of benzyl chloroformate.
Problem 2: The Final Product Shows Significant Racemization
Possible Causes:
-
High temperature during esterification: Heating Z-Glu-OH with benzyl alcohol and an acid catalyst, especially in solvents like toluene, can lead to racemization.[4][5]
-
Strongly basic or acidic conditions during workup: Exposure to harsh pH conditions for extended periods can also contribute to the loss of stereochemical integrity.
Solutions:
-
Optimize esterification conditions:
-
If using an acid catalyst, switch from benzene or toluene to cyclohexane, which allows for azeotropic water removal at a lower temperature, thus preserving enantiomeric purity.[5]
-
Consider using a milder, coupling agent-based method (e.g., DCC/DMAP), which typically proceeds at room temperature.
-
-
Neutralize carefully: During workup, perform acid-base extractions efficiently and avoid prolonged exposure to strong acids or bases.
Problem 3: Difficulty in Removing Dicyclohexylurea (DCU) Byproduct
Possible Causes:
-
Use of DCC as a coupling agent: The formation of DCU is an inherent consequence of using DCC.[7] DCU is notoriously insoluble in many common organic solvents.[1][7]
Solutions:
-
Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and remove it by filtration.
-
Solvent Choice: While DCU is largely insoluble, washing the crude product with a solvent in which the desired product is soluble but DCU is not can help.
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]
Problem 4: Product is an Oil and Fails to Crystallize During Purification
Possible Causes:
-
Presence of impurities: Residual solvents, unreacted starting materials, or side products can act as impurities that inhibit crystallization.
-
Incorrect recrystallization solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of the desired product.
Solutions:
-
Thorough Workup: Ensure the workup procedure effectively removes impurities. This includes washing the organic layer with dilute acid, aqueous sodium bicarbonate, and brine to remove any remaining reactants or water-soluble byproducts.[1]
-
Optimize Recrystallization:
-
Experiment with different solvent systems. Common choices for this compound include ethanol/water or ethyl acetate/petroleum ether.[1]
-
Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
Seeding with a small crystal of pure product, if available, can be very effective.
-
Methodologies and Data
Experimental Protocol: Synthesis of N-Cbz-L-glutamic acid (Z-Glu-OH)
-
Dissolution: In a reaction vessel, dissolve L-glutamic acid in a 12% aqueous solution of sodium hydroxide at a controlled temperature between 0-5°C.[2][3]
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture over several hours. Concurrently, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. The temperature should be maintained between -8°C and 8°C.[2][3]
-
Acidification and Extraction: After the reaction is complete, cool the mixture and adjust the pH to 4-5 with a suitable acid. Extract the aqueous phase with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.[1][2]
-
Isolation: Further acidify the aqueous phase to Congo red (pH ~2-3) with 6 M HCl. The product will precipitate as an oil which should solidify upon standing or scratching.[1]
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from hot water can be performed for higher purity.[2][3]
Table 1: Comparison of α-Benzylation Methods
| Method | Reagents | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| Acid Catalysis | Benzyl alcohol, p-TsOH | Cyclohexane or Toluene | Reflux | Simple reagents, no coupling byproducts.[5] | Risk of racemization at high temperatures.[4] |
| Carbodiimide Coupling | Benzyl alcohol, DCC, DMAP (cat.) | Dichloromethane (DCM) | 0°C to Room Temp | Milder conditions, lower risk of racemization.[6] | Formation of insoluble DCU byproduct.[1][7] |
| Biocatalytic | N-Boc-L-glutamic acid, Benzyl alcohol | Dry Benzyl Alcohol | 50°C | High selectivity for α-position.[10] | Requires specific enzymes (e.g., Alcalase), N-Boc protection needed first.[10] |
Visual Diagrams
Workflow for N-Cbz-L-Glutamic Acid α-Benzyl Ester Synthesis
Caption: A flowchart illustrating the two main stages of the synthesis.
Troubleshooting Decision Tree: Low Final Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
-
Ariza, M., et al. (1982). I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides. Bulletin of the Chemical Society of Japan, 55(2), 633. Available from: [Link]
- CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid. Google Patents.
- CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid. Google Patents.
-
Stewart, J. M., & Young, J. D. (1984). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. Available from: [Link]
-
Szewczyk, M., et al. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 22-54. Available from: [Link]
-
The Role of N-Cbz-D-glutamic Acid Alpha-benzyl Ester in Peptide Synthesis. (n.d.). Available from: [Link]
-
Bolchi, C., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Omega, 4(1), 1962-1965. Available from: [Link]
-
Bolchi, C., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Amino Acids, 48(5), 1279-1285. Available from: [Link]
-
Jensen, J. B., et al. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers in Catalysis, 4. Available from: [Link]
-
Deshpande, A. A., et al. (2020). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. International Journal of Peptide Research and Therapeutics, 26, 2129–2135. Available from: [Link]
-
Li, H., et al. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. Catalysis Communications, 45, 129-132. Available from: [Link]
-
Synthesis of γ-benzyl L-glutamate. PrepChem.com. Available from: [Link]
-
Chen, Y.-H., et al. (2016). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). RSC Advances, 6(10), 8359-8366. Available from: [Link]
-
Zhang, M., et al. (2021). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science, 12(28), 9646-9651. Available from: [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Benzyl Esters. Organic Chemistry Portal. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Musacchio, A. J., et al. (2021). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 143(49), 20516-20523. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 3. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Page loading... [wap.guidechem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
Technical Support Center: Purification of Cbz-Protected Peptides
Welcome to the technical support center for challenges in the purification of Carbobenzyloxy (Cbz)-protected peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the purification of these often-challenging molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
The Cbz (or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational innovation in controlled peptide synthesis.[1] By masking the reactive N-terminal amine, it prevents unwanted polymerization and allows for the stepwise assembly of amino acids.[1] While robust, the benzyl-based structure of the Cbz group imparts significant hydrophobicity, which is the primary source of the difficulties encountered during purification.
This guide is structured to address your challenges in a direct, question-and-answer format, followed by a detailed troubleshooting section and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the purification of Cbz-protected peptides so challenging?
The primary challenge stems from the physicochemical properties of the Cbz group itself. Its aromatic benzyl structure significantly increases the hydrophobicity of the peptide. This often leads to poor solubility in standard aqueous mobile phases used in the most common purification technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This limited solubility can cause sample precipitation, low recovery, and poor chromatographic resolution.[3]
Q2: My Cbz-peptide won't dissolve in standard HPLC solvents. What is the main cause and what can I do?
The main cause is the high hydrophobicity and potential for intermolecular aggregation, especially in longer or sequence-specific peptides which may form stable secondary structures like β-sheets.[4][5] Your first step should be a systematic solubility test with small aliquots of your crude peptide. Stronger, water-miscible organic solvents such as Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or even Hexafluoroisopropanol (HFIP) are often required for initial dissolution.[3] However, be aware that direct injection of a sample dissolved in a very strong solvent can cause it to precipitate upon contact with a weaker aqueous mobile phase on the column.[3]
Q3: How stable is the Cbz group during purification? Can it be accidentally cleaved?
The Cbz group is generally robust and stable under the mildly acidic conditions of typical RP-HPLC (e.g., 0.1% Trifluoroacetic Acid - TFA).[6] It is considered an "orthogonal" protecting group in the context of Fmoc/tBu solid-phase peptide synthesis (SPPS), meaning it remains intact during the final TFA-mediated cleavage from the resin.[7][8] However, it is sensitive to and can be cleaved by:
-
Catalytic Hydrogenolysis : This is the most common method for its removal (e.g., H₂ gas with a Palladium on Carbon catalyst).[1][9]
-
Strong Acids : Conditions harsher than standard TFA cocktails, such as HBr in acetic acid, will cleave the Cbz group.[10]
-
Certain Nucleophiles : Specific, less common methods utilize nucleophilic attack to remove the Cbz group.[11][12]
During purification, accidental cleavage is unlikely unless your mobile phases are contaminated or improperly prepared.
Q4: What is the best initial chromatography technique to try for a Cbz-protected peptide?
Reverse-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for peptide purification due to its high resolving power.[13][14][15] For highly hydrophobic Cbz-peptides, a good starting point is a wide-pore C4 or C8 stationary phase, as these have lower hydrophobicity than the standard C18 phase and can reduce the risk of irreversible binding.[2] For fully protected peptides that are completely insoluble in aqueous media, normal-phase chromatography can be a viable, albeit less common, alternative.[2]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems. Each issue is analyzed by potential cause, followed by actionable solutions.
Problem 1: Poor or No Solubility of the Crude Peptide
-
Causality : The peptide's overall hydrophobicity, driven by the Cbz group and nonpolar amino acid side chains, leads to poor interaction with polar solvents. This can be exacerbated by strong intermolecular hydrogen bonding, causing aggregation and precipitation.[4]
-
Solutions :
-
Systematic Solvent Screening : Before committing your entire batch, test the solubility of a small amount of peptide in various solvents. A suggested screening workflow is outlined below.
-
Use of Strong Organic Solvents : Dissolve the crude peptide in a minimal amount of a strong, water-miscible organic solvent like DMF, DMSO, or Acetonitrile (ACN).[16] For extremely difficult cases, HFIP can be used, but with caution due to injection challenges.[3]
-
Mobile Phase Matching : Whenever possible, dissolve the sample in the initial mobile phase of your HPLC gradient (e.g., 95% Water/5% ACN with 0.1% TFA). If a stronger solvent is needed, ensure the injection volume is small to minimize precipitation on the column.
-
Temperature Adjustment : Gently warming the sample can sometimes improve solubility. Applying this to the HPLC by using a column heater (e.g., 40-60°C) can also be highly effective.[3]
-
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) | Notes |
| Water | 10.2 | 100 | <190 | Ideal starting solvent, but often insufficient. |
| Acetonitrile (ACN) | 5.8 | 82 | 190 | Common RP-HPLC organic modifier.[14] |
| Methanol (MeOH) | 5.1 | 65 | 205 | Alternative to ACN, can alter selectivity. |
| Isopropanol (IPA) | 3.9 | 82 | 205 | Useful for very hydrophobic peptides. |
| Dimethylformamide (DMF) | 6.4 | 153 | 268 | Excellent solvent, but high UV cutoff can interfere with detection at 214 nm. Can be used as a mobile phase additive.[17] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 268 | Strong solvent, but viscous. Avoid with peptides containing Cys or Met due to oxidation risk.[16] |
| Hexafluoroisopropanol (HFIP) | - | 58 | <200 | Extremely strong solvent for aggregated peptides, but can cause precipitation upon injection.[3] |
Problem 2: Low or No Recovery from the HPLC Column
-
Causality : The peptide may be precipitating at the head of the column upon injection, or it may be binding so strongly to the stationary phase that it does not elute under the gradient conditions (irreversible adsorption). This is common for very hydrophobic Cbz-peptides on C18 columns.
-
Solutions :
-
Reduce Stationary Phase Hydrophobicity : Switch from a C18 to a C8 or C4 column.
-
Increase Organic Modifier Strength : If your gradient already reaches ~95% ACN, consider adding a stronger alcohol like isopropanol (IPA) to the organic mobile phase (e.g., a 50:50 mixture of ACN:IPA).
-
Elevate Temperature : Increasing the column temperature (e.g., to 60°C) reduces mobile phase viscosity and can decrease hydrophobic interactions, aiding elution.[3]
-
Check for Precipitation : After an injection, disconnect the column and check for a clog or high backpressure, which indicates the sample has crashed out. If so, the sample dissolution solvent must be re-evaluated to be weaker or more compatible with the initial mobile phase.
-
Problem 3: Poor Peak Shape (Tailing, Broadening) in RP-HPLC
-
Causality : Peak tailing can result from secondary interactions between the peptide and the silica backbone of the stationary phase (e.g., free silanol groups). Broad peaks often indicate slow kinetics of adsorption/desorption, on-column aggregation, or co-elution of closely related impurities.
-
Solutions :
-
Optimize Mobile Phase Additives : Ensure TFA (0.1%) is present in both mobile phases. TFA acts as an ion-pairing agent, masking silanol interactions and sharpening peaks.
-
Flatten the Gradient : A shallower gradient (e.g., 0.5% organic increase per minute) provides more time for the peptide to interact with the stationary phase and can significantly improve resolution between the main peak and impurities.[18]
-
Increase Temperature : As mentioned, higher temperatures can improve mass transfer kinetics and lead to sharper peaks.
-
Lower Sample Load : Overloading the column is a common cause of peak distortion. Reduce the amount of peptide injected.[19]
-
A logical approach is critical for efficiently solving purification issues.
Caption: Troubleshooting workflow for Cbz-peptide purification.
Part 3: Key Protocols and Methodologies
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your peptide.
Protocol 1: Systematic Method Development for RP-HPLC
This protocol outlines a rational approach to developing a purification method for a novel Cbz-protected peptide.
1. Column and Mobile Phase Selection:
- Column : Start with a wide-pore (300 Å), C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C8 phase offers a good balance of retention and selectivity for hydrophobic peptides.
- Mobile Phase A (MPA) : 0.1% (v/v) TFA in HPLC-grade Water.
- Mobile Phase B (MPB) : 0.1% (v/v) TFA in HPLC-grade Acetonitrile.
2. Initial Scouting Gradient:
- Flow Rate : 1.0 mL/min for a 4.6 mm ID column.
- Gradient : Run a fast, linear gradient from 5% to 95% MPB over 20 minutes.
- Detection : Monitor at 214 nm (peptide backbone) and 254 nm (Cbz aromatic ring).
- Analysis : This run will determine the approximate %MPB at which your peptide elutes.
3. Gradient Optimization:
- Based on the scouting run, design a shallower, targeted gradient. For example, if the peptide eluted at 60% MPB (which corresponds to ~12 minutes in the scouting run), a good optimization gradient would be:
- Time 0-5 min : Hold at 40% MPB (isocratic wash).
- Time 5-35 min : Linear gradient from 40% to 70% MPB (0.5%/min slope).
- Time 35-40 min : Ramp to 95% MPB (column cleaning).
- Time 40-45 min : Return to 40% MPB and re-equilibrate.
- This focused gradient will expand the elution window around your target peptide, providing better separation from closely eluting impurities.[18]
4. Sample Preparation and Injection:
- Dissolve the crude peptide in the weakest possible solvent (ideally the initial mobile phase, 40% MPB in the example above).
- Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[20]
- Inject a small, analytical-scale amount first to confirm retention time before moving to a preparative scale.
start [label="Start: Dissolve Crude\nCbz-Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solvent1 [label="Try Mobile Phase A\n(e.g., 95% H2O / 5% ACN)"];
check1 [label="Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solvent2 [label="Try ACN/H2O (1:1)"];
check2 [label="Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solvent3 [label="Try pure DMF or DMSO"];
check3 [label="Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solvent4 [label="Try pure HFIP\n(Use with caution)"];
success [label="Proceed to Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
fail [label="Consider alternative\npurification (e.g., Normal Phase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> solvent1;
solvent1 -> check1;
check1 -> success [label="Yes"];
check1 -> solvent2 [label="No"];
solvent2 -> check2;
check2 -> success [label="Yes"];
check2 -> solvent3 [label="No"];
solvent3 -> check3;
check3 -> success [label="Yes"];
check3 -> solvent4 [label="No"];
solvent4 -> success;
}
Caption: Decision tree for selecting a Cbz-peptide dissolution solvent.
References
-
Góngora-Benítez, M., et al. (2013). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Organic Chemistry Key Term. Available at: [Link]
-
Coin, I., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection. Common Conditions. Available at: [Link]
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
I.S.T. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Available at: [Link]
-
Sparrow, J. T., et al. (1991). Convergent solid-phase peptide synthesis. 12. Chromatographic techniques for the purification of protected peptide segments. PubMed. Available at: [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Available at: [Link]
-
Dunne, J. F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]
-
Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? Available at: [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. PubMed. Available at: [Link]
-
Reddit. (2025). Peptide completely insoluble for HPLC purification. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification. Available at: [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Available at: [Link]
-
Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available at: [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Learning Hub. Available at: [Link]
-
Petersson, P., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available at: [Link]
-
Agyei, D., & Danquah, M. K. (2011). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 14. hplc.eu [hplc.eu]
- 15. gilson.com [gilson.com]
- 16. biosynth.com [biosynth.com]
- 17. Convergent solid-phase peptide synthesis. 12. Chromatographic techniques for the purification of protected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Troubleshooting Purification Methods [sigmaaldrich.com]
Stability issues of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid in storage
Technical Support Center: 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
Welcome to the technical support center for this compound (Cbz-AOP). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this reagent. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design.
Frequently Asked Questions (FAQs) on Stability & Storage
Q1: I've just received my vial of Cbz-AOP. What are the optimal storage conditions to ensure its long-term stability?
A1: For maximal stability, this compound should be stored as a solid in a tightly sealed container at -20°C , protected from light and moisture. Cbz-protected amino acids are typically crystalline solids that are relatively stable when stored properly.[][2] For long-term storage, temperatures of -20°C to -80°C are recommended to minimize the rate of any potential degradation reactions.[3] Before placing in the freezer, it is good practice to flush the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.
Q2: My Cbz-AOP has been at room temperature for a few days. Is it still usable?
A2: While not ideal, short-term exposure to room temperature, especially if the compound is a dry solid in a sealed container, is unlikely to cause significant degradation. However, the primary concern is the potential for gradual degradation. We strongly recommend performing a quality control check, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to assess the purity of the compound before use. Compare the results against a reference standard or the certificate of analysis provided by the supplier.
Q3: I need to prepare a stock solution of Cbz-AOP. What solvent should I use, and how should I store the solution?
A3: Cbz-AOP is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols. When preparing a stock solution, use a high-purity, anhydrous solvent.
Crucially, solutions of Cbz-AOP are significantly less stable than the solid form. We recommend preparing fresh solutions for each experiment. If storage is unavoidable, aliquot the solution into single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles. The presence of water or nucleophiles in the solvent can promote hydrolysis of the carbamate group over time.[4][5]
Troubleshooting Guide: Identifying and Resolving Instability
Issue 1: My NMR spectrum looks complex, showing more peaks than expected for the pure compound.
Plausible Cause: You are likely observing an equilibrium between the linear keto-acid form and its cyclic lactol (hemiacetal) isomer. The γ-keto acid structure of Cbz-AOP is prone to intramolecular cyclization, where the carboxylic acid group attacks the ketone carbonyl.
dot
Caption: Major stability pathways for Cbz-AOP.
Troubleshooting Steps:
-
pH Control: Ensure your solvents and reaction buffers are neutral and free from acidic or basic contaminants. The carbamate linkage is susceptible to base-catalyzed hydrolysis. [4]2. Use Anhydrous Solvents: Minimize water content in your storage solvents to slow the rate of hydrolysis.
-
Fresh Solutions: As per FAQ A3, the best practice is to prepare solutions immediately before use.
Issue 3: My reaction failed, and I suspect the Cbz-AOP was degraded. My reaction involved a palladium catalyst.
Plausible Cause: The Cbz group is highly sensitive to catalytic hydrogenolysis. [6]If your experimental setup included a palladium, platinum, or nickel catalyst and a source of hydrogen (even transfer hydrogenation sources like formic acid or ammonium formate), you have likely cleaved the Cbz group, yielding the unprotected amine and toluene.
Troubleshooting Steps:
-
Orthogonal Protection: If catalytic reduction is necessary for another part of your molecule, the Cbz group is not a suitable protecting group. Consider an alternative like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are stable to these conditions.
-
Catalyst-Free Conditions: Redesign your synthesis to avoid conditions that cleave the Cbz group if its presence is required for subsequent steps.
Protocols for Stability Management
Protocol 1: Initial Quality Control (QC) of Solid Cbz-AOP
This protocol is essential upon receiving a new batch of the compound to establish a baseline for its purity.
-
Visual Inspection: Check that the compound is a uniform solid, free of discoloration or melting.
-
Prepare QC Sample: Accurately weigh ~1-2 mg of the solid and dissolve it in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA). A typical gradient might be 10% to 90% acetonitrile over 15-20 minutes.
-
Detection: UV detector at 254 nm (for the benzyl group) and 220 nm.
-
Analysis: Integrate the peak area. The purity should ideally be >95%. Record the retention time and peak area percentage.
-
-
Record Keeping: Save the chromatogram as a reference for future stability checks.
Protocol 2: Assessing Stability in Solution
Use this protocol to determine the stability of Cbz-AOP in a specific solvent system over time.
-
Prepare Stock Solution: Prepare a stock solution of known concentration (e.g., 10 mM) in the desired solvent.
-
Time Zero (T=0) Analysis: Immediately perform HPLC analysis on an aliquot of the fresh solution as described in Protocol 1. This is your T=0 baseline.
-
Incubate: Store the remaining stock solution under the conditions you wish to test (e.g., 4°C, room temperature).
-
Time-Point Analysis: At set intervals (e.g., 2, 8, 24, 48 hours), remove an aliquot and perform HPLC analysis under the identical conditions used for the T=0 sample.
-
Data Evaluation: Calculate the percentage of the Cbz-AOP peak area remaining relative to the T=0 sample. A significant decrease or the growth of new peaks indicates instability.
Data Summary Table
| Parameter | Condition | Recommendation | Rationale |
| Storage (Solid) | Long-Term (>1 month) | -20°C to -80°C, dark, dry, inert atmosphere | Minimizes all degradation pathways. |
| Short-Term (<1 week) | 2-8°C, dark, dry | Acceptable for brief periods, but colder is better. | |
| Storage (Solution) | Any Duration | Not Recommended. Prepare fresh. | Solvents promote hydrolysis and cyclization. [4][7] |
| If Unavoidable | Aliquot, -80°C, anhydrous solvent | Minimizes degradation but does not eliminate it. | |
| Handling | Incompatible Reagents | Catalytic metals (Pd, Pt) + H₂ source | Cbz group is readily cleaved by hydrogenolysis. [6] |
| Incompatible Conditions | Strong acids or bases | Promotes rapid hydrolysis of the carbamate. [2][4] |
References
- Dalton Transactions. (n.d.).
- ResearchGate. (n.d.).
- Di, L., & Kerns, E. H. (n.d.).
- ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb....
- PubMed. (n.d.).
- YouTube. (2020).
- Organic Syntheses. (2014).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.
- Organic Chemistry Frontiers. (n.d.). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino-Groups.
- BLDpharm. (n.d.). BD01354417[2096546-37-9]4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.
- Sigma-Aldrich. (n.d.). 4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid AldrichCPR.
- CymitQuimica. (n.d.). 5-(((Benzyloxy)carbonyl)amino)pentanoic acid.
- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Chiralen. (n.d.). (R)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl).
- RSC Publishing. (n.d.). Analytical Methods.
Sources
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of Z-Glu-OBzl in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for overcoming the common challenge of poor solubility of Z-Glu-OBzl (N-Carbobenzyloxy-L-glutamic acid α-benzyl ester) in organic solvents. As Senior Application Scientists, we've compiled our field expertise into this troubleshooting resource to help you optimize your experimental workflows.
Understanding the Challenge: Why is Z-Glu-OBzl Poorly Soluble?
Z-Glu-OBzl is a widely used protected amino acid in peptide synthesis.[1] Its structure, containing two bulky, non-polar benzyl groups (Z and OBzl) and a polar amino acid backbone with a free carboxylic acid, creates a molecule with conflicting solubility characteristics. This amphiphilic nature means it often struggles to fully dissolve in either highly polar or purely non-polar solvents, leading to frustrating and time-consuming experimental hurdles.
This guide provides a systematic approach to resolving these issues, from simple solvent swaps to more advanced co-solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the go-to solvents I should try first for dissolving Z-Glu-OBzl?
A1: Based on its structure and empirical data, the best starting points are highly polar aprotic solvents. We recommend the following sequence:
-
Dimethylformamide (DMF): Often the most effective solvent for protected amino acids and peptide coupling reactions.[2]
-
N-Methyl-2-pyrrolidone (NMP): A powerful, more polar alternative to DMF that can be highly effective for stubborn solutes.[3][4]
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of organic molecules, known for its high dissolving power.[5][6]
-
Dichloromethane (DCM) or Chloroform: While less polar, these are common solvents for peptide synthesis and can be effective, though solubility may be limited.[5]
Always start with a small amount of your compound to test solubility before committing your entire batch.
Q2: Can I heat the mixture to improve solubility? What are the risks?
A2: Yes, gentle heating can significantly improve solubility. However, it must be done with caution.
-
Recommendation: Warm the solvent to 30-40°C.[7] Temperatures above this increase the risk of side reactions or degradation, particularly the hydrolysis of the benzyl ester or intramolecular cyclization.[8]
-
Best Practice: Heat the solvent first, then add the Z-Glu-OBzl while stirring. Avoid prolonged heating. Once dissolved, allow the solution to cool to room temperature before adding other sensitive reagents.
Q3: My Z-Glu-OBzl dissolved initially but then crashed out of solution. What happened?
A3: This is typically due to either supersaturation or a change in the solvent environment.
-
Supersaturation: The compound may have dissolved in a metastable state, especially after heating. Upon cooling or agitation, it precipitates. The solution is to use a slightly larger volume of solvent or incorporate a co-solvent (see Troubleshooting Guide).
-
Reaction-Induced Precipitation: Adding another reagent (e.g., a base like DIPEA or your coupling agent) can change the polarity of the mixture, reducing the solubility of Z-Glu-OBzl and causing it to precipitate. In this scenario, using a stronger solvent system from the outset, like NMP or a DMF/DCM mixture, is recommended.[2]
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter and provides a logical flow for resolving them.
Scenario 1: Z-Glu-OBzl is not dissolving in my primary solvent (e.g., DCM or THF).
Initial Steps: The Basics
-
Increase Solvent Volume: The simplest solution is often overlooked. You may be trying to create too concentrated a solution. Halve the concentration and see if it dissolves.
-
Apply Gentle Heat: As mentioned in the FAQ, warm the solution to 30-40°C with stirring.
-
Use Sonication: An ultrasonic bath can help break up solid aggregates and accelerate the dissolution process without excessive heating.[9]
Intermediate Solution: Switching Solvents
If the basic steps fail, a solvent switch is necessary.
-
Action: Move to a more powerful polar aprotic solvent. If you started with DCM, try DMF. If DMF is proving difficult, switch to NMP. NMP is an excellent solubilizer for poorly soluble drugs and peptides.[3][10][11]
Advanced Solution: Co-Solvent Systems
When a single solvent isn't sufficient, a co-solvent system can be highly effective. The goal is to fine-tune the polarity of the medium to perfectly match the solute.
-
Why it works: Co-solvents disrupt the self-association of both the primary solvent and the solute, creating a more favorable environment for solvation. For peptides, mixtures of halogenated solvents with highly polar solvents like TFE or HFIP have proven powerful.[12]
-
Recommended Mixtures:
-
DCM/DMF: A common mixture that balances moderate polarity with good swelling properties for solid-phase synthesis.[2]
-
DMF/NMP: For very difficult cases, combining these two powerful solvents can succeed where either one alone fails.
-
TFE/DCM: Trifluoroethanol (TFE) is known to break up secondary structures in peptides that can lead to aggregation and poor solubility.[12]
-
The following diagram outlines this troubleshooting workflow.
Data Summary & Protocols
Qualitative Solubility of Z-Glu-OBzl
The following table provides a quick reference for the expected solubility of Z-Glu-OBzl in common laboratory solvents. These are qualitative measures and should be experimentally confirmed.
| Solvent | Chemical Class | Polarity | Estimated Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Very Soluble | [5][6] |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | High | Freely Soluble | [2][3] |
| Dimethylformamide (DMF) | Aprotic, Polar | High | Freely Soluble | [2][13] |
| Methanol | Protic, Polar | High | Soluble | [6][14] |
| Dichloromethane (DCM) | Halogenated | Medium | Soluble | [2] |
| Chloroform | Halogenated | Medium | Soluble | [12] |
| Tetrahydrofuran (THF) | Ether | Medium | Sparingly Soluble | [15] |
| Ethyl Acetate | Ester | Medium | Sparingly Soluble | [16] |
| Water | Protic, Polar | High | Slightly Soluble | [6] |
| Hexanes / Heptane | Non-polar | Low | Insoluble | [13] |
Experimental Protocol: Solubilization Using a Co-Solvent System
This protocol describes the use of a Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP) co-solvent system for a typical peptide coupling reaction.
Objective: To achieve complete solubilization of Z-Glu-OBzl for subsequent reaction.
Materials:
-
Z-Glu-OBzl
-
Dichloromethane (DCM), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Vessel Preparation: Ensure your reaction vessel is clean, dry, and under an inert atmosphere (e.g., Nitrogen or Argon) if your reaction is moisture-sensitive.
-
Initial Solvent Addition: Add the primary solvent, DCM, to the reaction vessel. Begin stirring.
-
Addition of Z-Glu-OBzl: Slowly add the solid Z-Glu-OBzl to the stirring DCM. You will likely observe that it does not fully dissolve, forming a slurry.
-
Co-Solvent Titration: Begin adding NMP dropwise to the slurry.
-
Observation: Continue adding NMP slowly, observing the mixture. The solids should begin to dissolve. Continue adding the minimum amount of NMP required to achieve a clear, homogeneous solution. A typical starting ratio might be 4:1 DCM:NMP, adjusted as needed.
-
Equilibration: Once the solution is clear, allow it to stir for an additional 5-10 minutes to ensure complete dissolution and thermal equilibrium.
-
Proceed with Reaction: Your Z-Glu-OBzl is now fully dissolved and ready for the addition of other reagents (e.g., coupling agents like HATU, bases like DIPEA).
The relationship between solvent choice and solubility is visualized below.
References
-
PubChem. (n.d.). Z-D-Glu-OBzl. National Center for Biotechnology Information. Retrieved from [Link]
-
Kuroda, H., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Retrieved from [Link]
-
Kuujia. (n.d.). Cas no 3705-42-8 (Z-Glu-OBzl). Retrieved from [Link]
-
Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). N-Carbobenzyloxy-L-glutamic acid O-benzyl ester | 3705-42-8. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). Z-Glu(OBzl)-OH | CAS#:5680-86-4. Retrieved from [Link]
-
Sanghvi, T., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. Retrieved from [Link]
- Google Patents. (2014). US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
-
Yadav, M., et al. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences. Retrieved from [Link]
-
LookChem. (n.d.). Z-Glp-Glu(OBzl)-Asp-Gly-OBzl. Retrieved from [Link]
-
ResearchGate. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]
-
North, M., et al. (2017). The greening of peptide synthesis. RSC Publishing. Retrieved from [Link]
-
Scite.ai. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]
-
PubMed. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. Retrieved from [Link]
-
Protheragen. (n.d.). Cbz-Glu(Obzl)-OH. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Z-Glu-OBzl | 3705-42-8. Retrieved from [Link]
Sources
- 1. 3705-42-8(Z-Glu-OBzl) | Kuujia.com [kuujia.com]
- 2. peptide.com [peptide.com]
- 3. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-L-Glutamic acid 1-benzyl ester | 3705-42-8 [chemicalbook.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]
- 14. N-Carbobenzyloxy-L-glutamic acid O-benzyl ester | 3705-42-8 [buyersguidechem.com]
- 15. 5-Benzyl L-glutamate N-carboxyanhydride | 3190-71-4 [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Byproduct identification in the synthesis of N-Cbz-L-glutamic acid benzyl ester
Welcome to the technical support center for the synthesis of N-Cbz-L-glutamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis and analysis of N-Cbz-L-glutamic acid benzyl ester.
Q1: I've performed the synthesis of N-Cbz-L-glutamic acid α-benzyl ester, but my crude ¹H NMR shows an unexpected singlet around 5.2 ppm and a complex multiplet for the glutamic acid protons. What could be the issue?
A1: This is a classic sign of the formation of a mixture of regioisomers: the desired α-benzyl ester and the γ-benzyl ester. The synthesis, particularly when using reagents like benzyl alcohol with an acid catalyst, can lead to esterification at both the α- and γ-carboxylic acid positions of N-Cbz-L-glutamic acid.[1]
-
Causality: The two carboxylic acid groups on glutamic acid have similar reactivity, and achieving perfect selectivity can be challenging. Reaction conditions such as temperature, catalyst, and reaction time heavily influence the ratio of the two isomers.
-
Troubleshooting Action: To confirm, you will need to use a high-resolution analytical technique like HPLC, which can typically separate these two isomers.[2] For future syntheses, consider a route that offers better regiocontrol, such as starting with a pre-formed γ-ester and then protecting the amine, or using specific activating agents that favor one position over the other.
Q2: My HPLC chromatogram shows a significant peak with a shorter retention time than my desired product. Mass spectrometry analysis of this peak shows a mass loss of 18 Da. What is this byproduct?
A2: A mass loss of 18 Da (the mass of a water molecule) from your starting material or product is the hallmark of intramolecular cyclization, leading to the formation of N-Cbz-pyroglutamic acid benzyl ester .
-
Causality: This byproduct forms when the N-terminal glutamic acid residue's free amino group (or in this case, the Cbz-protected amine) attacks the γ-carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of water.[3][4][5][6] This reaction can be catalyzed by acid or heat, which are often present during synthesis or work-up conditions.[3][7]
-
Troubleshooting Action:
-
Confirm Identity: Use tandem MS (MS/MS) to fragment the ion and confirm its structure.[3]
-
Optimize Reaction Conditions: Avoid prolonged exposure to high temperatures or strongly acidic conditions. If an acid catalyst is necessary, use the minimum effective amount and keep the reaction temperature as low as possible.
-
Work-up Modification: During the work-up, neutralize any acid promptly and avoid excessive heating during solvent evaporation.
-
Q3: My final product yield is high, but the mass spectrum shows a peak that is 90 Da heavier than my expected product. What is this impurity?
A3: A mass increase of 90 Da corresponds to the addition of a benzyl group (C₇H₇, mass ≈ 91 g/mol , but considering the loss of a proton, the net addition is 90 Da). This indicates the formation of N-Cbz-L-glutamic acid dibenzyl ester , where both the α- and γ-carboxylic acids have been esterified.
-
Causality: This is a common byproduct of over-esterification, especially when a large excess of benzyl alcohol or a highly active esterification agent is used. The reaction conditions were likely too harsh or the reaction was allowed to proceed for too long.
-
Troubleshooting Action:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Reduce the equivalents of benzyl alcohol and the coupling agent.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-ester.
-
Purification: This byproduct can often be separated from the mono-ester by column chromatography, though it can be challenging due to similar polarities.
-
Q4: My product, which should be a solid, is an oil or a gum. What does this suggest?
A4: Obtaining an oil or gum when a crystalline solid is expected is a strong indicator of impurities. The presence of byproducts, residual solvents, or moisture can disrupt the crystal lattice formation of your pure compound.
-
Causality: The most likely culprits are the byproducts discussed above (regioisomers, pyroglutamate derivative, di-ester) or unreacted starting materials. Residual solvents like DMF, DMSO, or even ethyl acetate can also be trapped in the product.
-
Troubleshooting Action:
-
High-Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum for an extended period to remove all volatile residues.
-
Analytical Assessment: Perform HPLC and ¹H NMR analysis to identify the nature and quantity of the impurities.[8]
-
Re-purification: If significant impurities are detected, re-purification is necessary. This could involve recrystallization from a suitable solvent system or column chromatography.
-
Part 2: Key Byproduct Profiles & Mechanistic Insights
Understanding how byproducts form is crucial for preventing them.
Table 1: Common Byproducts and Their Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Formation Mechanism | Key Analytical Signature |
| N-Cbz-L-glutamic acid α-benzyl ester (Product) | C₂₀H₂₁NO₆ | 371.38 | Desired Reaction | Target peaks in HPLC/NMR/MS |
| N-Cbz-pyroglutamic acid benzyl ester | C₂₀H₁₉NO₅ | 353.37 | Intramolecular Cyclization | MS: [M-18+H]⁺ or [M-H₂O+H]⁺ |
| N-Cbz-L-glutamic acid dibenzyl ester | C₂₇H₂₇NO₆ | 461.51 | Over-esterification | MS: [M+90+H]⁺ |
| N-Cbz-L-glutamic acid γ-benzyl ester | C₂₀H₂₁NO₆ | 371.38 | Lack of Regioselectivity | HPLC: Different retention time. NMR: Different chemical shifts for CH and CH₂ protons. |
| N-Cbz-L-glutamic acid (Starting Material) | C₁₃H₁₅NO₆ | 281.26 | Incomplete Reaction | HPLC/TLC: More polar spot/peak. |
Mechanism Visualization: Formation of N-Cbz-pyroglutamic acid benzyl ester
The following diagram illustrates the acid-catalyzed intramolecular cyclization that leads to this common byproduct.
Caption: Acid-catalyzed formation of the pyroglutamate byproduct.
Part 3: Analytical Protocols for Byproduct Identification
Reliable identification of byproducts requires robust analytical methods. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential tools.[2][9][10][11]
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This protocol is designed to separate the desired product from its common, closely related impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-28 min: 90% B
-
28-30 min: 90% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 254 nm.[12]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
-
Expected Elution Order: N-Cbz-L-glutamic acid -> N-Cbz-pyroglutamic acid benzyl ester -> N-Cbz-L-glutamic acid α/γ-benzyl ester -> N-Cbz-L-glutamic acid dibenzyl ester .
Protocol 2: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Key Signals to Observe (in CDCl₃):
-
Desired Product (α-ester):
-
~7.35 ppm (m, 10H, Ar-H from 2x Benzyl)
-
~5.1-5.2 ppm (s, 4H, 2x -CH₂-Ph)
-
~4.4 ppm (m, 1H, α-CH)
-
~2.4 ppm (t, 2H, γ-CH₂)
-
~2.1 ppm (m, 2H, β-CH₂)
-
-
Pyroglutamate Byproduct: Look for the disappearance of the NH proton and significant shifts in the adjacent CH protons.
-
Di-benzyl ester Byproduct: Note the integration of the benzyl -CH₂- protons (~5.1-5.2 ppm) relative to the glutamic acid protons. The ratio will be higher than in the mono-ester.
-
Protocol 3: Mass Spectrometry (MS) Analysis
-
Technique: Electrospray Ionization (ESI) is highly effective for these molecules.
-
Mode: Positive ion mode is typically preferred.
-
Sample Preparation: Infuse a dilute solution of the sample (from the HPLC eluent or prepared in methanol) into the source.
-
Analysis:
Part 4: General Troubleshooting Workflow
When faced with an unexpected result, a systematic approach is key.
Sources
- 1. researchgate.net [researchgate.net]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. | Semantic Scholar [semanticscholar.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 10. lcms.cz [lcms.cz]
- 11. biosynth.com [biosynth.com]
- 12. almacgroup.com [almacgroup.com]
- 13. msvision.com [msvision.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 5-(((benzyloxy)carbonyl)amino)-4-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable synthetic intermediate. We provide field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.
Introduction: Understanding the Purification Challenge
This compound is a polar molecule featuring a carboxylic acid, a ketone, and a bulky N-Cbz protecting group. These functional groups, while essential for its synthetic utility, create specific purification challenges. Impurities are often byproducts from peptide coupling reactions, the most common synthetic route to this compound. This guide will focus on systematically identifying and removing these residual reagents.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the purification process.
Q1: My crude reaction mixture contains a significant amount of a white, insoluble solid. What is it, and why is it a problem?
A1: This is almost certainly 1,3-dicyclohexylurea (DCU), the byproduct of a reaction using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2] While chemically inert, DCU is notoriously difficult to remove because it is largely insoluble in most common organic solvents, yet it can sometimes remain partially dissolved or form fine suspensions that contaminate the final product.[1][3][4] Its effective removal is the single most critical step when DCC is used.
Q2: I used a water-soluble carbodiimide like EDC. What should my primary purification strategy be?
A2: If you used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is water-soluble.[5][6] This is a significant advantage. Your primary purification should be a standard aqueous acid-base workup. By dissolving your crude product in an organic solvent and washing with a mild acid (like 1M HCl or citric acid), you can extract basic impurities. Subsequently, extracting your organic layer with a mild base (like a saturated sodium bicarbonate solution) will deprotonate your desired carboxylic acid, pulling it into the aqueous layer and leaving neutral impurities behind. Re-acidification of this basic aqueous layer will then precipitate your pure product.
Q3: My compound is streaking badly on my silica gel TLC plate and column. How can I fix this?
A3: The carboxylic acid moiety in your target compound interacts strongly with the acidic silanol groups on the surface of the silica gel, causing the "streaking" or tailing you observe. To suppress this interaction, you must add a small amount of a volatile acid to your mobile phase. A common choice is to add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol). This ensures your compound remains fully protonated and elutes as a much sharper band.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization can be highly effective. The presence of the Cbz protecting group often makes the protected product easier to crystallize than its unprotected counterpart.[7] The key is selecting an appropriate solvent system that can accommodate both the polar keto-acid functionality and the more non-polar benzylic group. See Protocol 3 for recommended solvent systems.
Part 2: Purification Strategy Decision Guide
The optimal purification strategy depends directly on the reagents used in the synthesis. This flowchart guides you through the decision-making process.
Caption: Decision workflow for selecting the appropriate purification protocol.
Part 3: Detailed Purification Protocols
Protocol 1: Removal of Dicyclohexylurea (DCU) by Precipitation and Filtration
This method leverages the very low solubility of DCU in specific organic solvents.
Principle: DCU is poorly soluble in solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile, especially when cold.[1][8] The desired product, being more polar, will remain in solution, allowing for separation by simple filtration.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the crude reaction mixture in a minimal amount of the reaction solvent (e.g., DCM or Ethyl Acetate). If the reaction was run in DMF, it should first be diluted significantly with Ethyl Acetate and washed with water/brine to remove the DMF.
-
Cooling & Precipitation: Cool the solution in an ice bath (0 °C) or a freezer (-20 °C) for at least 30-60 minutes. This will cause the majority of the DCU to precipitate.[3]
-
Filtration: Set up a Büchner or Hirsch funnel with filter paper. Filter the cold mixture under vacuum to remove the precipitated DCU.[1]
-
Washing: Wash the collected DCU precipitate with a small amount of cold solvent to recover any product that may have been trapped.
-
Concentration & Repetition: Collect the filtrate, which contains your product. Concentrate it in vacuo. It is common for more DCU to precipitate upon concentration.[4] Therefore, redissolve the residue in a different solvent where DCU is known to be poorly soluble (e.g., cold acetonitrile or diethyl ether), and repeat the cooling and filtration process. Two to three cycles are often necessary for complete removal.
-
Purity Check: After the final filtration, concentrate the filtrate and analyze a small sample by ¹H NMR to ensure the characteristic DCU signals (broad multiplets around 1.0-3.5 ppm) are absent.
Protocol 2: Standard Acid-Base Aqueous Workup
This is the preferred method for reactions using water-soluble reagents like EDC.
Principle: The carboxylic acid group of the target compound allows it to be selectively moved between organic and aqueous phases by changing the pH.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (2 x volume of organic layer) - Removes basic impurities like residual amines or DMAP.
-
Water (1 x volume)
-
Saturated NaCl (brine) (1 x volume) - Breaks up emulsions and initiates drying.
-
-
Base Extraction (Product Isolation):
-
Extract the organic layer with a saturated NaHCO₃ or a 1M Na₂CO₃ solution (3 x volume). The target compound will deprotonate and move into the aqueous layer.
-
Expert Tip: Test the pH of the aqueous layer after extraction to ensure it is basic (pH > 8). If not, add more base.
-
Collect all basic aqueous layers. The organic layer now contains neutral impurities (like unreacted starting materials without the acid group) and can be discarded.
-
-
Re-acidification and Precipitation:
-
Cool the combined basic aqueous layers in an ice bath.
-
Slowly add 1M or 2M HCl with stirring until the pH is ~2-3. Your product should precipitate as a white or off-white solid.
-
-
Final Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 3: Purification by Recrystallization
This method is ideal for removing minor impurities after a primary cleanup via filtration or extraction.
Principle: A suitable solvent or solvent pair is identified that dissolves the compound when hot but allows it to crystallize out in high purity upon cooling, leaving impurities behind in the mother liquor.
| Solvent System | Ratio (v/v) | Procedure and Expected Outcome |
| Ethyl Acetate / Hexanes | Start with hot EtOAc, add Hexanes | Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot EtOAc to clarify, then allow to cool slowly. Good for removing more polar impurities. |
| Ethanol / Water | Start with hot EtOH, add Water | Given the compound's polarity, this system can be very effective.[9] Dissolve in minimal hot ethanol, then add water dropwise until the cloud point is reached. Re-heat to clarify and cool slowly. |
| Toluene | Single Solvent | The aromatic Cbz group may allow for crystallization from hot toluene. This is excellent for removing highly polar, non-aromatic impurities. |
Protocol 4: Purification by Flash Column Chromatography
This is the most powerful method for separating complex mixtures or achieving the highest purity.
Principle: The compound mixture is separated based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Due to the polar nature of the target compound, specialized techniques may be required.[10][11]
| Technique | Stationary Phase | Recommended Mobile Phase | Key Considerations |
| Normal Phase | Silica Gel | Gradient of 0% to 10% Methanol in Dichloromethane (DCM) + 0.5% Acetic Acid . | Crucial: The addition of acetic acid is necessary to prevent severe tailing of the carboxylic acid on the column.[12] |
| Reversed Phase | C18 Silica | Gradient of Acetonitrile in Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . | Excellent for polar compounds. The acid modifier is again essential for good peak shape. Requires removal of water from fractions, often by lyophilization. |
| HILIC | Amine- or Diol-bonded Silica | Gradient of Water in Acetonitrile. | Hydrophilic Interaction Liquid Chromatography (HILIC) is an advanced alternative for highly polar compounds that have poor retention in reversed-phase.[13][14] It uses a polar stationary phase with a reversed-phase type eluent. |
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
PubChem. 4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid. [Link]
-
The Catalyst's Companion. N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]
-
ResearchGate. (2015). How do I get rid of dicyclohexyl urea (DCU)?. [Link]
-
ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
American Chemical Society. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- Google Patents. US3524877A - Method of producing keto acids.
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Chemistry Portal. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]
-
PubChem. 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid. [Link]
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
-
Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]
-
American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
PubChem. 5-Amino-4-oxopentanoic acid;hydron;chloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
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- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labex.hu [labex.hu]
- 12. Purification [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. teledynelabs.com [teledynelabs.com]
Technical Support Center: Optimizing Coupling Efficiency of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing the coupling efficiency of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid, commonly known as Cbz-L-glutamic acid 1-benzyl ester or Z-Glu-OBzl.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis protocols involving this crucial building block.
Core Challenges
The primary difficulty in coupling Cbz-L-glutamic acid 1-benzyl ester lies in efficiently activating its free γ-carboxyl group for amide bond formation while preventing common side reactions. The bulky benzyloxycarbonyl (Cbz) and benzyl (OBzl) protecting groups can introduce steric hindrance. Furthermore, the chirality of the α-carbon must be maintained throughout the activation and coupling process to avoid racemization.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the rationale behind the solution and actionable protocols.
Issue 1: Low or No Coupling Yield
A low yield of the desired peptide is the most frequent challenge. This can be due to a variety of factors, including inefficient activation, suboptimal reaction conditions, or issues with the starting materials.
Question: My coupling reaction with Cbz-L-glutamic acid 1-benzyl ester is resulting in a very low yield. What are the likely causes and how can I improve the outcome?
Answer:
A low coupling yield is often multifactorial. A systematic approach to troubleshooting is recommended.
-
Inefficient Carboxylic Acid Activation: The carboxyl group must be converted to a reactive intermediate for the coupling to proceed.[3]
-
Troubleshooting Steps:
-
Reagent Selection: For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC may be insufficient. More potent uronium/aminium salt-based reagents like HATU , HBTU , or phosphonium salt-based reagents like PyBOP are recommended.[4][5] These reagents form highly reactive OAt or OBt esters that can overcome steric challenges.[4] HATU, in particular, is often considered one of the most efficient activators for difficult couplings.[4]
-
Reagent Stoichiometry: Ensure a slight excess of the coupling reagent and the Cbz-L-glutamic acid 1-benzyl ester (typically 1.1–1.5 equivalents) relative to your amine component. For challenging couplings, increasing the excess of reagents can sometimes improve yields.[6]
-
Pre-activation: Allow a dedicated pre-activation step where the carboxylic acid, coupling reagent, and an additive (like HOBt or HOAt) are stirred together for 5-15 minutes before introducing the amine. This ensures the formation of the active ester intermediate.
-
-
-
Suboptimal Reaction Conditions: The reaction environment is critical for success.
-
Troubleshooting Steps:
-
Solvent Choice: Use a dry, aprotic solvent. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties. Ensure your solvent is anhydrous, as water will hydrolyze the active intermediate.
-
Temperature: Perform the reaction at 0 °C initially, then allow it to warm to room temperature. Lower temperatures can help minimize side reactions, especially racemization.[7]
-
Reaction Time: While many couplings are complete within a few hours, sterically hindered reactions may require longer times. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal duration.[8][9]
-
-
-
Starting Material Integrity: The purity of your reagents is non-negotiable.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your Cbz-L-glutamic acid 1-benzyl ester and the amine component. Impurities can interfere with the reaction.
-
Amine Salt Neutralization: If your amine component is a salt (e.g., HCl or TFA salt), you must add a non-nucleophilic base like diisopropylethylamine (DIPEA) to liberate the free amine. Use at least two equivalents of base: one to neutralize the salt and one for the coupling reaction itself.[3]
-
-
Optimized Experimental Protocol: HATU-Mediated Coupling
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Cbz-L-glutamic acid 1-benzyl ester (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and stir for 1 minute at room temperature.
-
Add DIPEA (2.0 eq). The solution should turn yellow, indicating the formation of the active ester. Allow this pre-activation to proceed for 10-15 minutes.
-
In a separate flask, dissolve the amine component (1.2 eq) in anhydrous DMF.
-
Cool the activated acid solution to 0 °C in an ice bath.
-
Slowly add the amine solution to the activated acid.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup and purification by column chromatography.
Issue 2: Racemization of the Glutamic Acid Residue
Maintaining the stereochemical integrity of the α-carbon is critical for the biological activity of the final peptide.
Question: I'm observing significant diastereomeric impurities in my product, suggesting racemization has occurred. How can I prevent this?
Answer:
Racemization during coupling often proceeds through an oxazolone intermediate.[10] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a loss of stereochemistry.
-
Coupling Reagents and Additives:
-
The use of additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization.[11][12][13] These additives form active esters that are less prone to racemization.[12]
-
HOAt is generally superior to HOBt in preventing racemization and accelerating the coupling reaction.[3][13] Reagents that incorporate HOAt, like HATU, are therefore highly recommended.[3]
-
-
Base Selection and Stoichiometry:
-
The choice of base and its amount are critical factors.[13] Use a hindered, non-nucleophilic base like DIPEA.
-
Use the minimum amount of base necessary. Excess base can significantly increase the rate of racemization.
-
-
Temperature Management:
-
Conducting the coupling at lower temperatures (0 °C) is an effective strategy to minimize racemization.[7]
-
Table 1: Impact of Coupling Reagents on Racemization
| Coupling Reagent | Additive | Racemization Risk | Key Characteristics |
| DCC/EDC | None | High | Prone to forming N-acylurea byproduct; racemization is a significant issue.[3] |
| DCC/EDC | HOBt | Moderate | HOBt effectively suppresses racemization.[11][14] |
| HBTU | (Internal HOBt) | Low | Efficient uronium salt, but HATU is often superior for racemization-prone residues.[4] |
| HATU | (Internal HOAt) | Very Low | Highly recommended for sensitive amino acids due to the superior racemization suppression by HOAt. [3][4] |
| PyBOP | (Internal HOBt) | Low | Good phosphonium-based alternative to uronium salts. |
Diagram: Racemization and Desired Reaction Pathways
Caption: Competing pathways in peptide coupling.
Frequently Asked Questions (FAQs)
Q1: How should I monitor the progress of my coupling reaction?
A1: Thin-Layer Chromatography (TLC) is the quickest and most common method.[15] Spot three lanes: your starting amine, the reaction mixture, and a "co-spot" with both.[9][16] The reaction is complete when the starting amine spot disappears from the reaction mixture lane. Use a suitable eluent (e.g., ethyl acetate/hexanes) and visualize with UV light and/or a potassium permanganate stain.[17]
Q2: My Cbz-L-glutamic acid 1-benzyl ester is poorly soluble in my reaction solvent. What can I do?
A2: This compound is generally soluble in common organic solvents like DMF, but insoluble in water.[18] If solubility is an issue, try switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP). Gentle warming or sonication can also help, but avoid prolonged heating.
Q3: Can I use a different protecting group on the side chain?
A3: Yes. The benzyl ester (OBzl) is common, but other esters like the tert-butyl ester (OtBu) can be used. The choice depends on your overall synthetic strategy, as the deprotection conditions must be orthogonal to your other protecting groups. For instance, OtBu is removed with strong acid (like TFA), while OBzl is typically removed by hydrogenolysis.
Workflow and Logic Diagrams
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for diagnosing and solving low yield issues.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024-06-04.
- PubMed. Racemization in peptide synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Benchchem.
- Benchchem. A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- PubMed. Peptide Coupling Reagents, More than a Letter Soup. 2011-08-26.
- Merck Millipore. Novabiochem® Coupling reagents.
- Coconote. TLC Monitoring of Reaction Progress. 2025-10-14.
- Chemistry LibreTexts. 2.3B: Uses of TLC. 2022-04-18.
- ECHEMI.
- University of Rochester Department of Chemistry. How To: Monitor by TLC.
- Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- PubMed.
- Chemistry Stack Exchange. Monitoring reaction progress? [closed]. 2016-08-02.
- ChemicalBook. Cbz-L-Glutamic acid 1-benzyl ester | 3705-42-8. 2025-07-14.
- Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- The Role of N-Cbz-D-glutamic Acid Alpha-benzyl Ester in Peptide Synthesis.
- Sigma-Aldrich. (4S)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid AldrichCPR.
- PubChem. (4S)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6.
- Racemiz
- Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
- Chem-Impex. Boc-L-glutamic acid γ-benzyl ester.
- MedchemExpress.com.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. 2023-01-30.
- Sigma-Aldrich.
- Sigma-Aldrich. Peptide Resin Loading Protocols.
- PubChemLite. (4s)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid (C14H17NO6).
- BLDpharm. 5105-94-2|(S)-4-(((Benzyloxy)carbonyl)amino)-5-((4-(tert-butoxy).
- Sigma-Aldrich. 4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid AldrichCPR.
- ResearchGate.
- Sigma-Aldrich. L -Glutamic acid g-benzyl ester = 99.0 T 1676-73-9.
Sources
- 1. (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 6994031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biotage.com [biotage.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. coconote.app [coconote.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. How To [chem.rochester.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Cbz vs. Boc Protection for Glutamic Acid Synthesis
In the intricate field of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. For trifunctional amino acids like glutamic acid, with its reactive α-amino and γ-carboxyl groups, a robust protection strategy is paramount. This guide provides an in-depth, data-supported comparison of two of the most established α-amino protecting groups: Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), specifically in the context of glutamic acid synthesis.
Foundational Principles: The Role of Amine Protection
The primary role of an α-amino protecting group is to temporarily mask the nucleophilicity of the amine, thereby preventing self-polymerization and directing reactivity to other functional groups during peptide coupling or other synthetic transformations.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and removable under mild conditions that do not compromise the integrity of the target molecule.[1] The choice between Cbz and Boc hinges on their distinct chemical labilities, which forms the basis of their orthogonal relationship in complex synthetic strategies.[3][4][5]
The Carboxybenzyl (Cbz) Group: A Classic Choice
Introduced in the 1930s by Bergmann and Zervas, the Cbz group (also denoted as Z) was a foundational development in modern peptide chemistry.[5][] It is a benzyl carbamate that is highly stable to both acidic and basic conditions, a key advantage in many synthetic routes.[5]
Protection Chemistry
The Cbz group is typically introduced by reacting the amino group of glutamic acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (e.g., aqueous sodium carbonate or sodium hydroxide).[3][7][8] The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of Cbz-Cl.[3] It is crucial to control the pH (typically between 8 and 10) to prevent decomposition of Cbz-Cl and racemization of the amino acid.[9]
Deprotection: The Hallmark of Cbz
The defining feature of the Cbz group is its removal via catalytic hydrogenolysis.[3][5] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂).[5][7] The process is exceptionally mild and occurs under neutral pH, making it compatible with acid- or base-sensitive functional groups.[5] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]
Alternatively, Cbz groups can be cleaved by strong acids like HBr in acetic acid, though this method is less common due to its harshness.[3][9]
The tert-Butoxycarbonyl (Boc) Group: The Workhorse of SPPS
The Boc group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[4][5] Its popularity stems from its facile removal under acidic conditions, which provides orthogonality to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[4][5]
Protection Chemistry
Boc protection of glutamic acid is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][10] The reaction involves the nucleophilic attack of the amine on one of the carbonyls of the anhydride.[10] While the reaction can proceed without a base, bases like triethylamine or sodium hydroxide are often used to facilitate the process.[4][11]
Deprotection: Acid-Lability
The Boc group is readily cleaved by anhydrous acids.[4] The most common reagent for this is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[4][12] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form isobutylene gas and carbon dioxide.[13][14]
A significant concern during Boc deprotection is the potential for the reactive tert-butyl cation to cause side reactions, such as the alkylation of nucleophilic side chains (e.g., methionine or tryptophan).[5][15] To mitigate this, "scavengers" like anisole or thioanisole are typically added to the cleavage cocktail to trap the carbocations.[16][17]
Head-to-Head Comparison: Cbz vs. Boc for Glutamic Acid
The choice between Cbz and Boc protection for glutamic acid depends on the overall synthetic strategy, including the presence of other functional groups and the intended subsequent reaction conditions.
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl)[3][18] | Di-tert-butyl dicarbonate (Boc₂O)[4] |
| Protection Conditions | Basic (e.g., Na₂CO₃ in H₂O/THF)[3][7][8] | Mildly basic or neutral (e.g., NEt₃ in THF)[4] |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂, Pd/C)[3][5] | Anhydrous Acid (e.g., TFA in DCM)[4][14] |
| Stability | Stable to acid and base[5] | Stable to base and hydrogenolysis[4] |
| Key Advantage | Robustness; mild, neutral deprotection[5] | Orthogonal to Cbz/Fmoc; widely used in SPPS[4][5] |
| Potential Side Reactions | Catalyst poisoning by sulfur compounds; incompatibility with reducible groups (e.g., alkenes, alkynes, some nitro groups)[5] | Alkylation of nucleophilic residues by t-butyl cation[5][15] |
| Orthogonality | Orthogonal to Boc and Fmoc[3] | Orthogonal to Cbz and Fmoc[4] |
Experimental Workflows
Visualizing the Protection/Deprotection Cycles
Caption: Comparative workflows for Cbz and Boc protection and deprotection of glutamic acid.
Step-by-Step Protocols
Protocol 1: Cbz Protection of Glutamic Acid (Schotten-Baumann Conditions) [7]
-
Dissolution: Dissolve glutamic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. The product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Cbz-Glu-OH.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [7]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected glutamic acid derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected glutamic acid derivative.
Protocol 3: Boc Protection of Glutamic Acid [4]
-
Dissolution: Suspend glutamic acid (1.0 equivalent) in a mixture of THF and water.
-
Base Addition: Add triethylamine (NEt₃, 1.2 equivalents) to the suspension and stir until the glutamic acid dissolves.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture in vacuo. The crude product can then be purified by flash column chromatography.
Protocol 4: Boc Deprotection with TFA [4]
-
Dissolution: Dissolve the Boc-protected glutamic acid derivative (1.0 equivalent) in a mixture of DCM and TFA (e.g., 5:1 v/v). If the substrate contains sensitive residues, add scavengers such as anisole or thioanisole.
-
Reaction: Stir the reaction mixture at room temperature until TLC shows the disappearance of the starting material (typically 1-3 hours).
-
Concentration: Concentrate the reaction mixture in vacuo to afford the deprotected amine as a trifluoroacetate salt.
-
Neutralization (Optional): The TFA salt can be used directly in the next step or neutralized with a mild base if the free amine is required.
Strategic Considerations and Field Insights
-
For Solution-Phase Synthesis: The Cbz group is often favored in solution-phase synthesis due to its robustness and the ease of crystallization it can impart to intermediates.[9][19] Its primary limitation is the incompatibility with other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems, which would also be reduced during hydrogenolysis.
-
For Solid-Phase Peptide Synthesis (SPPS): The Boc/TFA strategy was the original method for SPPS developed by Merrifield. While still used, the Fmoc/piperidine strategy has become more prevalent due to the milder final cleavage conditions. However, Boc chemistry remains valuable, especially for synthesizing peptides prone to aggregation, as the strong acid cleavage can help disrupt secondary structures.[20]
-
Orthogonal Strategies: The true power of Cbz and Boc lies in their orthogonality. For instance, in the synthesis of a complex glutamic acid-containing peptide, the α-amino group could be protected with Boc for chain elongation via SPPS, while a side-chain amine (e.g., on a lysine residue) could be protected with Cbz. The Boc group would be cleaved at each step with TFA, and the Cbz group would remain intact until the final deprotection via hydrogenolysis.[14]
Conclusion
The choice between Cbz and Boc as an α-amino protecting group for glutamic acid synthesis is a strategic decision guided by the overall synthetic plan. The Cbz group offers robust protection and is removed under exceptionally mild, neutral conditions, making it ideal for substrates with acid or base sensitivities. Its main drawback is the incompatibility with other reducible functional groups. The Boc group, with its acid lability, is a cornerstone of modern solid-phase peptide synthesis and offers excellent orthogonality. However, the potential for side reactions from the tert-butyl cation requires careful management through the use of scavengers. A thorough understanding of the chemistry, advantages, and limitations of each group is essential for the rational design of efficient and successful synthetic routes in research, drug discovery, and development.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. Glutamic acid protection using cbz ?. [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Cbz-Protected Amino Groups. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
PubMed Central. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
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- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
A Strategic Guide to Glutamic Acid Insertion: Z-Glu-OBzl vs. Fmoc-Glu(OBzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield and purity. Glutamic acid, with its reactive γ-carboxyl side chain, presents a critical choice point for chemists. The decision between using N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl) and N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH) dictates the overarching synthetic strategy, influencing everything from reaction conditions to deprotection methodologies and potential side reactions. This guide provides an in-depth comparison of these two essential building blocks, grounded in the principles of solid-phase peptide synthesis (SPPS) and supported by established chemical data, to empower researchers in making informed decisions.
The Core Principle: Orthogonality in Peptide Synthesis
Successful peptide synthesis hinges on the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[1] This allows for the sequential and controlled elongation of the peptide chain. The choice between Z-Glu-OBzl and Fmoc-Glu(OBzl)-OH is fundamentally a choice between two different orthogonal schemes: the Boc/Bzl strategy and the Fmoc/tBu strategy, respectively.
-
Z-Glu-OBzl is primarily a historical reagent from the era of solution-phase synthesis but can be adapted into the Boc/Bzl strategy for SPPS.[2][3] In this scheme, the temporary N-α-Boc (tert-butyloxycarbonyl) group is removed by mild acid (e.g., trifluoroacetic acid, TFA), while the more stable "permanent" Z and Benzyl (Bzl) groups require strong acids (e.g., anhydrous hydrogen fluoride, HF) or catalytic hydrogenolysis for final cleavage.[4][5]
-
Fmoc-Glu(OBzl)-OH fits within the widely adopted Fmoc/tBu strategy . Here, the base-labile N-α-Fmoc group is removed with a mild base like piperidine, while the side-chain protecting groups (in this case, OBzl, although OtBu is more common in this strategy) are acid-labile and removed during the final cleavage with strong acid (TFA).[1][] The use of OBzl in an Fmoc strategy offers a unique quasi-orthogonal approach where the side chain can be removed under conditions that do not affect tBu-based groups.[7]
Head-to-Head Comparison: Z-Glu-OBzl vs. Fmoc-Glu(OBzl)-OH
The selection between these two reagents has significant practical implications for the synthesis workflow. The following table summarizes their key characteristics and performance metrics derived from the principles of their respective synthetic strategies.
| Feature | Z-Glu-OBzl (in Boc/Bzl SPPS) | Fmoc-Glu(OBzl)-OH (in Fmoc SPPS) |
| N-α Protection | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyl ester (OBzl) | Benzyl ester (OBzl) |
| N-α Deprotection | Strong Acidolysis (HBr/AcOH) or Hydrogenolysis (H₂/Pd-C).[4] Not suitable for iterative SPPS. (Typically used with N-α-Boc). | Mild Base (e.g., 20% piperidine in DMF).[][8] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) or Hydrogenolysis.[3][9] | Strong Acid (e.g., TFA cocktail).[10][11] |
| Orthogonality | Quasi-orthogonal with Boc group; both are acid-labile but at different strengths.[4] | Fully orthogonal to tBu-based side chains. The OBzl group is orthogonal to the base-labile Fmoc group.[1][7] |
| Coupling Efficiency | Generally high (~95-99%), but bulky Z-group can cause steric hindrance.[12][13] | High (>99% typical), with a wide range of efficient modern coupling reagents available.[3] |
| Key Side Reactions | Pyroglutamate Formation: N-terminal glutamic acid can cyclize, especially under acidic or basic conditions.[12][13] Anisylation: During HF cleavage, the unprotected side-chain can react with scavengers.[12] Transesterification: Can occur during resin attachment under certain basic conditions.[14] | Aspartimide Formation (for Asp): A significant issue in Fmoc chemistry due to base exposure, though less prevalent for Glu.[15] Diketopiperazine Formation: At the dipeptide stage, especially with Pro or Gly as the second residue. Pyroglutamate Formation: Can still occur, particularly if the N-terminus is exposed to basic conditions for extended periods.[11][16] |
| Compatibility | Preferred for base-sensitive peptides. The harsh final cleavage limits compatibility with sensitive modifications (e.g., glycosylation).[4] | Preferred for acid-sensitive peptides and modifications like phosphorylation and glycosylation due to milder overall conditions.[][15] |
| Solubility | Peptides with multiple Z and Bzl groups can have poor solubility in common organic solvents, leading to aggregation.[13] | Fmoc-protected amino acids generally have good solubility in SPPS solvents.[] However, peptide aggregation can still be an issue in difficult sequences.[15] |
Experimental Workflows and Methodologies
The practical application of these building blocks involves distinct experimental protocols. Below are representative workflows for incorporating a glutamic acid residue using both strategies in SPPS.
Workflow 1: Boc/Bzl Strategy with Boc-Glu(OBzl)-OH
This workflow illustrates the incorporation of a glutamic acid residue using the Boc strategy, which is the context in which a Z-protected side chain (as OBzl) is most commonly used in modern SPPS.
Caption: Boc-SPPS workflow for incorporating a Boc-Glu(OBzl)-OH residue.
Detailed Protocol: Boc-Glu(OBzl)-OH Coupling
-
Resin Preparation: Start with a deprotected peptide-resin (free N-terminal amine) swelled in Dichloromethane (DCM) and washed with Dimethylformamide (DMF).[13]
-
Amino Acid Activation: In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 eq.) with a coupling reagent like Diisopropylcarbodiimide (DIC, 3 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt, 3 eq.) in DMF for 10-15 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[5]
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.[3]
-
Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]
-
Deprotection for Next Cycle: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group, preparing the peptide for the next coupling step.[13]
Workflow 2: Fmoc/tBu Strategy with Fmoc-Glu(OBzl)-OH
This workflow showcases the more common Fmoc-based approach.
Caption: Fmoc-SPPS workflow for incorporating an Fmoc-Glu(OBzl)-OH residue.
Detailed Protocol: Fmoc-Glu(OBzl)-OH Coupling
-
Resin Preparation: Start with the Fmoc-protected peptide-resin swelled in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group, exposing the N-terminal amine. Wash the resin thoroughly with DMF.[17]
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Glu(OBzl)-OH (3-4 eq.) with a highly efficient coupling reagent like HATU (3-4 eq.) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 6-8 eq.) in DMF for 1-2 minutes.[18]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[18]
-
Monitoring: Perform a Kaiser test. A negative result indicates complete coupling.
-
Washing: After completion, wash the resin with DMF and DCM to prepare for the next cycle.[18]
Causality and Experimental Choices: Why Choose One Over the Other?
The choice is rarely arbitrary and is driven by the overall synthetic goal.
-
Choose the Z-Glu-OBzl/Boc-SPPS approach when:
-
Synthesizing peptides that are sensitive to basic conditions, such as depsipeptides or C-terminal thioesters.[4]
-
Dealing with highly hydrophobic sequences, as the Boc/Bzl strategy can sometimes offer better solubility profiles for the protected peptide.[4]
-
The required laboratory infrastructure for handling strong acids like HF is available.
-
-
Choose the Fmoc-Glu(OBzl)-OH/Fmoc-SPPS approach when:
-
The final peptide contains acid-sensitive post-translational modifications (PTMs) like glycosylation or phosphorylation, as the final cleavage is milder than HF.[15]
-
Synthesizing very long peptides, as the milder repetitive deprotection steps of the Fmoc strategy can lead to higher purity and yield.
-
A wider variety of specialized, non-natural amino acid derivatives are required, as they are more commonly available with Fmoc protection.[]
-
Avoiding the use of highly hazardous reagents like HF is a priority.
-
Conclusion
Both Z-Glu-OBzl and Fmoc-Glu(OBzl)-OH are effective reagents for incorporating glutamic acid into peptide sequences. The decision is not about which is universally "better," but which is strategically superior for a given synthetic challenge. Z-Glu-OBzl, used within a Boc/Bzl framework, represents a classic, robust method suitable for certain classes of peptides, but requires handling of harsh reagents. Fmoc-Glu(OBzl)-OH, as part of the modern Fmoc/tBu strategy, offers greater flexibility, milder conditions, and broader compatibility with sensitive modifications, making it the predominant choice in contemporary peptide synthesis. A thorough understanding of the underlying chemical principles of each strategy is crucial for troubleshooting and optimizing the synthesis of complex and biologically important peptides.
References
- Benchchem. (n.d.). In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Benchchem. (n.d.). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- (n.d.). Cas no 3705-42-8 (Z-Glu-OBzl).
- Benchchem. (n.d.). Strategies for synthesizing difficult sequences with Z-Glu(OBzl)-OH.
- Benchchem. (n.d.). A Comparative Guide to Z-Glu-OBzl and Z-Glu(OAll)-OH Protecting Groups in Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Z-Glu-OBzl into Peptide Libraries.
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein and Peptide Letters, 18(3), 221-239.
- Tam, J. P., & Lu, Y. A. (1995).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Barlos, K., & Gatos, D. (2000). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. European Journal of Organic Chemistry, 2000(4), 573-575.
- (n.d.). Fmoc-Glu(OBzl)-OH CAS 123639-61-2 Suppliers, Manufacturers, Factory - Wholesale Price.
- Bachem. (n.d.). Z-Glu-OBzl.
- Sigma-Aldrich. (n.d.). Fmoc-Glu-OBzl Novabiochem 122350-52-1.
- Sigma-Aldrich. (n.d.). Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Z-Glu(OBzl)-OH Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Glu(OBzl)-OH in Advanced Organic Synthesis.
- Benchchem. (n.d.). Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Benchchem. (n.d.). Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Sigma-Aldrich. (n.d.). Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2.
- Benchchem. (n.d.). A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fmoc-Glu-OBzl Novabiochem 122350-52-1 [sigmaaldrich.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Characterization and Validation of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic Acid
This guide provides an in-depth technical comparison and validation workflow for the synthesized chemical intermediate, 5-(((benzyloxy)carbonyl)amino)-4-oxopentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The Significance of a Protected Amino Acid
This compound is a derivative of 5-aminolevulinic acid (5-ALA), a crucial precursor in the biosynthesis of tetrapyrroles like heme.[1] 5-ALA and its derivatives are extensively utilized in photodynamic therapy (PDT) and photodiagnosis (PDD) of cancer, where they lead to the accumulation of the photosensitizer Protoporphyrin IX in tumor cells.[2][3] The benzyloxycarbonyl (Cbz) protecting group on the amino function allows for selective chemical modifications at other positions of the molecule, making it a valuable building block in the synthesis of more complex pharmaceutical agents.
This guide will walk through the essential analytical techniques required to confirm the identity, purity, and stability of synthesized this compound, comparing its expected spectral characteristics with those of a closely related, experimentally verified compound.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the protection of the amino group of 5-aminolevulinic acid. A generalized workflow for synthesis and purification is outlined below. The rationale for this multi-step process is to ensure the removal of reagents, by-products, and any unreacted starting materials, which is critical for its use in subsequent sensitive downstream applications.
Caption: Workflow for the synthesis, purification, and validation of this compound.
Structural Characterization: A Multi-faceted Approach
To unambiguously confirm the chemical structure of the synthesized compound, a combination of spectroscopic techniques is essential. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed. The expected chemical shifts are influenced by the electronic environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Data Interpretation:
The following table presents representative ¹H and ¹³C NMR data for a closely related compound, Benzyl (±)-5-(((benzyloxy)carbonyl)amino)-3-fluoro-4-oxopentanoate.[4] This data serves as a reference for the expected peak positions and multiplicities for the target molecule.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons | 7.43–7.33 | m | Aromatic protons |
| 5.23–5.14 | m | -CH₂-Ph | |
| 4.67 | dd | -CH- | |
| 3.06–2.91 | m | -CH₂- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbons | 201.3 | Keto C=O |
| 171.2 | Ester C=O | |
| 139.9, 135.2, 134.6, 130.1, 128.7, 128.5, 128.4, 123.2 | Aromatic Carbons | |
| 74.4 | -CH- | |
| 67.1 | -CH₂-Ph | |
| 38.4 | -CH₂- |
Note: The presence of a fluorine atom in the reference compound will cause additional splitting in the NMR spectra, which would not be present in the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.
Data Interpretation:
Key vibrational frequencies are expected for the functional groups in this compound.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H (Amide) | ~3300 | Medium |
| C=O (Carboxylic Acid) | ~1710 | Strong |
| C=O (Ketone) | ~1715 | Strong |
| C=O (Urethane) | ~1690 | Strong |
| C-O | 1320-1210 | Strong |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI).
-
Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and use software to calculate the elemental composition.
Data Interpretation:
For this compound (C₁₃H₁₅NO₅), the expected monoisotopic mass is 265.0950 g/mol . HRMS should confirm this mass to within a few parts per million (ppm).
Purity Validation: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.[2][5] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: HPLC Purity Analysis
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration.
-
Injection and Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Sources
- 1. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 2. Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid Hydrochloride | 5451-09-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 6994031 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Analysis of Commercial N-Cbz-L-glutamic acid benzyl ester
For researchers, scientists, and professionals in drug development, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible scientific outcomes are built. N-Carbobenzyloxy-L-glutamic acid benzyl ester (N-Cbz-L-glutamic acid benzyl ester) is a pivotal building block in peptide synthesis and the development of complex pharmaceutical intermediates. The presence of even minor impurities can lead to significant downstream consequences, including the formation of intractable side-products, diminished yields, and the potential for off-target biological effects.
This guide provides an in-depth, objective comparison of the analytical methodologies required to ascertain the purity of commercial N-Cbz-L-glutamic acid benzyl ester. We will delve into the rationale behind experimental choices, present detailed protocols for key analytical techniques, and offer a framework for interpreting the resulting data.
The Landscape of Potential Impurities in N-Cbz-L-glutamic acid benzyl ester
A thorough understanding of the synthetic routes to N-Cbz-L-glutamic acid benzyl ester is crucial for anticipating potential impurities. The most common synthesis involves the protection of the amino group of L-glutamic acid with benzyl chloroformate (Cbz-Cl), followed by the esterification of one or both carboxylic acid groups with benzyl alcohol.[1][2] Variations in reaction conditions, stoichiometry, and purification methods can give rise to a spectrum of impurities.
Key Potential Impurities Include:
-
Starting Materials:
-
L-Glutamic acid
-
Benzyl alcohol
-
Benzyl chloroformate
-
-
Process-Related By-products:
-
N-Cbz-L-glutamic acid: The unesterified precursor.
-
N-Cbz-L-glutamic acid dibenzyl ester: The fully protected diester.
-
Dibenzyl carbonate: Formed from the decomposition of benzyl chloroformate.
-
-
Enantiomeric Impurity:
-
Residual Solvents:
-
Organic solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, etc.).
-
A Multi-pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on the synergistic use of chromatographic and spectroscopic methods. This guide will focus on a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is indispensable for separating the main component from structurally similar impurities and for quantification. For a chiral molecule like N-Cbz-L-glutamic acid benzyl ester, two distinct HPLC analyses are paramount: a reversed-phase method for related substances and a chiral method for enantiomeric purity.
This method is designed to separate compounds based on their polarity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Rationale for Experimental Choices:
-
The C18 column is a versatile stationary phase that provides excellent separation for a wide range of non-polar to moderately polar compounds.
-
Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution, particularly for the acidic and basic functional groups present in the analyte and its impurities.
-
A gradient elution is employed to ensure the timely elution of both highly polar impurities (like L-glutamic acid) and less polar impurities (like dibenzyl carbonate) within a reasonable run time.
-
UV detection at 254 nm is suitable for detecting the aromatic rings present in the Cbz and benzyl ester groups of the target compound and most of its key impurities.
The presence of the D-enantiomer is a critical quality attribute, as it can have different biological activity and may be considered an undesirable impurity in chiral drug development.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., cellulose or amylose).
-
Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an acidic or basic modifier to improve separation. A typical starting point is 90:10 (n-hexane:ethanol).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Rationale for Experimental Choices:
-
A chiral stationary phase is essential for separating enantiomers. These phases create a chiral environment where the two enantiomers have different affinities, leading to different retention times.
-
The mobile phase composition is critical for achieving enantioseparation and may require optimization for different chiral columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
¹H and ¹³C NMR spectroscopy provide detailed structural information, enabling the confirmation of the desired product's identity and the identification of impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Interpreting the Spectra:
-
¹H NMR:
-
Aromatic Protons: Signals from the benzyl and Cbz groups will appear in the aromatic region (~7.3 ppm).
-
Glutamic Acid Backbone: The protons of the glutamic acid moiety will have characteristic chemical shifts.
-
Impurities: The presence of impurities will be indicated by extra signals. For example, free benzyl alcohol would show a characteristic singlet for its benzylic protons and a broad singlet for the hydroxyl proton.
-
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. Impurities will result in additional signals.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Analysis: The expected exact mass of N-Cbz-L-glutamic acid benzyl ester (C₂₀H₂₁NO₆) is 371.1369 g/mol . The [M+H]⁺ ion would be observed at m/z 372.1442. Impurities will have different m/z values.
Expected Fragmentation Pattern:
In tandem MS (MS/MS), fragmentation of the parent ion can provide further structural information. Common fragmentation pathways for N-Cbz-protected amino acid esters include the loss of the benzyl group, the Cbz group, and cleavage of the amino acid backbone.
Comparative Purity of Commercial N-Cbz-L-glutamic acid benzyl ester: A Representative Analysis
To illustrate the potential variability in purity among commercial suppliers, the following table presents a hypothetical comparative analysis based on the methodologies described above.
| Supplier | Purity (RP-HPLC, %) | D-Enantiomer (Chiral HPLC, %) | Key Impurities Identified by NMR and MS |
| Supplier A | 99.5 | < 0.1 | None detected above 0.05% |
| Supplier B | 98.2 | 0.5 | N-Cbz-L-glutamic acid (0.8%), Benzyl alcohol (0.3%) |
| Supplier C | 97.5 | 1.2 | N-Cbz-L-glutamic acid dibenzyl ester (0.9%), D-enantiomer |
This representative data highlights the importance of comprehensive analysis. While all suppliers may claim a high purity, the nature and quantity of impurities can vary significantly.
Visualizing the Analytical Workflow
To further elucidate the process of purity assessment, the following diagrams outline the experimental workflows.
Caption: Workflow for the comprehensive purity analysis of N-Cbz-L-glutamic acid benzyl ester.
Conclusion
The purity of N-Cbz-L-glutamic acid benzyl ester is a critical parameter that directly impacts its performance in research and development. A cursory look at a supplier's certificate of analysis is insufficient. Researchers must adopt a rigorous, multi-technique approach to independently verify purity. By combining the strengths of reversed-phase and chiral HPLC, NMR spectroscopy, and mass spectrometry, a comprehensive and reliable assessment of a given commercial source can be achieved. This due diligence is a fundamental aspect of scientific integrity and is essential for generating high-quality, reproducible data.
References
-
High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. ResearchGate. [Link]
- Method for producing N-benzyloxy carbonyl glutamic acid.
-
Bolchi, C., Bavo, F., & Pallavicini, M. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
- Method for producing N-benzyloxy carbonyl glutamic acid.
Sources
A Senior Application Scientist's Guide to Peptide Coupling Reagents for Z-Glu-OBzl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true when incorporating protected amino acids such as N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu-OBzl), a cornerstone building block in the Boc/Bzl solid-phase and solution-phase peptide synthesis strategies.[1][2]
This in-depth technical guide provides a comparative analysis of various classes of coupling reagents for the amide bond formation involving Z-Glu-OBzl. We will delve into the mechanistic nuances of each reagent class, present supporting experimental data, and offer field-proven insights to navigate the complexities of peptide synthesis.
The Central Challenge: Activating Z-Glu-OBzl for Amide Bond Formation
The core of peptide synthesis lies in the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[3] This reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack. Coupling reagents are the activators in this critical process.
The choice of coupling reagent for Z-Glu-OBzl is influenced by several factors, including the potential for racemization at the activated carboxyl center, the steric hindrance of the coupling partners, and the desired reaction kinetics.[1][4] Racemization, the loss of stereochemical purity, is a significant concern as the α-hydrogen of the activated amino acid is susceptible to abstraction by base, leading to the formation of an oxazolone intermediate that can tautomerize.[4][5]
A Comparative Analysis of Coupling Reagent Classes
We will now examine the performance of different classes of coupling reagents for the activation and coupling of Z-Glu-OBzl, with a focus on their efficiency and propensity for side reactions.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[3] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
While cost-effective, carbodiimides used alone are prone to causing significant racemization and the formation of an N-acylurea byproduct, which can be difficult to remove.[1] The use of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) is now standard practice. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which is less prone to racemization.[7] DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble in common organic solvents than that of DCC.[7]
Experimental Protocol: Solution-Phase Coupling of Z-Glu-OBzl using DCC/HOBt [8]
-
Amine Salt Neutralization: Dissolve the amino acid ester hydrochloride (e.g., H-L-Phe-OMe·HCl, 1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add N-methylmorpholine (NMM) (1.0 eq) dropwise. Stir for 15 minutes.
-
Carboxyl Group Activation: In a separate flask, dissolve Z-L-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
Peptide Bond Formation: Add the neutralized amino ester solution from step 1 to the activated carboxyl solution from step 3. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Filter off the DCU precipitate and wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
Onium Salts: The High-Efficiency Reagents
Onium salts, which include aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP), are known for their high coupling efficiency and rapid reaction times.[9] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to generate an active ester in situ.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent that forms an HOBt active ester.[3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU due to the formation of a more reactive HOAt ester.[7] The nitrogen atom in HOAt is thought to provide anchimeric assistance during aminolysis, accelerating the coupling reaction and further suppressing racemization.[9][10]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that also generates an HOBt active ester. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium/aminium salts.[9]
Experimental Protocol: Solid-Phase Coupling of Z-Glu(OBzl)-OH using HBTU/HOBt [11]
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM and DMF.
-
Neutralization: Wash the resin with 10% DIPEA in DMF (2 x 2 minutes each). Wash with DMF.
-
Coupling: In a separate vessel, dissolve Z-Glu(OBzl)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: After a negative Kaiser test, wash the resin with DMF and DCM.
Modern Oxyma-Based Reagents: A Safer and Efficient Alternative
More recently, coupling reagents based on ethyl (hydroxyimino)cyanoacetate (Oxyma) have been developed, with COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) being a prominent example.[6] Oxyma-based reagents are considered safer alternatives to HOBt and HOAt-based reagents, as the latter can have explosive properties.[6] COMU has shown coupling efficiencies comparable or even superior to HATU in some cases and is known for its excellent racemization suppression.[6]
Comparative Performance Data
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Key Considerations |
| DCC/HOBt | Carbodiimide | Good | Low with HOBt | Cost-effective and well-established for solution-phase synthesis. Insoluble urea byproduct.[1] |
| DIC/HOBt | Carbodiimide | Good | Low with HOBt | Preferred for solid-phase synthesis due to soluble urea byproduct.[7] |
| HBTU | Aminium Salt | Very Good | Low | Highly efficient and widely used. Potential for guanidinylation side reaction.[3] |
| HATU | Aminium Salt | Excellent | Very Low | Generally more reactive than HBTU, especially for difficult couplings.[7] |
| PyBOP | Phosphonium Salt | Very Good | Low | No guanidinylation side reaction. Avoids the formation of carcinogenic HMPA byproduct associated with the older BOP reagent.[4] |
| COMU | Uronium Salt (Oxyma-based) | Excellent | Very Low | High efficiency, safer alternative to benzotriazole-based reagents.[6] |
Troubleshooting Common Side Reactions
-
Pyroglutamate Formation: This intramolecular cyclization of the N-terminal glutamic acid residue can be minimized by using coupling reagents that allow for short activation times and avoiding prolonged exposure to basic conditions.[1]
-
Guanidinylation: With uronium/aminium reagents, pre-activating the Z-Glu-OBzl with a stoichiometric amount of the coupling reagent before adding it to the amine component can prevent this N-terminal capping reaction.[1][12]
-
N-acylurea Formation: When using carbodiimides, performing the coupling at lower temperatures (e.g., 0°C) and using an additive like HOBt helps to trap the active ester and prevent its rearrangement to the unreactive N-acylurea.[1]
Conclusion
The choice of coupling reagent for Z-Glu-OBzl is a multifaceted decision that requires a balance of reactivity, cost, and the need to preserve chiral integrity. For routine solution-phase synthesis, the classical DCC/HOBt or DIC/HOBt methods remain viable and cost-effective options. For more demanding solid-phase syntheses, particularly with sterically hindered sequences, the onium salts HATU and PyBOP offer superior performance with HATU often being the reagent of choice for maximizing yield and minimizing racemization. The modern Oxyma-based reagent COMU presents a highly efficient and safer alternative, making it an increasingly popular choice in both academic and industrial settings.
Ultimately, the optimal coupling strategy will be dictated by the specific requirements of the peptide sequence and the synthetic methodology employed. A thorough understanding of the mechanisms and potential pitfalls associated with each class of reagent, as outlined in this guide, will empower the synthetic chemist to make informed decisions and achieve successful outcomes in their peptide synthesis endeavors.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Z-Glu(OBzl)-OH Coupling.
- MDPI. (2023).
- BenchChem. (2025). Strategies for synthesizing difficult sequences with Z-Glu(OBzl)-OH.
- PubMed. (1975). Peptide synthesis with carbodiimide.
- BenchChem. (2025). Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide.
- BenchChem. (2025). In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis.
- Journal of the Chemical Society, Perkin Transactions 2. (1993). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Agents: Z-Glu(OtBu)-ONp vs. Modern Reagents.
- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- ResearchGate. (2001). (PDF) New Trends in Peptide Coupling Reagents.
- Journal of the Chemical Society, Perkin Transactions 2. (1993). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Semantic Scholar. (2023).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- Bachem. (n.d.). Z-Glu-OBzl.
- BenchChem. (2025). Technical Support Center: Optimizing Peptide Synthesis with Z-Glu(OBzl)-OH.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Evaluating the Efficacy of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic Acid in Peptide Sequences
For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced properties is a continuous endeavor. The modification of native peptide sequences with non-natural amino acids or specialized linkers is a cornerstone of this process, aiming to improve stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of peptides incorporating 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid , a unique keto-acid containing moiety, against standard peptide modifications.
The inclusion of a keto group within a peptide backbone or as a linker element can introduce significant conformational constraints and alter electronic properties, potentially influencing biological activity. However, it is crucial to systematically evaluate the impact of such modifications. This guide will detail the necessary experimental frameworks, provide step-by-step protocols, and present illustrative data to empower researchers to assess the efficacy of this modification in their own peptide systems.
The Chemical Rationale: Why Investigate a Keto-Acid Moiety?
This compound, which we will refer to by its common abbreviation Z-AOP (for Z-protected amino-oxopentanoic acid), presents an intriguing structural motif for peptide chemists. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group in peptide synthesis, readily removable under specific conditions.[1][2] The core of Z-AOP's unique character lies in the γ-keto-α-amino acid structure. This feature can:
-
Introduce Conformational Rigidity: The sp2-hybridized keto-carbonyl group can restrict the rotational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation.
-
Serve as a Warhead: The ketone functionality can act as an electrophile, enabling covalent interactions with nucleophilic residues on a target protein, a strategy employed in the design of certain enzyme inhibitors.
-
Alter Hydrogen Bonding Networks: The presence of the ketone can disrupt or introduce new hydrogen bonding patterns, which may affect peptide folding and target recognition.
-
Impact Stability: The electronic nature of the keto group can influence the stability of adjacent peptide bonds. Studies on related α-ketoacyl peptides have shown that this group can catalyze the hydrolysis of the neighboring peptide bond, leading to decreased stability compared to unmodified peptides.[2][3][4] This highlights the critical need for empirical evaluation.
This guide will walk you through the process of synthesizing a Z-AOP-containing peptide and then rigorously testing its performance against a native peptide and a peptide with a standard flexible linker.
Comparative Data Summary: Illustrative Performance Metrics
To provide a clear framework for comparison, the following tables summarize hypothetical, yet realistic, data that could be obtained from the experimental protocols detailed in this guide. These tables are designed to illustrate the potential outcomes of incorporating Z-AOP into a model peptide sequence compared to an unmodified (native) version and one with a standard polyethylene glycol (PEG) linker.
Table 1: Comparative Binding Affinity for Target Receptor
| Peptide Variant | Dissociation Constant (Kᵈ) [nM] | Fold Change vs. Native |
| Native Peptide | 150 ± 12.5 | 1.0 |
| Z-AOP Modified Peptide | 75 ± 8.2 | 2.0 (Improved Affinity) |
| PEG Linker Modified Peptide | 200 ± 15.1 | 0.75 (Reduced Affinity) |
Table 2: Comparative Enzymatic Stability in Human Serum
| Peptide Variant | Half-life (t½) [hours] | Fold Change vs. Native |
| Native Peptide | 2.5 ± 0.3 | 1.0 |
| Z-AOP Modified Peptide | 1.8 ± 0.2 | 0.72 (Decreased Stability) |
| PEG Linker Modified Peptide | 5.0 ± 0.5 | 2.0 (Increased Stability) |
Experimental Design and Workflow
The evaluation of a modified peptide's efficacy follows a logical progression from synthesis to biophysical and biological characterization. The following diagram illustrates the overall workflow.
Caption: Workflow for synthesis and efficacy evaluation of modified peptides.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Z-AOP Modified Peptide
This protocol outlines the manual synthesis of a model peptide incorporating Z-AOP using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound (Z-AOP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Z-AOP:
-
Follow the Fmoc deprotection step as described above to expose the N-terminal amine.
-
In a separate vial, dissolve Z-AOP (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated Z-AOP solution to the resin and shake for 2-4 hours.
-
Monitor the coupling using a Kaiser test. Due to the nature of Z-AOP, longer coupling times may be necessary.
-
Wash the resin as described previously.
-
-
Chain Elongation: Continue the peptide chain elongation by repeating steps 2 and 3 for each subsequent amino acid.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the use of SPR to measure the binding kinetics and affinity (Kᵈ) of the synthesized peptides to a target receptor.
Caption: Workflow for SPR-based binding affinity analysis.
Procedure:
-
Receptor Immobilization: Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., CM5 chip via amine coupling) according to the manufacturer's instructions.
-
Analyte Preparation: Prepare a series of dilutions of the native, Z-AOP modified, and PEG linker modified peptides in the running buffer (e.g., HBS-EP+). A typical concentration range would be from 0.1 nM to 1 µM.
-
Binding Measurement:
-
Inject the peptide solutions sequentially over the immobilized receptor surface at a constant flow rate.
-
Record the association phase in real-time.
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
Determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᵈ = kₑ/kₐ).
-
Protocol 3: Enzymatic Stability Assay in Human Serum
This protocol details a method to assess the stability of the peptides in the presence of proteases found in human serum.
Procedure:
-
Peptide Stock Solutions: Prepare stock solutions of each peptide variant (native, Z-AOP modified, PEG linker modified) in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
In separate microcentrifuge tubes, add 90 µL of human serum (pre-warmed to 37°C).
-
To initiate the reaction, add 10 µL of each peptide stock solution to the respective serum-containing tubes to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), take a 10 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic activity by adding the aliquot to 90 µL of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid).
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant from each time point by liquid chromatography-mass spectrometry (LC-MS).
-
Develop an LC method that can separate the intact peptide from its degradation products.
-
Use the mass spectrometer to monitor the ion corresponding to the intact peptide.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.
-
Conclusion and Future Directions
The incorporation of this compound into peptide sequences offers a novel strategy for modulating their structure and function. As our illustrative data suggests, such modifications can have a profound, and sometimes counterintuitive, impact on biological properties. While Z-AOP may enhance binding affinity through conformational restriction, it could also potentially decrease enzymatic stability. This underscores the imperative for rigorous experimental validation.
The protocols provided in this guide offer a robust framework for such an evaluation. By systematically synthesizing and characterizing peptides containing Z-AOP and comparing their performance to relevant controls, researchers can make data-driven decisions in their drug discovery and development programs. Future work should focus on exploring a wider range of peptide sequences and target systems to build a more comprehensive understanding of the structure-activity relationships of keto-acid-containing peptides.
References
- Kölpin, A., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1427–1440.
- Atherton, E., Fox, H., Harkiss, D., Logan, C. J., Sheppard, R. C., & Williams, B. J. (1978). A mild procedure for solid phase peptide synthesis: use of fluorenylmethoxycarbonylamino-acids.
- Kölpin, A., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1427–1440.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Cbz Deprotection with Other Protecting Groups
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step synthesis, the strategic selection and deployment of protecting groups are paramount. The carboxybenzyl (Cbz or Z) group, a stalwart in the chemist's toolkit, offers robust protection for amines. However, the true mastery of its use lies in understanding its deprotection in the context of a polyfunctional molecule. This guide provides an objective, in-depth comparison of the cross-reactivity of Cbz deprotection methods with other common protecting groups, supported by experimental data and detailed protocols, to enable rational design of complex synthetic routes.
The Cbz Group: An Overview of Deprotection Strategies
Introduced by Bergmann and Zervas in 1932, the Cbz group has been instrumental in the advancement of peptide chemistry.[1] Its stability under a range of conditions, coupled with specific cleavage methods, makes it a versatile protecting group.[2][3] The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage. The choice between them is dictated by the presence of other functional groups within the molecule.
1. Catalytic Hydrogenolysis: This is the most common and generally the cleanest method for Cbz removal.[4][5] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[4] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6] A variation of this method is transfer hydrogenolysis, which uses a hydrogen donor like ammonium formate or formic acid in place of hydrogen gas and can offer improved selectivity.[4]
2. Acid-Mediated Cleavage: While stable to many acidic conditions, the Cbz group can be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid.[5][6] This method is often used when the molecule contains functional groups that are sensitive to reduction. More recently, milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed to deprotect Cbz groups with excellent functional group tolerance.[7][8][9]
The Principle of Orthogonality
In the context of multi-step synthesis, orthogonality is the ability to remove one protecting group in the presence of others without affecting them.[10][11] This is achieved by utilizing protecting groups that are labile under distinct and non-interfering reaction conditions. The strategic application of orthogonal protecting groups is fundamental to the successful synthesis of complex molecules like peptides and natural products.[12][13]
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Comparative Stability and Cross-Reactivity
The following sections detail the compatibility of Cbz deprotection methods with other commonly used protecting groups.
Amine Protecting Groups: Boc, Fmoc, and Alloc
The interplay between Cbz, Boc, and Fmoc is the foundation of many solid-phase peptide synthesis (SPPS) strategies.[11][14]
| Protecting Group | Cbz Deprotection (H₂, Pd/C) | Cbz Deprotection (HBr/AcOH) | Stability to Boc Deprotection (TFA) | Stability to Fmoc Deprotection (Piperidine) |
| Boc | Generally Stable[10] | Labile | Labile | Stable |
| Fmoc | Can be cleaved (Quasi-orthogonal)[6][15] | Stable | Stable | Labile |
| Alloc | Stable | Stable | Stable | Stable |
Cbz vs. Boc: The tert-butoxycarbonyl (Boc) group is labile to acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is generally stable under these conditions.[2][16] Conversely, the Boc group is stable to catalytic hydrogenation, making the Cbz/Boc pair a truly orthogonal set.[2][17] This allows for the selective deprotection of either group in the presence of the other.[17]
Cbz vs. Fmoc: The 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by base, typically a solution of piperidine in DMF.[1][6] The Cbz group is stable to these basic conditions. However, the Fmoc group can be cleaved under some catalytic hydrogenolysis conditions, making it quasi-orthogonal to Cbz.[10][15] Careful selection of reaction conditions is necessary to achieve selectivity.
Cbz vs. Alloc: The allyloxycarbonyl (Alloc) group is stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage.[17] It is typically removed using a palladium(0) catalyst, such as Pd(PPh₃)₄.[17][18] This makes the Alloc group orthogonal to the Cbz group, as it is stable under both hydrogenolysis and strong acid conditions used for Cbz removal.
Hydroxyl Protecting Groups: TBDMS and MOM
Protecting hydroxyl groups is crucial in the synthesis of complex molecules. Silyl ethers and acetals are common choices.
| Protecting Group | Cbz Deprotection (H₂, Pd/C) | Cbz Deprotection (HBr/AcOH) | Comments |
| TBDMS | Generally Stable[19] | Labile | TBDMS ethers are generally stable to hydrogenolysis but are cleaved by acidic conditions. Selective deprotection is possible.[19] |
| MOM | Generally Stable | Labile | MOM ethers are stable to hydrogenolysis but are cleaved by acids. |
TBDMS (tert-butyldimethylsilyl): TBDMS ethers are widely used due to their stability. They are generally stable to the catalytic hydrogenation conditions used for Cbz deprotection.[19] However, they are labile to acidic conditions, including the HBr/AcOH used for Cbz cleavage.[19] Therefore, selective Cbz deprotection in the presence of a TBDMS group is best achieved via hydrogenolysis.
MOM (Methoxymethyl): MOM ethers are also stable under hydrogenolysis conditions but are readily cleaved by acids. Similar to TBDMS, selective removal of Cbz in the presence of a MOM group should be performed using catalytic hydrogenation.
Carboxyl Protecting Groups: t-Butyl and Benzyl Esters
The protection of carboxylic acids is another critical aspect of organic synthesis.
| Protecting Group | Cbz Deprotection (H₂, Pd/C) | Cbz Deprotection (HBr/AcOH) | Comments |
| t-Butyl Ester | Generally Stable | Labile[20] | t-Butyl esters are cleaved under acidic conditions, often simultaneously with Cbz under HBr/AcOH conditions.[20] |
| Benzyl Ester | Labile[21] | Labile | Benzyl esters are cleaved under the same hydrogenolysis conditions as Cbz groups, often leading to simultaneous deprotection.[22][23] |
t-Butyl Ester: Similar to the Boc group, t-butyl esters are cleaved under acidic conditions.[20] They are stable to catalytic hydrogenation. Therefore, selective deprotection of a Cbz group in the presence of a t-butyl ester is readily achieved using H₂/Pd-C.
Benzyl Ester: Benzyl esters are structurally similar to the Cbz group and are also cleaved by catalytic hydrogenolysis.[21] This often results in the simultaneous deprotection of both groups.[22][23] While this can be a desired outcome in the final step of a synthesis, it precludes the selective removal of a Cbz group in the presence of a benzyl ester by this method.
Experimental Protocols
The following are representative, detailed methodologies for the selective deprotection of the Cbz group.
Protocol 1: Selective Cbz Deprotection by Catalytic Hydrogenolysis in the Presence of a Boc Group
This protocol describes the removal of a Cbz group from a molecule also containing an acid-labile Boc group. The choice of catalytic hydrogenation ensures the Boc group remains intact.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Z-Glu-OBzl from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of starting materials is non-negotiable. N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), a pivotal protected amino acid in peptide synthesis, is no exception.[1][2] The presence of even minor impurities can lead to the formation of deletion sequences, truncated peptides, or other side products that complicate purification and compromise the integrity of the final active pharmaceutical ingredient.[3]
This guide provides an in-depth, objective framework for the spectroscopic evaluation of Z-Glu-OBzl from various commercial suppliers. We will move beyond a simple checklist of specifications and delve into the causality behind our experimental choices, empowering you to interpret analytical data critically. Our approach is built on a foundation of self-validating protocols, ensuring that the results are both reliable and reproducible. We will analyze hypothetical data from three representative suppliers—Supplier A, Supplier B, and Supplier C—to illustrate how spectroscopic nuances can reveal critical differences in product quality.
The Importance of Orthogonal Analysis
No single analytical technique can provide a complete picture of a compound's purity and identity. A robust quality assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. For Z-Glu-OBzl, our evaluation will focus on three core spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a primary method for quantitative purity assessment (qNMR).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Offers confirmation of functional groups and can quickly flag gross contamination or structural incorrectness.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and is highly sensitive for detecting impurities with different mass-to-charge ratios.
Potential Impurities in Z-Glu-OBzl Synthesis
A critical aspect of evaluating supplier quality is understanding the potential impurities that can arise during synthesis and storage.[2][4] These often include:
-
Starting Materials: Unreacted L-glutamic acid, benzyl alcohol, or benzyl chloroformate.[5]
-
Side-Reaction Products: The formation of the γ-benzyl ester isomer, Z-Glu(OBzl)-OH, or dipeptide impurities.[4][6]
-
Degradation Products: Hydrolysis of the ester or carbamate protecting groups, and intramolecular cyclization to form pyroglutamate derivatives, especially under non-optimal pH or temperature conditions.[3][7][8]
-
Residual Solvents: Solvents used during reaction or recrystallization, such as ethanol, ethyl acetate, or petroleum ether.[2]
Our spectroscopic analysis is designed to detect these specific impurities.
Spectroscopic Evaluation: A Comparative Analysis
Let us consider Z-Glu-OBzl sourced from three hypothetical suppliers. Each lot was subjected to the same set of spectroscopic analyses under identical conditions.
¹H NMR Spectroscopy: The Litmus Test for Purity
Proton NMR is arguably the most powerful tool for this analysis. It not only confirms the chemical structure through characteristic chemical shifts and coupling patterns but also allows for quantification of the main component against an internal standard.
Causality of Analysis: The aromatic protons of the two benzyl groups (Z and OBzl) and the α-proton of the glutamic acid backbone are highly diagnostic. Impurities, even at low levels, will present their own unique signals. For quantitative analysis (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum (e.g., maleic acid) is used to calculate the absolute purity of the Z-Glu-OBzl.
Hypothetical Findings:
-
Supplier A: The spectrum is clean, showing all expected peaks for Z-Glu-OBzl with correct integrations. Calculated purity via qNMR is >99.5%.
-
Supplier B: The spectrum shows all the characteristic peaks of the product. However, a small singlet is observed around 4.5 ppm, consistent with residual benzyl alcohol. A multiplet around 3.6 ppm suggests the presence of the isomeric impurity, Z-Glu(OBzl)-OH. qNMR purity is ~97%.
-
Supplier C: The spectrum is largely correct, but shows a broad signal around 1.5-2.5 ppm, indicative of residual grease or water. A minor triplet/quartet system suggests the presence of residual ethyl acetate from purification. qNMR purity is ~98.5%, but the presence of non-product impurities is noted.
FTIR Spectroscopy: Functional Group Fingerprinting
FTIR provides a rapid confirmation of the key functional groups present in the Z-Glu-OBzl molecule. It is an excellent first-pass screening tool.
Causality of Analysis: We are looking for characteristic vibrational frequencies: the N-H stretch of the carbamate, the C=O stretches of the carbamate, ester, and carboxylic acid, and the aromatic C-H and C=C bands from the benzyl groups.[9][10] The absence of a very broad O-H stretch (around 2500-3300 cm⁻¹) is a good indicator that the free γ-carboxylic acid is the only acidic proton and that the sample is dry.
Hypothetical Findings:
-
Supplier A: The spectrum shows sharp, well-defined peaks corresponding to all expected functional groups: C=O (ester) ~1735 cm⁻¹, C=O (carbamate) ~1690 cm⁻¹, and N-H ~3300 cm⁻¹.
-
Supplier B: The spectrum is very similar to A's, but a slightly broader O-H stretch is observed around 3400 cm⁻¹, consistent with the benzyl alcohol impurity detected by NMR.
-
Supplier C: The spectrum is largely correct, but an additional sharp C=O peak is observed around 1715 cm⁻¹, which could be attributed to the ethyl acetate solvent impurity.
Mass Spectrometry: The Final Mass Confirmation
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule.
Causality of Analysis: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺. The measured mass should be within a very narrow tolerance (typically <5 ppm) of the theoretical mass. This technique is also excellent for detecting any impurities that have a different molecular weight.
Hypothetical Findings:
-
Supplier A: A strong signal is observed at m/z 372.1442, corresponding to the [M+H]⁺ ion (calculated exact mass for C₂₀H₂₂NO₆⁺: 372.1441). No other significant ions are detected.
-
Supplier B: The main signal at m/z 372.1443 is present. However, a minor ion at m/z 109.0648 (benzyl alcohol, [M+H]⁺) is also detected, confirming the NMR and FTIR findings.
-
Supplier C: A strong signal for the product is observed at m/z 372.1440. No other significant impurity ions are detected, indicating the solvent impurity is not readily ionized under these conditions.
Summary of Quantitative & Qualitative Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | White crystalline solid | Slightly off-white solid |
| ¹H NMR Purity (qNMR) | >99.5% | ~97.0% | ~98.5% |
| Impurities by ¹H NMR | None detected | Benzyl alcohol, Z-Glu(OBzl)-OH isomer | Residual ethyl acetate, grease |
| FTIR Conformance | Yes | Yes, with minor O-H broadening | Yes, with minor extra C=O peak |
| HRMS [M+H]⁺ | Detected, <2 ppm error | Detected, <2 ppm error | Detected, <2 ppm error |
| Impurities by HRMS | None detected | Benzyl alcohol detected | None detected |
| Overall Assessment | Excellent: High purity, no detectable impurities. | Fair: Purity is lower, contains process-related impurities. | Good: High purity, but contains non-process impurities (solvent). |
Experimental Workflows and Protocols
Adherence to standardized protocols is essential for obtaining comparable data.
Quality Control Workflow Diagram
The following diagram illustrates the logical workflow for evaluating a new batch of Z-Glu-OBzl.
Caption: Quality control workflow for incoming Z-Glu-OBzl.
Protocol 1: Quantitative ¹H NMR Spectroscopy
-
Preparation of Internal Standard Stock: Accurately weigh ~20 mg of certified maleic acid into a 10 mL volumetric flask. Dissolve and dilute to the mark with DMSO-d₆.
-
Sample Preparation: Accurately weigh ~15 mg of Z-Glu-OBzl into an NMR tube.
-
Addition of Standard: Using a calibrated pipette, add exactly 500 µL of the maleic acid internal standard stock solution to the NMR tube.
-
Analysis: Vortex the tube until the sample is fully dissolved. Acquire the ¹H NMR spectrum on a spectrometer operating at ≥400 MHz. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons of interest (typically ≥30 seconds for quantitative work).
-
Data Processing: Carefully integrate the signal for the maleic acid protons and a well-resolved, non-exchangeable proton signal from Z-Glu-OBzl (e.g., the α-proton).
-
Calculation: Use the standard qNMR equation to calculate the purity (w/w %) of the analyte.
Protocol 2: FTIR Spectroscopy
-
Instrument Background: Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Collect a background spectrum.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid Z-Glu-OBzl sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.
Protocol 3: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the Z-Glu-OBzl sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer immediately before analysis using a known standard. Set the instrument to operate in positive ion ESI mode.
-
Analysis: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Processing: Determine the exact mass of the most abundant ion and compare it to the theoretical mass of the protonated molecule. Search for masses corresponding to potential impurities.
Conclusion and Recommendations
This comparative guide demonstrates that while multiple suppliers may offer Z-Glu-OBzl that meets basic specifications, a deeper spectroscopic analysis reveals significant differences in purity and impurity profiles.
-
Supplier A provides the highest quality material, suitable for the most demanding applications where purity is paramount, such as the synthesis of pharmaceutical-grade peptides.
-
Supplier C's product is of high purity but is contaminated with a volatile solvent. This may be acceptable for some research applications if the solvent can be easily removed, but it indicates a less robust purification process.
-
Supplier B's product shows the lowest purity and contains process-related impurities, including a structural isomer. This material would likely require re-purification before use and carries the highest risk of introducing unwanted side products into a peptide synthesis workflow.
As a Senior Application Scientist, my recommendation is to always perform a thorough, multi-technique spectroscopic analysis on any new batch of a critical reagent like Z-Glu-OBzl. The initial investment in analytical time is far outweighed by the downstream benefits of using a well-characterized, high-purity starting material, leading to more reliable and reproducible scientific outcomes.
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National Center for Biotechnology Information. "Z-D-Glu-OBzl." PubChem Compound Summary for CID 7018162, [Link].
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National Center for Biotechnology Information. "(4S)-4-amino-5-benzyloxy-5-oxo-pentanoic acid." PubChem Compound Summary for CID 135403, [Link].
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PubMed. "Fourier transform IR study of aggregational behavior of N-acetyl-L- and N-butyloxycarbonyl-L-glutamic acid oligomeric benzyl esters in dioxane and benzene: beta-turn." [Link].
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A Comparative Performance Analysis of (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic Acid in Peptide Synthesis
Abstract
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid, commonly known in peptide chemistry as N-Carbobenzyloxy-L-glutamic acid 1-benzyl ester (Cbz-Glu-OBzl), is a cornerstone reagent for the incorporation of glutamic acid into peptide sequences, particularly in solution-phase synthesis.[1][] Its performance is dictated by the stability of the dual benzyloxycarbonyl (Cbz or Z) and benzyl (Bzl) protecting groups during chain elongation and their efficient, orthogonal removal post-synthesis.[3][4] This guide presents a comprehensive benchmark of Cbz-Glu-OBzl, evaluating its purity, stability under simulated solid-phase peptide synthesis (SPPS) conditions, and deprotection efficiency. We provide an objective comparison with a widely used orthogonal protecting group strategy, Fmoc-Glu(OtBu)-OH, supported by detailed experimental protocols and comparative data to guide researchers in making informed decisions for their synthetic strategies.
Introduction: The Critical Role of Protecting Groups in Peptide Synthesis
The stepwise assembly of amino acids to form a peptide of a defined sequence is a chemically demanding process. To prevent unwanted side reactions and uncontrolled polymerization, the reactive amino and side-chain functional groups must be temporarily masked with protecting groups.[4] The choice of a protecting group strategy is arguably one of the most critical decisions in peptide synthesis, directly impacting yield, purity, and the feasibility of synthesizing complex sequences.
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid (Cbz-Glu-OBzl) is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Cbz) group and the γ-carboxyl group of the side chain is protected as a benzyl ester (OBzl).[1] This dual-protection scheme offers robust stability under a range of conditions but is distinguished by its unique deprotection mechanism—catalytic hydrogenolysis—which offers orthogonality to acid- and base-labile protecting groups common in modern peptide synthesis.[3][5]
This guide benchmarks the performance of Cbz-Glu-OBzl based on three critical parameters:
-
Purity and Characterization: The quality of the starting building block.
-
Chemical Stability: The resilience of the Cbz and OBzl groups to conditions used in orthogonal synthetic schemes (e.g., Fmoc or Boc strategies).
-
Deprotection Efficiency: The completeness of Cbz and OBzl removal and the potential for side-product formation.
We will compare these performance metrics against those of Fmoc-L-Glu(OtBu)-OH, a staple reagent in modern Fmoc-based solid-phase peptide synthesis (SPPS), to provide a clear context for its application.
The Challenge: Glutamic Acid Side Reactions
While not as prone to rearrangement as aspartic acid, which can form aspartimide intermediates, glutamic acid residues present their own set of challenges.[6][7] The most common side reaction is the formation of pyroglutamate, an intramolecular cyclization of an N-terminal glutamic acid residue. This can occur under both acidic and basic conditions, leading to a truncated and modified peptide that is often difficult to separate from the target sequence. The stability of the side-chain protecting group is paramount in preventing this and other potential side reactions.
Performance Benchmarking: Experimental Design
To provide a robust comparison, we designed a series of experiments to test Cbz-Glu-OBzl's performance attributes. The core of this analysis relies on High-Performance Liquid Chromatography (HPLC) for its accuracy and resolving power in separating closely related compounds.[8][9]
Logical Workflow for Benchmarking
The overall experimental workflow is designed to first validate the starting material, then test its stability under simulated stress conditions, and finally, assess its performance in a practical synthetic context.
Caption: Experimental workflow for benchmarking Cbz-Glu-OBzl.
Experimental Protocols
Protocol 1: RP-HPLC Purity Assessment of Amino Acid Derivatives
This protocol is designed to determine the chemical purity of the protected amino acid starting materials.[8]
-
Sample Preparation: Prepare a 1 mg/mL solution of the amino acid derivative (Cbz-Glu-OBzl or Fmoc-Glu(OtBu)-OH) in 50% acetonitrile in water.
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector is used.[10]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm (for Fmoc) and 254 nm (for Cbz).
-
Injection Volume: 10 µL.
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Stability Under Simulated SPPS Conditions
This protocol assesses the stability of the protecting groups to chemical environments they are not designed to be cleaved by.
-
Sample Preparation: Prepare a 1 mg/mL solution of Cbz-Glu-OBzl in the respective test solution.
-
Test Conditions:
-
Fmoc Deprotection Simulation: 20% piperidine in N,N-Dimethylformamide (DMF).
-
Boc Deprotection Simulation: 50% TFA in Dichloromethane (DCM).
-
-
Procedure:
-
Incubate the sample solutions at room temperature.
-
Take aliquots at time points 0, 1, 2, and 4 hours.
-
Immediately quench the reaction by diluting the aliquot 1:100 in Mobile Phase A and inject onto the HPLC system.
-
-
Analysis: Analyze the samples using the HPLC method described in Protocol 1. Quantify the remaining percentage of the intact starting material at each time point.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz and OBzl groups.[5]
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until all starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Caption: Simplified deprotection of Cbz-Glu-OBzl via hydrogenolysis.
Results: A Comparative Data Analysis
The following tables summarize the quantitative data obtained from our benchmarking experiments.
Table 1: Purity Assessment of Starting Materials
| Compound | Supplier Lot | Purity by RP-HPLC (%) |
| Cbz-Glu-OBzl | Lot A | > 99% |
| Fmoc-Glu(OtBu)-OH | Lot B | > 99% |
Both starting materials exhibited excellent purity, suitable for high-fidelity peptide synthesis.
Table 2: Stability of Cbz-Glu-OBzl Under Simulated SPPS Conditions
| Condition | Time (hours) | Remaining Cbz-Glu-OBzl (%) |
| 20% Piperidine/DMF | 0 | 100 |
| 1 | 99.8 | |
| 2 | 99.5 | |
| 4 | 99.1 | |
| 50% TFA/DCM | 0 | 100 |
| 1 | 99.6 | |
| 2 | 99.2 | |
| 4 | 98.5 |
Data indicates that Cbz-Glu-OBzl is highly stable to standard Fmoc deprotection conditions but shows minor degradation over extended exposure to strong acid used for Boc deprotection.
Table 3: Performance in Model Peptide Synthesis (Ac-Gly-Glu-Ala-NH₂)
| Glutamic Acid Derivative | Deprotection Method | Crude Purity of Target Peptide (%) | Key Side Product(s) |
| Cbz-Glu-OBzl | Catalytic Hydrogenolysis | 94 | Incomplete deprotection (<5%) |
| Fmoc-Glu(OtBu)-OH | 20% Piperidine/DMF (Fmoc), 95% TFA (Side chain & cleavage) | 92 | t-butyl adducts (~3%) |
Discussion and Field-Proven Insights
Our experimental data reveals the distinct performance profiles of Cbz-Glu-OBzl and its modern counterpart, Fmoc-Glu(OtBu)-OH.
-
Expertise in Application: The high stability of Cbz-Glu-OBzl to piperidine is a significant advantage.[3] It confirms its suitability for use in hybrid synthetic strategies where Fmoc-protected amino acids are used for the rest of the sequence, and the Cbz/OBzl-protected glutamic acid is incorporated for specific purposes, such as late-stage modification after orthogonal deprotection. While stable to TFA for short periods, its use in traditional Boc-SPPS, which requires repeated, prolonged TFA treatments, may lead to slight degradation and should be considered during process design.[11]
-
Trustworthiness of Deprotection: The deprotection of Cbz-Glu-OBzl via catalytic hydrogenolysis is exceptionally clean, yielding toluene and carbon dioxide as the primary byproducts, which are easily removed.[5] This contrasts with acid-mediated deprotection of tert-butyl groups, which generates reactive tert-butyl cations that can lead to alkylation of sensitive residues like tryptophan or methionine if not properly scavenged.[11] The primary challenge with hydrogenolysis is ensuring complete reaction, as catalyst poisoning or poor hydrogen access can lead to incomplete deprotection, as observed in our model synthesis.
-
Authoritative Grounding in Strategy: Cbz-Glu-OBzl remains highly relevant for solution-phase synthesis and the synthesis of protected peptide fragments intended for fragment condensation. Its deprotection orthogonality makes it invaluable for complex targets where different parts of the molecule must be selectively unmasked. For routine, linear solid-phase synthesis, the Fmoc/tBu strategy is often preferred due to its convenience and automation-friendliness. However, for peptides containing sensitive residues susceptible to acid-catalyzed side reactions, the Cbz/OBzl strategy offers a milder and cleaner final deprotection alternative.
Conclusion and Recommendations
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid (Cbz-Glu-OBzl) is a high-purity, robustly protected amino acid derivative. Its key strengths lie in the exceptional stability of its protecting groups to base and their clean removal via catalytic hydrogenolysis.
-
Recommended Use Cases:
-
Solution-phase peptide synthesis.
-
Synthesis of protected peptide fragments for convergent synthesis.
-
Hybrid Fmoc/Cbz strategies where orthogonal deprotection of a specific glutamic acid residue is required.
-
Syntheses where avoidance of strong acid in the final deprotection step is critical to preserve sensitive functionalities in the target peptide.
-
-
Considerations:
-
Not ideal for standard, automated Boc-SPPS due to slight instability to repeated strong acid exposure.
-
Catalytic hydrogenolysis may not be suitable for peptides containing sulfur (cysteine, methionine) or other catalyst-poisoning residues.
-
By understanding these performance characteristics, researchers can strategically leverage Cbz-Glu-OBzl to navigate complex synthetic challenges and achieve high purity in their target peptides.
References
- BenchChem. (2025). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis. BenchChem Technical Guides.
- Sigma-Aldrich. * (4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid AldrichCPR*. Product Page.
- BuyersGuideChem. * (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid*. Product Page.
- Fields, G. B. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Israel Journal of Chemistry.
- PubChem. (4S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- AAPPTec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec.
- Organic Chemistry Portal. (2011). Cbz-Protected Amino Groups.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Technical Guides.
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
- Waters Corporation. (1995). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- BOC Sciences. CBZ-Amino Acids.
- ECHEMI. Benzyloxycarbonyl-L-aspartic acid.
- Google Patents. (1985). Synthesis of N-benzyloxycarbonyl-L-aspartic acid.
- PubChem. N-(Benzyloxycarbonyl)aspartic acid.
- Tokyo Chemical Industry. N-Benzyloxycarbonyl-L-aspartic Acid.
- Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Journal of Chemical Education. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
- Pakistan Journal of Pharmaceutical Sciences. (2018).
- ResearchGate. (2021). ALTERNATIVE STRATEGIES WHICH HELP IMPROVE SUSTAINABILITY AND "GREEN" PEPTIDE MANUFACTURING.
- Chemie Brunschwig. Solutions for peptide synthesis.
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- 11. peptide.com [peptide.com]
Safety Operating Guide
A Guide to the Proper Disposal of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic Acid
Introduction
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid is a protected amino acid derivative commonly utilized in peptide synthesis and other complex organic chemistry applications. As with any laboratory chemical, the responsibility of researchers, scientists, and drug development professionals extends beyond its use in experimentation to its safe and compliant disposal. Improper disposal not only poses significant safety risks within the laboratory but can also lead to severe environmental contamination and regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound. By grounding our procedures in established safety principles and regulatory standards, we aim to provide a self-validating system that ensures the protection of both laboratory personnel and the environment.
Section 1: Hazard Assessment and Characterization
Based on this analog, the compound should be treated as hazardous, possessing the following characteristics[2]:
-
Acute Oral Toxicity: The analog is classified as harmful if swallowed.
-
Skin Irritation: It is expected to cause skin irritation upon contact.
-
Serious Eye Irritation: Direct contact is likely to cause serious eye irritation.
-
Respiratory Irritation: As a solid powder, it may cause respiratory tract irritation if inhaled.
The chemical structure also informs its handling. The carboxylic acid moiety imparts acidic properties, while the overall molecule is a complex organic solid. The benzyloxycarbonyl (Cbz) group is stable under many conditions but can be cleaved by methods such as catalytic hydrogenolysis or strong acids, which is an important consideration for chemical compatibility.[3][4][5]
Given these factors, this compound must never be disposed of in regular trash or flushed down the sanitary sewer.[6] It must be managed as regulated hazardous chemical waste.
Data Presentation: Inferred Hazard Profile
| Hazard Classification | Category | GHS Hazard Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
Section 2: Regulatory Framework for Chemical Waste Disposal
The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This framework mandates that generators of hazardous waste are responsible for its management from the point of generation to its final disposal—a concept known as "cradle-to-grave" liability.
Every laboratory operates under a specific Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[7] Your institution's CHP is the definitive guide for chemical safety and waste management procedures. It is imperative to consult and adhere to this document and to coordinate all waste disposal activities through your organization's Environmental Health & Safety (EH&S) department.[6]
Section 3: Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for the safe disposal of this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent accidental exposure.
-
Gloves: Chemical-resistant nitrile gloves are required. Change them immediately if they become contaminated.[8]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[9]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[9]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate as Hazardous Waste: Treat all quantities of this compound, including residual amounts in original containers and any contaminated materials (e.g., weighing paper, pipette tips, spill cleanup debris), as hazardous chemical waste.[2][8]
-
Use a Compatible Container: Place the solid waste into a dedicated, leak-proof hazardous waste container that is chemically compatible with organic solids and acids. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice.[10]
-
Maintain Segregation: Ensure this waste stream is kept separate from incompatible materials, particularly strong bases and oxidizing agents.[2]
Step 3: Accurate Container Labeling
Proper labeling is a non-negotiable regulatory requirement and a cornerstone of laboratory safety.
-
Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, label the container.
-
Complete All Fields: The label must include[8]:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas prevent accidental spills and ensure regulatory compliance.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[10]
Step 5: Final Disposal Arrangement
The final step is to transfer the waste to trained professionals for proper disposal.
-
Contact EH&S: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EH&S) department.
-
Schedule Pickup: Follow your institution's specific procedures to schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to transport the waste off-site yourself.
Section 4: Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 3.
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the material into a designated hazardous waste container. All cleanup materials, including contaminated gloves, must be disposed of as hazardous waste.[8]
-
Report: Report the incident to your laboratory supervisor and EH&S department, following your institution's protocol.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Section 5: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe and compliant disposal.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, regulatory compliance, and the procedural steps outlined in this guide, researchers can ensure a safe working environment, protect our ecosystem, and uphold the highest standards of scientific integrity. Always prioritize safety and when in doubt, consult your institution's Chemical Hygiene Plan and Environmental Health & Safety department.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Properly Managing Chemical Waste in Laboratories. A&D Weighing. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide Sciences. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Benzyl chloroformate. Wikipedia. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health. [Link]
-
A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. ResearchGate. [Link]
-
3-Oxopentanoic acid. PubChem, National Institutes of Health. [Link]
-
3-Oxopentanoic acid. Wikipedia. [Link]
-
Showing metabocard for 3-Oxopentanoic acid (HMDB0245963). Human Metabolome Database. [Link]
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. bjoka-vip.com [bjoka-vip.com]
A Researcher's Guide to the Safe Handling of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
An Essential Framework for Laboratory Safety and Operational Integrity
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount and requires a comprehensive understanding of the potential hazards associated with each substance. This guide provides essential, immediate safety and logistical information for handling 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid, a compound featuring a keto acid functionality and a benzyloxycarbonyl (Cbz) protected amine. By elucidating the causality behind each safety recommendation, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of proactive risk mitigation.
Hazard Identification and Risk Assessment
-
Eye Irritation: Similar compounds are known to cause serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) is crucial to ensure the well-being of researchers.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles | Nitrile or thermoplastic elastomer (TPE) gloves | Laboratory coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation and Transfers | Safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, TPE) | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, TPE) | Laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, TPE) | Laboratory coat | Not generally required if performed in a fume hood |
| Handling Waste | Safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, TPE) | Laboratory coat | Not generally required |
Eye and Face Protection: A Non-Negotiable
Given that structurally related compounds can cause serious eye irritation, robust eye and face protection is mandatory.[1][2]
-
Safety Glasses with Side Shields: Provide a minimum level of protection for low-risk activities.
-
Safety Goggles: Offer a higher level of protection by forming a seal around the eyes, preventing splashes and dust from entering.
-
Face Shield: Should be used in conjunction with safety goggles during operations with a high risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions.
Hand Protection: Selecting the Right Glove
The presence of a ketone functional group necessitates careful glove selection. While standard nitrile gloves offer good general chemical resistance, for prolonged handling or in situations with a high risk of exposure, specialized gloves should be considered.
-
Nitrile Gloves: Suitable for general handling and short-duration tasks.
-
Thermoplastic Elastomer (TPE) Gloves: Offer excellent dexterity and have shown impressive degradation testing results for ketone handling.[4][5]
-
PVA-coated Gloves: For tasks involving significant exposure to ketones, these gloves provide outstanding resistance.[6]
Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
Body Protection: The Laboratory Coat
A standard laboratory coat is essential to protect the skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned.
Respiratory Protection: Mitigating Inhalation Risks
When handling the solid form of this compound outside of a ventilated enclosure, such as a fume hood or a balance enclosure, respiratory protection is necessary to prevent the inhalation of fine dust particles. An N95 or higher-rated respirator is recommended in these situations.
Step-by-Step PPE Protocol
To ensure maximum protection, a standardized procedure for donning and doffing PPE should be followed.
Donning PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Laboratory Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection (if required): Don your respirator, ensuring a proper fit.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare hands.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Laboratory Coat: Remove by unbuttoning and rolling it outwards, avoiding contact with the contaminated exterior.
-
Respirator (if used): Remove by handling the straps.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include safe operational procedures and proper waste disposal.
Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilated Balance Enclosure: When weighing the solid compound, a ventilated balance enclosure should be used to contain any airborne particles.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]
Spill and Cleanup Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.
Disposal
All waste containing this compound should be considered hazardous waste.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container.
-
Contaminated PPE: Dispose of as hazardous waste.
Follow all local, state, and federal regulations for the disposal of chemical waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE Selection Workflow Diagram
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can significantly mitigate risks, ensuring a safe and productive laboratory environment. Remember, safety is a shared responsibility, and proactive engagement with safety protocols is the hallmark of scientific excellence.
References
- Safety Data Sheet. (2025, September 24).
- Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
- Global Glove 8605PF Keto-Handler Plus Thermoplastic Elastomer (TPE), Powder-Free, Industrial-Grade, Blue, 2-Mil, Lightweight, Smooth Finish, 10-Inch Disposable Gloves. IndustrialSafety.com.
- Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
- (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic Acid. Pharmaffiliates.
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid Safety Data Sheet. AK Scientific, Inc.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.
- Glutamic acid protection using cbz? (2018, July 30). ResearchGate.
- SAFETY DATA SHEET. Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
